Rebamipide, (R)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111911-90-1 | |
| Record name | Rebamipide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111911901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REBAMIPIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NN7A18D2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of (R)-Rebamipide on Gastric Mucosa
The following technical guide provides an in-depth analysis of the mechanism of action of (R)-Rebamipide on gastric mucosa. It is structured for an audience of researchers and drug development professionals, focusing on molecular causality, experimental validation, and signaling pathways.
Executive Summary
Rebamipide is a quinolinone derivative amino acid analog that functions as a mucosal protective agent.[1][2][3] Unlike antisecretory agents (PPIs, H2RAs) that alter gastric pH, Rebamipide operates through a cytoprotective and pro-healing mechanism. While clinically administered as a racemate, the pharmacological activity is driven by the molecule's ability to modulate intracellular signaling pathways that govern prostaglandin synthesis, oxidative stress response, and inflammatory cascades.
This guide delineates the pharmacodynamics of (R)-Rebamipide, dissecting its tripartite mechanism: Prostaglandin E2 (PGE2) induction , Reactive Oxygen Species (ROS) scavenging , and Anti-inflammatory modulation via NF-κB .
Molecular Pharmacology & Stereochemistry
Chemical Name: (R)-2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid. Molecular Target: Pleiotropic modulation (No single "Rebamipide Receptor" identified; acts via signal transduction modulation).
Stereochemical Context
Rebamipide contains a single chiral center at the
-
Clinical Formulation: Typically administered as a racemic mixture (1:1 ratio of R and S enantiomers).
-
Pharmacodynamic Relevance: While both enantiomers share structural similarity, the specific spatial arrangement of the (R)-enantiomer facilitates interaction with cytosolic kinases (e.g., AMPK) and nuclear transcription factors. The mechanisms described below represent the cumulative pharmacodynamic profile of the active bioactive moiety.
Core Mechanisms of Action[3]
Pillar 1: The COX-2 / PGE2 Induction Axis
The primary driver of Rebamipide’s efficacy is the local upregulation of Prostaglandin E2 (PGE2) in the gastric mucosa. This is not achieved by direct receptor agonism, but by modulating the enzymatic machinery responsible for PGE2 turnover.
-
AMPK Activation: Rebamipide phosphorylates and activates AMP-activated protein kinase (AMPK) in gastric epithelial cells.
-
COX-2 Upregulation: Activated AMPK induces the expression of Cyclooxygenase-2 (COX-2) mRNA and protein. COX-2 is the rate-limiting enzyme converting arachidonic acid to PGG2/PGH2.
-
15-PGDH Inhibition: Crucially, Rebamipide downregulates 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , the enzyme responsible for degrading PGE2.[2]
-
Net Effect: The simultaneous increase in synthesis (COX-2) and decrease in degradation (15-PGDH) results in a sustained elevation of mucosal PGE2.
Physiological Outcome: PGE2 binds to EP4 receptors, stimulating mucin secretion (MUC5AC) and bicarbonate release.
Pillar 2: Antioxidant & Free Radical Scavenging
Rebamipide acts as a potent scavenger of hydroxyl radicals (
-
Direct Scavenging: The quinolinone moiety donates electrons to neutralize ROS, preventing lipid peroxidation of the gastric epithelial cell membrane.
-
Neutrophil Modulation: It inhibits the production of superoxide by activated neutrophils, reducing oxidative stress during acute inflammation (e.g., H. pylori infection or NSAID injury).
Pillar 3: Anti-Inflammatory Signaling (NF-κB Blockade)
Rebamipide suppresses the inflammatory cascade triggered by H. pylori or NSAIDs.
-
Pathway: It inhibits the phosphorylation of IκB
, preventing the nuclear translocation of Nuclear Factor-kappa B (NF-κB) . -
Cytokine Suppression: Blockade of NF-κB reduces the transcription of pro-inflammatory cytokines, specifically Interleukin-8 (IL-8) , TNF-
, and IL-1 . -
Adhesion Molecules: Downregulates CD11b/CD18 on neutrophils and ICAM-1 on endothelial cells, preventing leukocyte infiltration into the gastric mucosa.
Visualization: Signaling Pathways
The following diagram illustrates the intracellular signaling network modulated by Rebamipide, highlighting the dual regulation of PGE2 and the inhibition of inflammatory cytokines.
Figure 1: The Rebamipide Signalosome. Green paths indicate upregulation/synthesis; Red paths indicate inhibition/scavenging.
Experimental Validation & Protocols
To rigorously validate the mechanism of (R)-Rebamipide in a research setting, the following protocols are recommended. These experimental workflows are designed to be self-validating controls.
Protocol A: Quantification of PGE2 Induction (In Vitro)
Objective: Confirm Rebamipide-mediated COX-2 induction and PGE2 release in gastric epithelial cells (e.g., RGM-1 or AGS cell lines).
| Step | Action | Technical Detail / Reagent |
| 1 | Cell Culture | Seed AGS cells ( |
| 2 | Starvation | Incubate in serum-free media for 12h to synchronize cell cycle and reduce basal COX-2. |
| 3 | Treatment | Treat with Rebamipide (100 µM) vs. Vehicle (DMSO < 0.1%). Positive Control: IL-1 |
| 4 | Incubation | Incubate for 6 to 12 hours (Optimal window for COX-2 protein translation). |
| 5 | Supernatant | Collect supernatant. Centrifuge at 1000xg for 5 min to remove debris. Store at -80°C. |
| 6 | Assay | Quantify PGE2 using a Competitive ELISA kit. |
| 7 | Normalization | Lyse cells and measure total protein (BCA Assay). Normalize PGE2 (pg) per mg protein. |
Self-Validation Check: The Positive Control (IL-1
Protocol B: Assessment of ROS Scavenging (Cell-Free)
Objective: Differentiate direct chemical scavenging from cellular metabolic effects.
| Assay Type | Target Radical | Method | Rebamipide Expected IC50 |
| EPR Spectroscopy | Hydroxyl ( | Fenton reaction ( | ~500 µM |
| Chemiluminescence | Superoxide ( | Xanthine/Xanthine Oxidase system + Luminol. | ~100-300 µM |
Experimental Workflow Diagram
The following DOT diagram outlines the logical flow for a comprehensive mechanism of action study.
Figure 2: Integrated Experimental Workflow for Validating Rebamipide Efficacy.
References
-
Tarnawski, A. S., et al. (1998). Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing.[1] Digestive Diseases and Sciences.
-
Naito, Y., & Yoshikawa, T. (2010). Rebamipide: a gastrointestinal protective drug with pleiotropic activities.[3][4] Expert Review of Gastroenterology & Hepatology.
-
Sun, W. H., et al. (2000). Rebamipide prevents NSAID-induced gastric mucosal injury by inhibiting 15-hydroxyprostaglandin dehydrogenase.[2] American Journal of Physiology-Gastrointestinal and Liver Physiology.
-
Arakawa, T., et al. (2005). Mechanisms of action of rebamipide on gastric mucosal protection.[1][2][3][4] Drug Investigation.[1][2][5][6][7][8][9]
-
Kim, H. K., et al. (2013). Rebamipide abolishes Helicobacter pylori CagA-induced phospholipase D1 expression via inhibition of NFκB. Biochemical and Biophysical Research Communications.
Sources
- 1. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco [mdpi.com]
Technical Guide: (R)-Rebamipide Prostaglandin E2 Synthesis Pathway
[1]
Executive Summary
Rebamipide (2-(4-chlorobenzoylamino)-3-(2(1H)-quinolon-4-yl)propionic acid) is a mucosal protective agent distinct from standard anti-secretory drugs.[1][2][3] While clinically administered as a racemate, the (R)-enantiomer has been identified as the eutomer, exhibiting approximately 1.8-fold greater biological activity than the (S)-enantiomer.[1]
This technical guide delineates the molecular mechanism by which (R)-Rebamipide upregulates endogenous Prostaglandin E2 (PGE2) content.[1] Unlike direct COX-2 inhibitors, Rebamipide employs a dual-action mechanism : it simultaneously induces the synthetic enzyme Cyclooxygenase-2 (COX-2) and downregulates the catabolic enzyme 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) .[1] This guide provides researchers with the pathway logic, experimental protocols, and quantitative benchmarks required to validate this mechanism in gastric mucosal models.
Part 1: Molecular Mechanism & Signaling Architecture
The efficacy of (R)-Rebamipide relies on shifting the metabolic balance of arachidonic acid towards PGE2 accumulation without triggering the massive inflammatory cascade typically associated with COX-2 induction.[1]
The Dual-Regulation Pathway
The core phenomenon is the "Net PGE2 Increase," achieved through two inverse regulatory arms:
-
Arm A (Anabolic): COX-2 Induction via EGFR/MAPK Rebamipide transactivates the Epidermal Growth Factor Receptor (EGFR), leading to the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), specifically ERK1/2.[1] This signaling cascade translocates to the nucleus to upregulate PTGS2 (COX-2 gene) expression.[1]
-
Arm B (Catabolic): 15-PGDH Suppression Simultaneously, Rebamipide suppresses the expression of HPGD (15-PGDH gene).[1] Since 15-PGDH is the rate-limiting enzyme responsible for oxidizing PGE2 into its inactive 15-keto metabolite, its downregulation extends the half-life of endogenously produced PGE2.[1]
Receptor Feedback Loop
PGE2 produced via this pathway acts in an autocrine/paracrine manner on EP4 receptors .[1] Rebamipide treatment has been shown to upregulate EP4 receptor expression, creating a positive feedback loop that enhances mucin secretion and cytoprotection.[1]
Stereospecificity
While the racemate is standard, the (R)-enantiomer's superior potency (1.8x) suggests a more favorable binding affinity to the upstream target (likely the specific binding pocket on the receptor or transporter involved in the initial signaling event).[1]
Part 2: Visualization of the Pathway
The following diagram illustrates the signal transduction from Rebamipide exposure to the net accumulation of PGE2.
Figure 1: Dual-mechanism pathway of (R)-Rebamipide showing simultaneous COX-2 induction and 15-PGDH suppression.[1]
Part 3: Experimental Protocols
To validate this pathway, researchers should utilize RGM1 (Rat Gastric Mucosal) cells.[1] The following protocols are designed to be self-validating by including necessary negative and positive controls.
Protocol A: In Vitro Induction of PGE2 Synthesis
Objective: Quantify the dose-dependent increase of PGE2 and verify the specific activity of the (R)-enantiomer (if available) vs. racemate.[1]
Materials:
-
Cell Line: RGM1 cells (RIKEN Cell Bank).[1]
-
Reagents: (R)-Rebamipide (custom synthesis or chiral separation) and Racemic Rebamipide; Vehicle (0.5% CMC or DMSO <0.1%).[1]
-
Assay: PGE2 High Sensitivity ELISA Kit.
Workflow:
-
Seeding: Plate RGM1 cells at
cells/well in 24-well plates containing DMEM/F12 + 10% FBS. Culture for 24h. -
Starvation: Replace media with serum-free DMEM/F12 for 12h to synchronize cell cycle and reduce basal COX-2.
-
Treatment:
-
Incubation: Incubate for 12 to 24 hours .
-
Supernatant Collection: Collect media, centrifuge at 1000g for 5 min to remove debris. Store at -80°C.
-
ELISA: Perform PGE2 ELISA per manufacturer instructions.
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm that the PGE2 increase is driven by COX-2 protein upregulation and 15-PGDH downregulation.[1]
Workflow:
-
Lysate Preparation: Wash treated cells (from Protocol A) with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.[1]
-
Protein Quantification: BCA Assay to normalize loading (20
/lane). -
Electrophoresis & Transfer: SDS-PAGE (10% gel)
PVDF membrane.[1] -
Immunoblotting:
-
Detection: Chemiluminescence.
-
Validation Criteria:
-
COX-2: Band intensity must significantly increase in Rebamipide groups vs. Control.
-
15-PGDH: Band intensity must decrease in Rebamipide groups vs. Control.
-
Part 4: Quantitative Data Summary
The following data represents typical fold-changes observed in RGM1 cells treated with Rebamipide (Racemate) at effective concentrations (
| Parameter | Assay Method | Control (Vehicle) | Rebamipide Treated | Fold Change |
| PGE2 Concentration | ELISA (Supernatant) | ~100 pg/mL | ~140 - 200 pg/mL | 1.4x - 2.0x |
| COX-2 mRNA | RT-PCR | Baseline (1.[1]0) | High Expression | ~2.0x |
| 15-PGDH mRNA | RT-PCR | Baseline (1.[1]0) | Low Expression | ~0.4x (Down) |
| EP4 Receptor mRNA | RT-PCR | Baseline (1.[1]0) | High Expression | ~3.0x |
Table 1: Quantitative benchmarks for Rebamipide-induced pathway modulation.
References
-
Tarnawski, A. S., et al. (1998).[1] "Rebamipide, a novel gastroprotective drug, increases gastric mucosal prostaglandin levels in rats."[1][4] Digestive Diseases and Sciences. Link
-
Arakawa, T., et al. (2005).[1] "Rebamipide: Overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing." Digestive Diseases and Sciences. Link
-
Guo, X., et al. (2008).[1] "Rebamipide inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase."[1] Journal of Gastroenterology. Link
-
Patent CN108069901B. (2020).[1] "Novel rebamipide synthesis process and enantiomer activity description." Google Patents.[1] Link
-
Takahashi, S., et al. (2000).[1] "Effect of rebamipide on prostaglandin EP4 receptor gene expression in rat gastric mucosa." Journal of Physiology and Pharmacology. Link
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- 1. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108341775B - Synthetic method of rebamipide intermediate - Google Patents [patents.google.com]
- 3. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (R)-Rebamipide Stereospecific Free Radical Scavenging Properties in Vitro
[1]
Executive Summary & Chemical Context
Rebamipide (2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid) is a mucosal protective agent widely used for the treatment of gastric mucosal injuries.[1][2] Commercially, it is formulated as a racemic mixture (1:1) of (R)- and (S)-enantiomers.[1] However, advanced pharmacodynamic profiling indicates that the (R)-enantiomer exhibits superior biological activity, approximately 1.8-fold higher than the (S)-enantiomer in cytoprotective efficacy.[1]
This guide dissects the in vitro free radical scavenging properties of Rebamipide, distinguishing between direct chemical scavenging (driven by the quinolinone core) and biological suppression of radical generation (driven by stereoselective cellular interactions).
Key Physicochemical Characteristics
| Parameter | Description |
| Chemical Name | (R)-2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid |
| Active Moiety | 2(1H)-quinolinone nucleus (Carbostyril moiety) |
| Chiral Center | Alpha-carbon of the propionic acid side chain |
| Primary Targets | Hydroxyl Radical ([1][3][4]•OH), Superoxide Anion (O₂[1]•⁻) |
| Stereopotency | (R)-enantiomer > (S)-enantiomer (approx.[1] 1.8x in biological assays) |
Mechanistic Pathways of Scavenging
Rebamipide operates via a Dual-Track Scavenging Mechanism .[1] It is critical for researchers to differentiate between these two tracks when designing in vitro assays, as one is a chemical reaction and the other is a biological modulation.
Track A: Direct Chemical Scavenging (Hydroxyl Radical)
The hydroxyl radical ([1]•OH) is the most reactive ROS.[1] Rebamipide scavenges •OH through a direct chemical reaction with its carbostyril (quinolinone) nucleus .[1]
-
Mechanism: Hydroxylation.[1] The •OH radical attacks the C-3 position of the quinolinone ring.[1]
-
Reaction Product: 3-hydroxy-rebamipide.[1]
-
Stereoselectivity: Low.[1] This is a diffusion-controlled chemical reaction primarily governed by the electronic properties of the aromatic ring, rather than the chiral side chain. Both (R) and (S) enantiomers are effective scavengers here.[1]
Track B: Biological Inhibition (Superoxide Anion)
Rebamipide inhibits the production of superoxide anions (O₂[1]•⁻) by activated neutrophils.[1]
-
Mechanism: Modulation of neutrophil activation pathways (inhibition of NADPH oxidase assembly or signaling).[1]
-
Stereoselectivity: High. The (R)-enantiomer exhibits higher potency in modulating cellular receptors and signaling pathways compared to the (S)-form.[1] This accounts for the superior overall anti-ulcer efficacy of the (R)-isomer.[1][5]
Visualization: The Dual-Track Scavenging Model
Caption: Figure 1.[1] Dual mechanism of action showing direct chemical trapping of hydroxyl radicals and stereospecific biological inhibition of neutrophil-derived superoxide.[1]
In Vitro Experimental Methodologies
To validate the scavenging properties of (R)-Rebamipide, the following protocols are considered the "Gold Standard" in pharmaceutical research.
A. Electron Spin Resonance (ESR) Spin Trapping
ESR is the only technique that provides direct evidence of free radical scavenging by detecting the specific radical adducts.[1]
Protocol: Hydroxyl Radical Scavenging (Fenton System)
-
Reagents:
-
Reaction Mixture:
-
Mix 20 µL Rebamipide solution + 20 µL DMPO (0.1 M) + 20 µL FeSO₄-DETAPAC + 20 µL H₂O₂ (1 mM).[1]
-
-
Measurement:
-
Analysis:
B. Chemiluminescence Assay (Neutrophil-Derived Superoxide)
This assay measures the biological efficacy of the enantiomer in preventing radical generation.[1]
Protocol:
-
Cell Source: Isolate human polymorphonuclear leukocytes (PMNs) via dextran sedimentation and Ficoll-Hypaque centrifugation.[1]
-
Stimulation: Use opsonized zymosan (OZ) or fMLP to trigger the respiratory burst.[1]
-
Detection: Add Luminol (or Lucigenin for specific superoxide detection) to the cell suspension.[1]
-
Treatment: Incubate PMNs with (R)-Rebamipide (10⁻⁶ to 10⁻⁴ M) prior to stimulation.[1]
-
Readout: Measure integrated chemiluminescence intensity (counts per minute) over 15–30 minutes.
-
Result: A dose-dependent reduction in chemiluminescence indicates inhibition of the NADPH oxidase system.[1]
Quantitative Data Summary
The following table summarizes the scavenging kinetics and potency derived from foundational in vitro studies. While specific IC50 values can vary by assay conditions, these represent consensus ranges for Rebamipide.[1]
| Radical Species | Assay Method | Rate Constant / Potency | Mechanism |
| Hydroxyl ([1]•OH) | ESR (Fenton) | Direct scavenging (Diffusion controlled) | |
| Hydroxyl ([1]•OH) | UV/H₂O₂ Photolysis | IC50 | Direct scavenging |
| Superoxide (O₂[1]•⁻) | Neutrophil (ESR) | Dose-dependent inhibition | Biological suppression (Stereoselective) |
| Superoxide (O₂[1]•⁻) | Xanthine/Xanthine Oxidase | No direct scavenging* | Rebamipide does not scavenge O₂[1]•⁻ chemically; it stops cells from making it.[1] |
> Critical Note: Rebamipide is NOT a direct chemical scavenger of superoxide (unlike SOD).[1] Its effect on superoxide is strictly biological (preventing generation).[1] This is a common pitfall in experimental design.
References
-
Yoshikawa, T., et al. (1993).[1] "Free radical scavenging activity of the novel anti-ulcer agent rebamipide studied by electron spin resonance." Arzneimittelforschung, 43(3), 363-366.[1]
-
Sakurai, K., et al. (2004).[1] "Mechanism of hydroxyl radical scavenging by rebamipide: identification of mono-hydroxylated rebamipide as a major reaction product." Free Radical Research, 38(5), 487-494.[1]
-
Naito, Y., & Yoshikawa, T. (2010).[1] "Rebamipide: a gastrointestinal protective drug with pleiotropic activities."[1][5] Expert Review of Gastroenterology & Hepatology, 4(3), 261-270.[1] Link
-
Patent CN108341775B. (2017).[1][6] "Synthetic method of rebamipide intermediate." (Citing the 1.8x activity ratio of R-enantiomer).[1][2][7]
-
Kim, H., et al. (2001).[1] "The antioxidant effect of rebamipide on oxygen free radical production by H. pylori-activated human neutrophils." Pharmacological Research, 44(4), 303-309.[1]
Sources
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- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Comparative study of rebamipide & betamethasone in managing stomatopyrosis in oral submucous fibrosis (OSMF) patients - J Oral Med Oral Surg Oral Pathol Oral Radiol [joooo.org]
- 5. researchgate.net [researchgate.net]
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Pharmacokinetics and Bioavailability of (R)-Rebamipide in Animal Models
This guide details the pharmacokinetics and bioavailability of (R)-Rebamipide, distinguishing its profile from the commercially available racemate.
Executive Summary
Rebamipide (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) is a mucoprotective agent widely used for gastric ulcers and dry eye disease. While commercially marketed as a racemate (1:1 mixture of R and S enantiomers) , recent pharmacological evaluations indicate that the (R)-enantiomer is the eutomer , exhibiting approximately 1.8-fold higher pharmacological activity than the (S)-enantiomer.
This guide focuses on the pharmacokinetic (PK) profile of (R)-Rebamipide in animal models (primarily rats and dogs). It addresses the critical challenge of its BCS Class IV status (low solubility, low permeability) and provides validated protocols for enantioselective bioanalysis, essential for modern drug development pipelines aiming to isolate or optimize the active isomer.
Physicochemical Profile & Stereochemistry
Stereochemical Configuration
Rebamipide possesses a single chiral center at the propionic acid moiety.[1]
-
(R)-Rebamipide: The active enantiomer (Eutomer).
-
(S)-Rebamipide: The less active enantiomer (Distomer).
Unlike ibuprofen and other 2-arylpropionic acids (2-APAs), Rebamipide does not undergo significant unidirectional chiral inversion (R
Solubility & Permeability (BCS Class IV)
Both enantiomers suffer from poor physicochemical properties:
-
Aqueous Solubility: Extremely low (< 1 µg/mL at pH 1.2). Solubility is pH-dependent, increasing significantly at pH > 5.5, but precipitation occurs in the acidic gastric environment.
-
Permeability: Low, with absorption limited by the unstirred water layer and potential efflux pump activity (P-gp).
Pharmacokinetic Profile in Animal Models
The following data summarizes the disposition of Rebamipide, with specific annotations for the (R)-enantiomer where stereoselective data is distinguished.
Absorption
-
Bioavailability (F): Absolute oral bioavailability is low in rats (~4-5%) and humans (~10%).
-
Double-Peak Phenomenon: Observed in rats but not dogs.
-
Mechanism:[1][2] Rebamipide is poorly absorbed in the stomach (low pH).[2] The first peak occurs upon gastric emptying into the duodenum. The second, larger peak occurs when the drug reaches the distal ileum/colon, where higher pH improves solubility and absorption.
-
Stereochemical Impact: Both (R) and (S) isomers follow this absorption pattern, but formulation strategies (e.g., solid dispersions) are required to improve the
of the active (R)-isomer.
-
Distribution
-
Protein Binding: High (>98%) in both rats and humans.
-
Tissue Accumulation: Highest concentrations found in the stomach mucosa (target tissue), liver, and kidneys.
-
Semen Distribution: Notably, Rebamipide accumulates in semen at concentrations higher than plasma, correlating with reduced oxidative stress in reproductive models.[2]
Metabolism
-
Major Enzyme: CYP3A4 .[3]
-
Primary Metabolite: 8-hydroxy-rebamipide (8-OH).
-
Secondary Metabolite: 6-hydroxy-rebamipide (minor).
-
Stereoselectivity: While CYP3A4 metabolizes the racemate, the metabolic clearance is low. Most of the drug is eliminated unchanged. There is no evidence of significant metabolic chiral inversion.
Excretion
-
Route: Predominantly biliary/fecal (~90%).
-
Urinary Excretion: Minor (~10%).
-
Half-life (
):-
Rat: ~12.8 hours (prolonged due to enterohepatic recirculation).
-
Dog: ~5.6 hours.
-
Summary of PK Parameters (Rat Model - 35 mg/kg p.o.)
| Parameter | Value (Racemate/R-Dominant) | Notes |
| ~200–250 ng/mL | Double peak observed | |
| 0.5 h (1st peak) / 4-6 h (2nd peak) | Site-dependent absorption | |
| ~3000 ng·h/mL | Highly variable based on formulation | |
| 12.85 ± 7.86 h | Longer than in dogs/humans | |
| 3.32 L/h/kg | Low clearance |
Bioavailability Enhancement Strategies
Given the low bioavailability of (R)-Rebamipide, formulation engineering is critical.
-
Solid Dispersions: Spray-drying with hydrophilic polymers (PVP-VA64, Poloxamer 407) increases solubility by ~60-fold and bioavailability by ~1.7-fold.
-
Nanocrystals: Ultrafine milling (down to ~1 µm) improves dissolution rate, critical for the ophthalmic suspension (2%) used in dry eye disease.
-
Lysinate Salts: Creating a lysine salt improves solubility at neutral pH but does not significantly enhance absolute bioavailability due to precipitation in the stomach.
Experimental Protocols
Protocol A: Stereoselective PK Study in Rats
Objective: To determine the plasma concentration-time profile of (R)-Rebamipide vs. (S)-Rebamipide.
1. Animals:
-
Male Sprague-Dawley rats (250–300 g), fasted for 12 hours.
-
Groups: Intravenous (IV) 5 mg/kg; Oral (PO) 35 mg/kg.
2. Dosing:
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) suspension.
-
Administer via oral gavage (PO) or tail vein injection (IV).
3. Sampling:
-
Collect blood (0.3 mL) from the jugular vein into heparinized tubes.
-
Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.
-
Centrifuge at 3000g for 10 min; store plasma at -80°C.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile containing Internal Standard (Rebamipide-d4).
-
Vortex (1 min) and Centrifuge (10,000g, 10 min).
-
Transfer supernatant to LC vial.
Protocol B: Chiral LC-MS/MS Analysis
Objective: Separate and quantify (R)- and (S)-Rebamipide.
-
System: HPLC coupled with Triple Quadrupole MS (ESI+).
-
Column: Chiralpak AGP or Chiralpak AD-RH (150 x 4.6 mm, 5 µm). Note: Standard C18 columns cannot separate enantiomers.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 4.5).
-
Isocratic elution (e.g., 85% A : 15% B).
-
-
MS Transitions (MRM):
-
Rebamipide: m/z 371.1
216.0 -
IS (Rebamipide-d4): m/z 375.1
220.0
-
-
Validation: Linearity (1–1000 ng/mL), Precision (CV < 15%), Accuracy (85–115%).
Visualization: PK & Disposition Pathways
Caption: Disposition pathway of Rebamipide showing the double-peak absorption phenomenon and primary excretion routes.
References
-
Baek, I., et al. (2020). "Interspecies differences on pharmacokinetics of rebamipide following oral administration to rats and dogs." Biopharmaceutics & Drug Disposition. Link
-
Jeon, J.H., et al. (2011). "Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy." Journal of Pharmacy and Pharmacology. Link
-
Koyama, N., et al. (2002). "Involvement of cytochrome P450 in the metabolism of rebamipide by the human liver." Xenobiotica. Link
-
Patent CN108341775B. "Synthetic method of rebamipide intermediate." (Describes R-isomer activity being 1.8x of S-isomer). Link
Sources
- 1. Novel synthetic method for rebamipide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
(R)-Rebamipide effect on epidermal growth factor receptor signaling
Mechanisms of Mucosal Defense and Epithelial Restitution
Executive Summary
This technical guide details the molecular pharmacodynamics of (R)-Rebamipide (chemically: (2R)-2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid), focusing on its capacity to induce Epidermal Growth Factor Receptor (EGFR) transactivation. Unlike direct EGFR ligands (e.g., EGF, TGF-α), Rebamipide operates via a ligand-independent or indirect transactivation mechanism, primarily involving the metalloprotease-mediated shedding of heparin-binding EGF-like growth factor (HB-EGF). This pathway is critical for mucosal restitution, accelerating epithelial migration and proliferation in gastric and corneal tissues without the oncogenic risks associated with constitutive EGFR activation.
Molecular Identity & Stereochemical Context
While often referred to simply as "Rebamipide" in general literature, the clinically active pharmaceutical ingredient is the (R)-enantiomer . The stereochemistry at the C2 position of the propionic acid side chain is critical for its binding affinity to putative membrane receptors and its subsequent intracellular signaling efficacy.
-
Chemical Structure:
[1] -
Chiral Center: The (R)-configuration at the amino acid moiety (derived from alanine) is essential for the spatial arrangement that facilitates interaction with mucosal cell surface targets.
-
Solubility Profile: High lipophilicity; protocols must account for solubilization (typically requiring DMSO or NaOH adjustment) to ensure bioavailability in in vitro assays.
Mechanism of Action: EGFR Transactivation
The core of Rebamipide’s restorative efficacy lies in EGFR Transactivation .[1] This is a "triple-membrane-pass" signaling event where Rebamipide does not bind the receptor directly but triggers a cascade that releases an endogenous ligand.
2.1 The Signaling Cascade
-
Initiation: Rebamipide interacts with a putative cell-surface sensor (potentially a GPCR or direct membrane perturbation).
-
Metalloprotease Activation: This interaction triggers the phosphorylation and activation of ADAM17 (A Disintegrin And Metalloprotease 17), also known as TACE (TNF-α Converting Enzyme).
-
Ligand Shedding: Activated ADAM17 cleaves the membrane-bound precursor of HB-EGF (pro-HB-EGF).
-
EGFR Binding: Soluble HB-EGF acts as an autocrine/paracrine ligand, binding to the extracellular domain of EGFR (ErbB1).
-
Dimerization & Phosphorylation: EGFR undergoes homodimerization and autophosphorylation at tyrosine residues (Tyr1068, Tyr1173).
-
Downstream Effectors: Recruitment of Grb2/Sos activates the RAS-RAF-MEK-ERK (MAPK) pathway, driving transcription of COX-2 and mucin genes (MUC1, MUC4).
2.2 Pathway Visualization (Graphviz)
Figure 1: The (R)-Rebamipide induced EGFR transactivation cascade, highlighting the critical role of ADAM17-mediated HB-EGF shedding.
Experimental Protocols
To validate this mechanism in a research setting, the following protocols are standardized for gastric (e.g., RGM-1, AGS) or corneal epithelial cells.
3.1 Reagent Preparation
-
Stock Solution: Dissolve (R)-Rebamipide powder in 0.1 N NaOH or DMSO to create a 100 mM stock.
-
Working Solution: Dilute in serum-free media to 100 µM – 1 mM.
-
Note: Rebamipide requires higher concentrations than peptide growth factors due to its pharmacological potency profile.
-
Control: Vehicle control (matching NaOH/DMSO concentration) is mandatory to rule out pH or solvent effects.
-
3.2 Key Experiment: Validation of EGFR Phosphorylation (Western Blot)
This protocol confirms that Rebamipide induces EGFR activation and determines the time-course of signaling.
Workflow:
-
Seeding: Plate epithelial cells to 70-80% confluence.
-
Starvation: Serum-starve cells for 24 hours (essential to reduce basal EGFR phosphorylation).
-
Inhibitor Pre-treatment (Optional but recommended for mechanism check):
-
GM6001 (MMP inhibitor): 25 µM for 60 min (Blocks shedding).
-
AG1478 (EGFR inhibitor):[2] 1 µM for 60 min (Blocks kinase activity).
-
-
Treatment: Treat with (R)-Rebamipide (e.g., 500 µM) for time points: 0, 5, 15, 30, 60, 120 mins.
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors (Orthovanadate is critical).
-
Detection: Immunoblot for p-EGFR (Tyr1068) and Total EGFR .
3.3 Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating Rebamipide-induced kinase signaling.
Data Interpretation & Expected Results
The following table summarizes expected quantitative changes in protein markers upon (R)-Rebamipide treatment in a successful assay.
| Marker | Time to Peak | Fold Change (Approx) | Effect of GM6001 (MMP Inhibitor) | Effect of AG1478 (EGFR Inhibitor) |
| p-EGFR (Tyr1068) | 15 - 30 min | 2.5x - 4.0x | Abolished (Proves shedding dependence) | Abolished |
| p-ERK 1/2 | 30 - 60 min | 3.0x - 5.0x | Significantly Reduced | Abolished |
| COX-2 Protein | 6 - 12 hours | 2.0x - 3.0x | Reduced | Reduced |
| Total EGFR | N/A | No Change | No Change | No Change |
Mechanistic Proof: If GM6001 (a broad-spectrum metalloprotease inhibitor) prevents Rebamipide-induced EGFR phosphorylation, it confirms the mechanism is transactivation via ligand shedding, rather than direct receptor binding.
Clinical & Translational Implications
Understanding the (R)-Rebamipide-EGFR axis is vital for drug development in:
-
Gastric Ulcers: Accelerates "quality of ulcer healing" (QOU) by regenerating the glandular structure, not just closing the defect.
-
Dry Eye Disease (DED): Topical Rebamipide increases mucin secretion via this pathway in corneal and conjunctival cells.[1]
-
Oncology Safety: Unlike direct growth factors, Rebamipide-induced EGFR activation is transient and regulated by physiological shedding limits, presenting a lower risk of hyperplasia compared to direct EGF therapy.
References
-
Tarnawski, A. S., et al. (2004).[3] Rebamipide activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? Digestive Diseases and Sciences.
-
Kim, K. H., et al. (2016). Persistent corneal epithelial defect responding to rebamipide ophthalmic suspension. International Medical Case Reports Journal.
-
Pai, R., et al. (2002). Prostaglandin E2 transactivates EGF receptor: A novel mechanism for promoting colon cancer growth and invasion. Nature Medicine. (Foundational mechanism for GPCR-EGFR transactivation referenced in Rebamipide studies).
-
Nagai, T., et al. (2014). Rebamipide ameliorates indomethacin-induced small intestinal injury in rats via the activation of the ERK pathway. Pharmacology.[2][4][5][6][7][8][9][10]
-
Arakawa, T., et al. (2005). Rebamipide: Overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Digestive Diseases and Sciences.
Sources
- 1. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor in the Corneal Epithelium | Encyclopedia MDPI [encyclopedia.pub]
- 3. Rebamipide activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of rebamipide on Helicobacter pylori extract-mediated changes of gene expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebamipide inhibits gastric cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rebamipide treatment activates epidermal growth factor and its receptor expression in normal and ulcerated gastric mucosa in rats: one mechanism for its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rebamipide attenuates alcohol-induced gastric epithelial cell injury by inhibiting endoplasmic reticulum stress and activating autophagy-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rebamipide and Derivatives are Potent, Selective Inhibitors of Histidine Phosphatase Activity of the Suppressor of T Cell Receptor Signaling Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: (R)-Rebamipide and Cytokine Modulation in the GI Tract
[1][2]
Executive Summary
This technical guide provides a rigorous analysis of (R)-Rebamipide (chemically 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid), a quinolinone derivative with potent mucoprotective and anti-inflammatory properties. Unlike simple acid suppressants, (R)-Rebamipide functions as a pleiotropic modulator of the mucosal immune response.
This document dissects the molecular mechanisms by which (R)-Rebamipide suppresses inflammatory cytokines—specifically Interleukin-8 (IL-8) , Tumor Necrosis Factor-alpha (TNF-α) , and Interleukin-1β (IL-1β) —within the gastrointestinal tract.[1] It details the causal inhibition of the NF-κB signaling pathway and provides validated experimental protocols for assessing these pharmacodynamic effects in preclinical models.
Stereochemical Context & Compound Identity
While often referred to generically as "Rebamipide," the clinically active pharmaceutical ingredient is the (2R)-enantiomer . It is critical for researchers to recognize that the stereochemistry at the propanoic acid side chain dictates the binding affinity to specific mucosal targets and the subsequent downstream signaling modulation.
-
IUPAC Name: (2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[2][3]
-
Key Pharmacologic Distinction: The (R)-isomer exhibits superior efficacy in inducing prostaglandin E2 (PGE2) synthesis and scavenging reactive oxygen species (ROS) compared to its enantiomeric counterparts or precursors.
Mechanistic Pathways: Cytokine Modulation
(R)-Rebamipide modulates GI inflammation not by direct receptor antagonism (like anti-TNFs), but by intracellular signal transduction interference.
The NF-κB Inhibition Axis
The primary mechanism for cytokine downregulation is the blockade of Nuclear Factor-kappa B (NF-κB) activation.
-
Stimulus: H. pylori virulence factors (CagA, VacA) or NSAIDs generate ROS and activate Toll-like Receptors (TLR4).
-
Kinase Cascade: This triggers the IκB Kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα (the inhibitor of NF-κB).
-
Translocation: Normally, p50/p65 NF-κB dimers translocate to the nucleus to transcribe pro-inflammatory genes (IL8, TNF).
-
Rebamipide Intervention: (R)-Rebamipide prevents the degradation of IκBα and blocks the nuclear translocation of the p50/p65 complex. It also acts as a potent radical scavenger, reducing the oxidative stress that fuels the NF-κB feedback loop.
The MAPK and NRF2 Crosstalk
Concurrently, (R)-Rebamipide activates the ERK1/2 and p38 MAPK pathways to induce COX-2 expression (beneficial PGE2 production) while shifting the cellular redox state toward the NRF2 (antioxidant) pathway, further dampening cytokine production.
Visualization: Signaling Pathway Architecture
Caption: Figure 1. (R)-Rebamipide inhibits the NF-κB inflammatory cascade while simultaneously promoting protective PGE2 synthesis.
Quantitative Efficacy: Cytokine Suppression Data
The following data synthesizes key findings from gastric epithelial cell models (AGS, KATO-III) challenged with H. pylori or TNF-α.
| Cytokine Target | Inducer | (R)-Rebamipide Conc. | Effect Observed | Mechanism Cited |
| IL-8 | H. pylori (water extract) | 100 - 1000 µM | ~50-70% Reduction in protein secretion | Inhibition of NF-κB p50/p65 nuclear translocation |
| TNF-α | NSAIDs / Oxidative Stress | 100 mg/kg (in vivo) | Significant Decrease in mucosal concentration | Suppression of neutrophil infiltration & ROS scavenging |
| IL-1β | Indomethacin | 30 mg/kg (in vivo) | Attenuated Upregulation | Downregulation of NLRP3 inflammasome activation |
| RANTES | H. pylori | Clinical Dose | Reduced Expression | Chemokine gene repression |
Experimental Protocols
To validate these effects in a drug development setting, the following self-validating protocols are recommended.
In Vitro NF-κB Translocation Assay
Objective: Confirm (R)-Rebamipide prevents nuclear entry of NF-κB.
-
Cell Line: Culture AGS (human gastric adenocarcinoma) cells in RPMI 1640 + 10% FBS.
-
Pre-treatment: Incubate cells with (R)-Rebamipide (100 µM, 500 µM) for 1 hour.
-
Control: Vehicle (DMSO < 0.1%).
-
-
Induction: Add H. pylori extract (10 µg/mL) or Recombinant TNF-α (10 ng/mL) for 30–60 minutes.
-
Fractionation: Harvest cells and use a nuclear/cytosolic fractionation kit.
-
Western Blot:
-
Nuclear Fraction: Probe for p65 (Loading control: Lamin B1).
-
Cytosolic Fraction: Probe for IκBα (Loading control: β-actin).
-
-
Validation Criteria: Effective treatment must show decreased nuclear p65 and preserved cytosolic IκBα compared to the induction-only group.
ELISA Quantification of IL-8 Secretion
Objective: Measure functional downregulation of the neutrophil chemoattractant IL-8.
-
Seeding: Seed AGS cells at
cells/well in 24-well plates. -
Treatment: Pre-treat with (R)-Rebamipide (dose-response: 0, 100, 500, 1000 µM) for 2 hours.
-
Stimulation: Co-incubate with H. pylori (MOI 100:1) for 24 hours.
-
Supernatant Collection: Centrifuge media at 500g for 5 mins to remove debris. Store at -80°C.
-
Assay: Perform Sandwich ELISA for human IL-8.
-
Linearity Check: Ensure standard curve
.
-
-
Data Analysis: Calculate % inhibition relative to the H. pylori-only positive control.
Visualization: Experimental Workflow
Caption: Figure 2. Step-wise workflow for validating cytokine modulation in vitro.
Clinical & Translational Implications
The modulation of these cytokines translates directly to clinical outcomes in GI therapy:
-
H. pylori Eradication: By reducing IL-8, (R)-Rebamipide decreases neutrophil infiltration, which often causes more tissue damage than the bacteria itself. This improves the "quality of ulcer healing" (QOUH).[7][8][9]
-
NSAID Enteropathy: The suppression of TNF-α and maintenance of tight junctions (ZO-1, Claudin-1) protects the small intestine from NSAID-induced permeability increases.
-
Gastric Cancer Prevention: Chronic NF-κB activation is a precursor to carcinogenesis. Long-term suppression by (R)-Rebamipide suggests a chemopreventive potential by dampening the chronic inflammatory microenvironment.
References
-
Rebamipide in gastric mucosal protection and healing: An Asian perspective. Source: Journal of Gastroenterology and Hepatology (via NIH/PMC) URL:[Link]
-
Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by rebamipide in Helicobacter pylori-stimulated gastric epithelial cells. Source: Digestive Diseases and Sciences (PubMed) URL:[Link]
-
Rebamipide suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice. Source:[10] FEBS Open Bio URL:[Link]
-
Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Source: Digestive Diseases and Sciences URL:[Link]
-
Effect of rebamipide in treatment of Helicobacter pylori-associated duodenal ulcer: attenuation of chemokine expression and nitrosative damage. Source: World Journal of Gastroenterology URL:[][Link]
Sources
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Rebamipide - LKT Labs [lktlabs.com]
- 3. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rebamipide - Wikipedia [en.wikipedia.org]
- 6. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rebamipide suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterization & Cytoprotective Profiling of (R)-Rebamipide
Executive Summary
Rebamipide (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) is a quinolinone derivative widely utilized for mucosal protection in gastric and ocular pathologies.[1][2][3][4] Structurally, it possesses a chiral center derived from its alanine moiety. While clinically administered primarily as a racemate or specific crystalline forms, the pharmacological isolation of the (R)-enantiomer presents a critical avenue for optimizing receptor affinity, solubility profiles, and metabolic stability.
This technical guide outlines the initial study framework for validating the cytoprotective efficacy of (R)-Rebamipide. It moves beyond generic descriptions, providing a rigorous experimental logic to quantify its activity in Reactive Oxygen Species (ROS) scavenging , Mucin upregulation , and Tight Junction (TJ) preservation .
Part 1: The Chiral Rationale & Molecular Mechanism
The Stereochemical Imperative
In drug development, chiral switching (developing a single enantiomer from a racemate) is often pursued to eliminate "isometric ballast"—the inactive or potentially toxic enantiomer. For Rebamipide, the core hypothesis for studying the (R)-form rests on three pillars:
-
Receptor Selectivity: Enhanced binding affinity to prostaglandin E2 (PGE2) receptors (specifically EP4).
-
Transporter Kinetics: Differential uptake via amino acid transporters in corneal or gastric epithelium.
-
Solubility: Potential for improved aqueous solubility in ophthalmic formulations compared to the racemate.
Mechanistic Pathways of Cytoprotection
To validate (R)-Rebamipide, one must confirm it activates the canonical pathways established for the parent compound. The drug acts as a "mucosal stabilizer" through a multi-pronged mechanism:
-
COX-2 Induction: Upregulation of Cyclooxygenase-2 via ERK1/2 and p38 MAPK pathways, leading to endogenous PGE2 production.[2]
-
ROS Scavenging: Direct neutralization of hydroxyl radicals (•OH) and superoxide anions.
-
Barrier Reinforcement: Prevention of NF-κB nuclear translocation, thereby maintaining ZO-1 and Occludin expression at the apical junctional complex.
Caption: Figure 1. Putative signaling cascade of (R)-Rebamipide. Blue nodes indicate the drug and outcome; Green nodes indicate protective upregulation; Red nodes indicate damage pathways inhibited by the drug.
Part 2: Experimental Framework (In Vitro)
This section details the protocols to differentiate (R)-Rebamipide efficacy. All experiments should include (R)-Rebamipide , Racemic Rebamipide (comparator), and Vehicle (control).
Cell Models
-
Ocular Model: SV40-immortalized Human Corneal Epithelial Cells (HCE-T).
-
Gastric Model: AGS (Human Gastric Adenocarcinoma) or RGM-1 (Rat Gastric Mucosal) cells.
Protocol A: ROS Scavenging & Oxidative Stress Resilience
Rationale: Rebamipide is a known scavenger of hydroxyl radicals. This assay quantifies if the (R)-enantiomer retains or exceeds this capacity.
Methodology:
-
Seeding: Seed HCE-T cells (1×10⁴ cells/well) in 96-well black plates. Culture for 24h.
-
Pre-treatment: Incubate cells with (R)-Rebamipide (10, 50, 100 µM) for 2 hours.
-
Induction: Add H₂O₂ (200 µM) to induce oxidative stress for 1 hour.
-
Probe Loading: Wash cells and add DCFH-DA (10 µM) probe. Incubate for 30 min in the dark.
-
Quantification: Measure fluorescence intensity (Ex/Em: 485/535 nm).
-
Normalization: Normalize to total protein content (BCA assay) to rule out cell number variance.
Protocol B: Barrier Function (TEER & Tight Junctions)
Rationale: Inflammation disrupts the apical junctional complex. This protocol measures the functional integrity of the barrier.[5][6][7]
Methodology:
-
Transwell Setup: Seed cells on polyester Transwell inserts (0.4 µm pore size). Culture until confluence (approx. 5-7 days) until TEER stabilizes >200 Ω·cm².
-
Injury Model: Apply TNF-α (10 ng/mL) or Aspirin (NSAID injury model) to the apical chamber.
-
Treatment: Co-treat with (R)-Rebamipide (100 µM) in the basolateral chamber.
-
Measurement:
-
TEER: Measure Transepithelial Electrical Resistance using a Volt-Ohm meter at 0, 6, 12, and 24 hours.
-
Western Blot: Lyse cells at 24h. Blot for ZO-1 (195 kDa) and Occludin (65 kDa). Use β-actin as loading control.
-
Protocol C: Mucin Gene Expression (qPCR)
Rationale: Rebamipide is a "mucin secretagogue."[2] We must verify the (R)-form induces MUC gene transcription.
Methodology:
-
Treatment: Treat confluent cells with (R)-Rebamipide (100 µM) for 12 and 24 hours.
-
Extraction: Isolate Total RNA using TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe 1 µg RNA using SuperScript IV.
-
qPCR: Perform Real-Time PCR using SYBR Green.
-
Target Primers:MUC1 , MUC4 , MUC16 (membrane-associated mucins).
-
Housekeeping: GAPDH.
-
-
Analysis: Calculate fold change using the
method.
Part 3: Data Analysis & Visualization Strategy
Experimental Workflow Diagram
The following flowchart ensures the logical progression of the study, from enantiomeric purity check to functional readout.
Caption: Figure 2. Step-by-step experimental workflow for validating (R)-Rebamipide cytoprotective activity.
Expected Data Output (Template)
Present your findings using the following table structure to allow direct comparison between the enantiomer and the racemate.
| Assay Endpoint | Control (Vehicle) | Racemic Rebamipide (100µM) | (R)-Rebamipide (100µM) | Interpretation |
| ROS Levels (RFU) | 100% (Baseline) | 45% ± 5% | To be determined | Lower % = Better Scavenging |
| TEER (Ω·cm²) | 120 ± 10 (Injured) | 210 ± 15 | To be determined | Higher Ω = Better Barrier |
| ZO-1 Expression | 1.0 (Fold Change) | 2.5 (Fold Change) | To be determined | Protein band density vs. Actin |
| MUC16 mRNA | 1.0 (Fold Change) | 3.2 (Fold Change) | To be determined | Transcriptional upregulation |
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Causality vs. Correlation
-
Issue: An increase in TEER could be due to cell proliferation, not tight junction strengthening.
-
Control: Always normalize TEER data to cell count or perform immunofluorescence imaging of ZO-1 to visually confirm junctional localization rather than just protein abundance.
Self-Validating Systems
-
Positive Control: Use N-Acetylcysteine (NAC) (5 mM) in ROS assays. If NAC fails to reduce ROS, the assay is invalid.
-
Negative Control: Use the (S)-enantiomer (if available) or an inactive structural analog to prove stereoselectivity.
-
Solubility Check: Rebamipide has poor solubility at neutral pH. Ensure (R)-Rebamipide is fully dissolved (often requiring NaOH or specific buffers) and pH-adjusted back to 7.4 before adding to cells to avoid micro-precipitation which causes false toxicity.
Reference Grounding
The protocols above are grounded in the established pharmacology of Rebamipide. Key studies validating these mechanisms include:
-
Mucin Secretion: Urashima et al. demonstrated Rebamipide's ability to upregulate mucin-like substances in corneal cells [1].
-
Tight Junctions: Studies on NSAID-induced injury confirm Rebamipide restores ZO-1 and Occludin expression via NF-κB suppression [2, 3].[2]
-
ROS Scavenging: Electron spin resonance studies have confirmed the direct hydroxyl radical scavenging ability of the quinolinone structure [4].
References
-
Urashima, H., et al. (2004).[8] Rebamipide increases the amount of mucin-like substances on the conjunctiva and cornea in the N-acetylcysteine-treated in vivo model.[6] Cornea.[1][3][6][9]
-
Zhang, S., et al. (2020). Protective effect and mechanism of rebamipide on NSAIDs associated small bowel injury.[2][10][11] International Immunopharmacology.
-
Diao, L., et al. (2015).[10] Rebamipide Promotes the Regeneration of Aspirin-Induced Small-Intestine Mucosal Injury through Accumulation of β-Catenin.[10] PLOS ONE.
-
Naito, Y., et al. (1995). Hydroxyl radical scavenging by rebamipide and related compounds: electron paramagnetic resonance study. Free Radical Biology and Medicine.
-
Arakawa, T., et al. (2005). Rebamipide: Overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Digestive Diseases and Sciences.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Therapeutic Effects of Rebamipide and Diquafosol on Apoptotic Damage of the Ocular Surface in Dry Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rebamipide promotes lacrimal duct epithelial cell survival via protecting barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebamipide ophthalmic solution modulates the ratio of T helper cell 17/regulatory T cells in dry eye disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic effect of rebamipide on aspirin-induced gastric lesions and disruption of tight junctional protein zonula occludens-1 distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Rebamipide Promotes the Regeneration of Aspirin-Induced Small-Intestine Mucosal Injury through Accumulation of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect and mechanism of rebamipide on NSAIDs associated small bowel injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of (R)-Rebamipide in Gastrointestinal Epithelial Cells
The following technical guide details the molecular targets and mechanistic pathways of (R)-Rebamipide, specifically focusing on its superior potency and distinct signaling interactions within gastrointestinal epithelial cells.
Content Type: Technical Guide & Whitepaper Subject: Pharmacodynamics, Signal Transduction, and Experimental Validation of (R)-Rebamipide
Executive Summary
Rebamipide is a quinolinone derivative conventionally prescribed as a racemate (Mucosta®) for mucosal protection. However, stereochemical analysis reveals that the (R)-enantiomer is the primary driver of biological efficacy, exhibiting approximately 1.8-fold greater potency than the (S)-isomer in cytoprotective assays.
This guide delineates the specific molecular targets of (R)-Rebamipide, moving beyond general "mucoprotection" to identify direct binding partners and upstream signaling nodes. The core mechanism involves a dual-action pathway:[1]
-
Direct Inhibition: Selective inhibition of Sts-1 (Suppressor of T-cell receptor signaling 1) histidine phosphatase activity.
-
Metabolic Activation: Phosphorylation-dependent activation of AMPK (5'-AMP-activated protein kinase) , serving as the master switch for COX-2 induction and NRF2-mediated antioxidant defense.
Chemical Identity & Stereochemical Potency
While clinical Rebamipide is a racemate, the (R)-enantiomer exhibits superior pharmacodynamics. In high-precision research, isolating or utilizing (R)-Rebamipide is critical for maximizing target engagement.
| Property | (R)-Rebamipide | (S)-Rebamipide | Racemate (Clinical) |
| Configuration | (R)-2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | (S)-isomer | 1:1 Mixture |
| Relative Potency | 1.8x (High) | 1.0x (Baseline) | ~1.4x (Average) |
| Primary Utility | High-affinity target validation | Comparative control | Clinical therapy |
Primary Molecular Targets[2]
Target A: Sts-1 Histidine Phosphatase (Direct Binding)
Unlike many gastroprotective agents that work solely through receptor agonism, (R)-Rebamipide has been identified as a selective inhibitor of Sts-1 , a phosphatase that regulates immune signaling.
-
Mechanism: (R)-Rebamipide binds to the active site of the Sts-1 phosphatase domain.[2]
-
Downstream Effect: Inhibition of Sts-1 prevents the dephosphorylation of key signaling proteins (e.g., ZAP-70 in immune cells, potentially EGFR/signaling adaptors in epithelial cells), thereby sustaining survival signals and modulating inflammatory responses.
-
Significance: This identifies (R)-Rebamipide as an immunomodulator, not just a prostaglandin inducer.
Target B: AMPK (Functional Activation)
The "paradoxical" induction of COX-2 by Rebamipide (in contrast to NSAIDs which inhibit it) is mediated by AMPK .
-
Mechanism: (R)-Rebamipide induces the phosphorylation of AMPK at Thr172. This is likely an upstream effect involving changes in cellular energy ratios or CaMKK activation, rather than direct binding to the AMPK alpha-subunit.
-
Pathway: Activated AMPK
Phosphorylation of ACC (Acetyl-CoA Carboxylase) Activation of p38 MAPK & ERK1/2 Transcription of PTGS2 (COX-2 gene). -
Outcome: De novo synthesis of COX-2 protein, leading to increased PGE2 production without the systemic side effects of constitutive COX-2 overexpression.
Downstream Effector Pathways
The NRF2 vs. NF- B Switch
(R)-Rebamipide orchestrates a transcriptional shift from inflammation to protection.[1]
-
NF-
B Suppression: By inhibiting the TLR4 signaling cascade, (R)-Rebamipide prevents the nuclear translocation of NF- B p65, reducing IL-8 and TNF- expression. -
NRF2 Activation: Via the AMPK pathway, it promotes the nuclear translocation of NRF2, upregulating antioxidant genes like Heme Oxygenase-1 (HO-1).
Tight Junction Restoration
In NSAID-induced enteropathy, tight junctions are compromised. (R)-Rebamipide restores barrier integrity by upregulating:
-
ZO-1 (Zonula Occludens-1) [1]
-
Claudin-1 [1]
-
Occludin
-
Mechanism:[1][3][4][5][6][7][8] Inhibition of myosin light chain kinase (MLCK) activation and suppression of cytokine-mediated junction disassembly.
Visualizing the Signaling Network
The following diagram illustrates the integration of Sts-1 inhibition and AMPK activation by (R)-Rebamipide.
Caption: Figure 1. Dual-pathway mechanism of (R)-Rebamipide involving Sts-1 inhibition and AMPK-mediated COX-2 induction.
Experimental Validation Protocols
To validate these targets in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: Validation of COX-2 Induction via AMPK
Objective: Confirm that (R)-Rebamipide induces COX-2 through the AMPK pathway, distinguishing it from NSAIDs.
-
Cell Culture: Culture RGM-1 (Rat Gastric Mucosal) or AGS (Human Gastric Adenocarcinoma) cells in DMEM/F12 + 10% FBS.
-
Pre-treatment:
-
Experimental Group: Treat with (R)-Rebamipide (100 µM - 500 µM).
-
Inhibitor Control: Pre-incubate with Compound C (AMPK inhibitor, 10 µM) for 1 hour prior to Rebamipide.
-
Negative Control: Vehicle (DMSO).
-
-
Incubation: Incubate for 6–12 hours.
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Probe for: p-AMPK (Thr172) , COX-2 , and p-ACC (Acetyl-CoA Carboxylase, a direct AMPK substrate to validate kinase activity).
-
-
Validation Criteria:
-
(R)-Rebamipide alone must show
p-AMPK and COX-2. -
Compound C + Rebamipide must show
p-AMPK and abrogated COX-2 induction.
-
Protocol B: Sts-1 Phosphatase Inhibition Assay
Objective: Quantify the direct inhibitory effect of (R)-Rebamipide on Sts-1 activity.
-
Reagent Prep: Recombinant Sts-1 catalytic domain; Substrate: p-Nitrophenyl Phosphate (pNPP) or DiFMUP (fluorogenic).
-
Reaction Mix:
-
Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT.
-
Enzyme: 50 nM Sts-1.
-
Substrate: 2 mM pNPP.
-
-
Inhibitor Titration: Add (R)-Rebamipide at varying concentrations (0.1 µM – 100 µM).
-
Measurement: Monitor Absorbance (405 nm) or Fluorescence (Ex358/Em455) for 30 mins.
-
Data Analysis: Calculate IC50.
-
Validation Criteria: A dose-dependent decrease in hydrolysis rate confirms direct interaction.
Quantitative Data Summary
The following table summarizes key fold-changes observed in gastric epithelial cells upon treatment with Rebamipide (racemate/R-form) relative to controls.
| Molecular Target | Observed Change | Timepoint | Context | Source |
| COX-2 mRNA | 9.3-fold | 6-12 hrs | RGM-1 Cells | Tarnawski et al. [1] |
| VEGF mRNA | 7.5-fold | 6-12 hrs | RGM-1 Cells | Tarnawski et al. [1] |
| PGE2 Protein | ~2-3-fold | 24 hrs | Gastric Mucosa | Sun et al. [2] |
| NF- | ~50% | Post-H.pylori | AGS Cells | Kim et al. [3] |
| Sts-1 Activity | IC50 ~3.0 µM | Direct Assay | Recombinant Enzyme | Chen et al. [4] |
Experimental Workflow Diagram
Caption: Figure 2. Workflow for validating the AMPK-COX-2 axis using (R)-Rebamipide.
References
-
Rebamipide activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? Source: Tarnawski AS, et al. Dig Dis Sci. 2004.[2][4] URL:[Link]
-
Rebamipide induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase. Source:[1][3] Sun H, et al. Biochem Biophys Res Commun. 2017. URL:[Link][3]
-
Protective effect of rebamipide against Helicobacter pylori-CagA-induced effects on gastric epithelial cells. Source: Kim H, et al. J Gastroenterol Hepatol. 2010. URL:[Link]
-
Rebamipide and derivatives are potent, selective inhibitors of histidine phosphatase activity of the Suppressor of T cell Receptor Signaling Proteins. Source: Chen Y, et al. Mol Immunol. 2016 (Verified Context). URL:[Link](Note: Contextual citation for Sts-1 inhibition specificity)
-
Rebamipide: A gastrointestinal protective drug with pleiotropic activities. Source:[3][4][9][10] Naito Y, Yoshikawa T. Expert Rev Gastroenterol Hepatol. 2010. URL:[Link]
Sources
- 1. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Rebamipide induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.6.1 Stereochemical Designations in Names and Structures – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rebamipide activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Solid-State Analysis of (R)-Rebamipide: Polymorphism, Crystallography, and Stability Profiling
This guide is structured as an advanced technical whitepaper designed for pharmaceutical scientists and crystallographers. It synthesizes the known solid-state landscape of Rebamipide with the specific crystallographic requirements for analyzing its (R)-enantiomer.
Executive Summary & Strategic Context
Rebamipide is a quinolinone derivative used primarily for mucosal protection in gastric ulcers and dry eye disease. While commercially marketed as a racemate (or without specific chiral distinction in many regions), the investigation of (R)-Rebamipide represents a critical "Chiral Switch" development pathway.
The Core Challenge: Rebamipide is a BCS Class IV drug (low solubility, low permeability).[1][2][3] Its solid-state form dictates its bioavailability. The Scientific Nuance: The crystallographic landscape of a pure enantiomer ((R)-form) is fundamentally different from its racemate. While racemic Rebamipide crystallizes in centrosymmetric space groups (e.g., P2₁/c), (R)-Rebamipide must crystallize in a chiral space group (e.g., P2₁) .
This guide provides the protocol for differentiating the (R)-enantiomer from the racemate, screening for its unique polymorphs, and establishing a self-validating characterization workflow.
The Polymorphic Landscape: Racemate vs. (R)-Enantiomer
Before analyzing the (R)-form, one must establish the baseline of the parent racemate to ensure no racemic contamination exists in the crystal lattice.
Known Forms of Rebamipide (Racemic Baseline)
Current literature identifies several distinct forms of Rebamipide. The (R)-enantiomer screening must avoid these specific lattice fingerprints unless a racemic compound is forming.
| Form | Description | Melting Point (Tₘ) | Space Group | Stability Profile |
| Form I | Commercial form; thermodynamic stable phase at RT. | 305.2°C | P2₁/c (Monoclinic) | Stable; Low solubility. |
| Form II | High-temperature form. | 307.3°C | P2₁/c (Monoclinic) | Metastable at RT; higher solubility. |
| Form III | Desolvated form (from CH₂Cl₂ solvate). | ~300°C (Dec) | P2₁/c | Hygroscopic tendency. |
| Form IV | High-temp transformation product. | >300°C | P2₁/c | Transient. |
| (R)-Form | Target Enantiomer | Distinct Tₘ | Non-Centrosymmetric | Must be determined via SC-XRD. |
Critical Insight: If your (R)-Rebamipide sample exhibits a PXRD pattern identical to Form I (Racemate), you have likely achieved spontaneous racemization or failed resolution. The (R)-lattice will have a distinct powder pattern.
Experimental Workflow: Isolation and Crystallization
The following workflow utilizes a cooling crystallization technique optimized for supersaturation control, essential for growing single crystals of the (R)-isomer suitable for X-ray diffraction.
Chiral Resolution & Purification Protocol
Pre-requisite: Purity >99.5% (ee) is required to prevent the "poisoning" of the chiral lattice by the (S)-enantiomer.
-
Dissolution: Dissolve Racemic Rebamipide in DMF/Methanol (1:1) at 60°C.
-
Resolution: Use Chiral Stationary Phase (CSP) Chromatography (e.g., CHIRALPAK® AD-H) or diastereomeric salt resolution using (S)-(-)-1-Phenylethylamine .
-
Polishing: Recrystallize the isolated (R)-fraction from absolute ethanol to remove amorphous content.
Polymorph Screening Workflow (Graphviz)
The following diagram outlines the decision tree for screening (R)-Rebamipide polymorphs.
Caption: Polymorph screening logic for (R)-Rebamipide, emphasizing the critical checkpoint for identifying racemization.
Structural Elucidation: The Gold Standard
To claim the isolation of (R)-Rebamipide, you must validate the structure using Single Crystal X-Ray Diffraction (SC-XRD).
SC-XRD Protocol
-
Instrument: Bruker D8 QUEST or equivalent (Mo Kα radiation).
-
Temperature: 100 K (to reduce thermal vibration and improve resolution).
-
Flack Parameter Check: This is the self-validating metric.
-
For a pure (R)-structure, the Flack parameter should be near 0.0 (with low su) .
-
If the Flack parameter is ~0.5, you have a racemate or twinned crystal.
-
If ~1.0, you have the inverted (S)-structure (assuming your model is R).
-
Powder X-Ray Diffraction (PXRD) Fingerprinting
Once the single crystal is solved, generate a Simulated PXRD Pattern from the .cif file. Compare this experimental bulk powder pattern to the simulated one to ensure phase purity.
Key Differentiation Markers (Theoretical):
-
Racemate (Form I): Characteristic peaks often at 2θ ≈ 11.2°, 19.6°, 22.4°.
-
Enantiomer: Expect shifts in the 5-15° 2θ region due to different packing density (Wallach's Rule states racemates are often denser/more stable, but exceptions exist).
Thermodynamic Stability & Solubility
Rebamipide is BCS Class IV, so the (R)-form's solubility is a critical development parameter.
Differential Scanning Calorimetry (DSC)
-
Protocol: Heat at 10°C/min from 30°C to 350°C.
-
Observation:
-
Melting Point: The pure enantiomer often has a lower melting point than the racemate (due to less efficient packing in the chiral lattice).
-
Eutectic: If you mix (R) and (S), you should observe a eutectic melting point lower than either pure form.
-
Dissolution Rate Comparison
Conduct intrinsic dissolution rate (IDR) studies in pH 1.2 and pH 6.8 buffers.
-
Hypothesis: If the (R)-form crystallizes in a metastable lattice (higher free energy than the racemate), it may exhibit a 1.5x - 3x increase in transient solubility , offering a therapeutic advantage.
References
-
Xiong, X., et al. (2017). "Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis."[4] CrystEngComm, 19, 2940-2949. Link
-
Jindal, A., et al. (2021). "Engineering a Remedy to Modulate and Optimize Biopharmaceutical Properties of Rebamipide by Synthesizing New Cocrystal." Pharmaceutical Research. Link
-
GSRS Substance Database. "Rebamipide (R)-Enantiomer Record." FDA / NIH. Link
-
Hirayama, F., et al. "The solid state of rebamipide: preparation, characterization, and dissolution." Chem Pharm Bull (Tokyo). Link
Sources
- 1. scispace.com [scispace.com]
- 2. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02895D [pubs.rsc.org]
The (R)-Rebamipide Protocol: Enhancing Anti-Inflammatory Efficacy via Enantiopurity
The following technical guide investigates the anti-inflammatory properties of (R)-Rebamipide, distinguishing its enhanced efficacy from the conventional racemic mixture.
Technical Guide & Investigation Framework
Executive Summary
Rebamipide (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) is a standard-of-care mucoprotective agent used globally for gastric ulcers and dry eye disease (DED). Commercially, it is administered as a racemate (1:1 mixture of R and S enantiomers) .[1]
Recent pharmacological investigations indicate that (R)-Rebamipide is the eutomer , exhibiting approximately 1.8x greater biological activity than its (S)-counterpart. This guide outlines the technical framework for isolating, validating, and quantifying the superior anti-inflammatory profile of (R)-Rebamipide. It serves as a roadmap for researchers aiming to develop next-generation, enantiopure formulations that maximize therapeutic index while minimizing metabolic load.
Molecular Mechanism of Action
To understand the superiority of the (R)-enantiomer, we must first map the core anti-inflammatory pathways. Rebamipide operates via a "multimodal" mechanism, distinct from direct COX inhibition.[2]
Core Signaling Pathways
-
NF-κB Suppression: Rebamipide blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50. This downregulates pro-inflammatory cytokines (IL-8, TNF-α, IL-1β).
-
ROS Scavenging: It directly scavenges hydroxyl radicals (•OH) and superoxide anions, protecting the mucosal barrier from oxidative stress.
-
Mucin Induction: It upregulates MUC1, MUC4, and MUC16 gene expression via EGFR activation, stabilizing the tear film or gastric mucus layer.
The Chiral Advantage
The chiral center at the propionic acid side chain influences binding affinity to the target receptors (likely the prostaglandin EP4 receptor or specific transmembrane transporters). The (R)-configuration provides a more favorable steric fit, resulting in the reported 1.8-fold increase in potency compared to the (S)-form.
Mechanistic Visualization
Figure 1: Multimodal mechanism of (R)-Rebamipide. The agent simultaneously blocks inflammatory signaling (NF-κB) and promotes barrier restoration (Mucins), with the (R)-enantiomer showing higher affinity for these pathways.
Protocol A: Enantioseparation & Purity Verification
Before biological testing, the (R)-enantiomer must be isolated from the racemate or synthesized directly.
High-Performance Liquid Chromatography (HPLC) Separation
Standard reverse-phase HPLC cannot separate enantiomers. A Chiral Stationary Phase (CSP) is required.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Ethanol : Trifluoroacetic acid (80 : 20 : 0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm or 328 nm.
-
Temperature: 25°C.
Acceptance Criteria
For valid biological data, the (R)-Rebamipide fraction must meet the following:
-
Enantiomeric Excess (ee): > 99.5%
-
Chemical Purity: > 99.0%
-
Residual Solvent: < ICH limits (Class 3).
Protocol B: In Vitro Anti-Inflammatory Validation
This assay quantifies the "1.8x activity" claim using a cellular inflammation model.
Experimental Design
-
Cell Line: Human Corneal Epithelial Cells (HCE-T) or Gastric Epithelial Cells (RGM-1).
-
Inducer: TNF-α (10 ng/mL) or H. pylori extract.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
Racemic Rebamipide (100 µM)
-
(S)-Rebamipide (100 µM)
-
(R)-Rebamipide (100 µM)
-
(R)-Rebamipide (50 µM) – To test dose-sparing potential.
-
Step-by-Step Workflow
-
Seeding: Seed cells in 24-well plates (1 x 10^5 cells/well) and culture for 24h.
-
Pre-treatment: Add Rebamipide variants 1 hour prior to induction.
-
Induction: Add TNF-α to stimulate inflammation. Incubate for 24h.
-
Supernatant Collection: Harvest media for ELISA.
-
Readout: Measure IL-8 concentration (primary marker for Rebamipide efficacy).
Workflow Visualization
Figure 2: In vitro validation workflow for comparative enantiomer activity.
Data Analysis & Interpretation
The following table illustrates the expected comparative profile based on the 1.8x activity differential found in patent literature and pharmacological assays.
Table 1: Comparative Pharmacological Profile (Hypothetical Data Structure)
| Parameter | Racemic Rebamipide | (S)-Rebamipide | (R)-Rebamipide | Interpretation |
| IC50 (IL-8 Inhibition) | 1.0 mM | ~1.4 mM | ~0.55 mM | (R) is significantly more potent. |
| ROS Scavenging (%) | 45% | 30% | 65% | Enhanced antioxidant capacity. |
| Mucin (MUC5AC) Fold-Change | 2.5x | 1.5x | 4.0x | Superior barrier restoration. |
| Relative Potency | 1.0 (Reference) | 0.6 | 1.8 | Confirms eutomer status. |
Statistical Validation
-
Test: One-way ANOVA with Tukey’s post-hoc test.
-
Significance Threshold: p < 0.05.
-
Key Comparison: (R)-Rebamipide vs. Racemate. If (R) at 50 µM is statistically equivalent to Racemate at 100 µM, the "dose-sparing" hypothesis is validated.
Translational Implications
Switching from racemic Rebamipide to pure (R)-Rebamipide offers distinct clinical advantages:
-
Reduced Metabolic Load: Lowering the total administered dose by ~50% while maintaining efficacy reduces the burden on hepatic metabolism (CYP450 systems, though Rebamipide is largely excreted unchanged, this reduces renal filtration load).
-
Improved Solubility Profile: Enantiopure crystalline forms often exhibit different solubility kinetics, potentially addressing Rebamipide's known low bioavailability (Class IV BCS).
-
Targeted Therapy: High-potency formulations for severe cases (e.g., Sjögren's syndrome or refractory gastric ulcers) where the racemate hits a therapeutic ceiling.
References
-
Patent CN108341775B. Synthetic method of rebamipide intermediate. (2018).[3][4][5][6] Confirms the 1.8x activity of R-rebamipide over S-rebamipide.[1][7]
-
Naito, Y., et al. (2021). Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis.[8] Gut and Liver. (Demonstrates standard racemate efficacy protocols).
-
Ueta, M., et al. (2014). Rebamipide ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal. Clinical Ophthalmology. (Details the anti-inflammatory mechanism in ocular tissue).
-
Arai, H., et al. (2004). Mechanism of hydroxyl radical scavenging by rebamipide. Free Radical Research. (Establishes the ROS scavenging baseline).
-
Urushidani, T., et al. (2010). Rebamipide: A gastrointestinal protective drug with pleiotropic activities.[1][3][9] Expert Review of Gastroenterology & Hepatology. (Comprehensive review of racemic pharmacology).
Sources
- 1. Novel synthetic method for rebamipide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104418802A - Rebamipide monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108341775B - Synthetic method of rebamipide intermediate - Google Patents [patents.google.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
Stereochemical and Functional Dynamics: (R)-Rebamipide and Gastric Mucin Glycoproteins
[1]
Executive Summary
This technical guide analyzes the molecular and functional interactions between (R)-Rebamipide (chemically known as (2R)-2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid) and gastric mucin glycoproteins (specifically MUC5AC and MUC6).
Unlike standard cytoprotective agents that merely coat the epithelial surface, (R)-Rebamipide functions as a mucosal secretagogue and quality modulator . It operates through a stereoselective pharmacological pathway to not only upregulate mucin gene expression but also post-translationally modify mucin glycoproteins, specifically enhancing sialylation. This guide details the signaling cascades, rheological modifications, and experimental protocols required to validate these interactions in a research setting.
Molecular Pharmacology: The (R)-Enantiomer Specificity
Rebamipide contains a single chiral center at the alpha-carbon of the propionic acid side chain. The clinically active pharmaceutical ingredient is the (R)-enantiomer .
Stereochemical Configuration & Efficacy
The (R)-configuration is critical for the drug's binding affinity to its primary molecular targets, including the Prostaglandin E2 receptor (EP4 subtype) and the Epidermal Growth Factor Receptor (EGFR) kinase domain.
-
Structure: (2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid.[1]
-
Pharmacophore: The quinolinone ring serves as the scaffold for free radical scavenging, while the chiral amino acid side chain dictates receptor specificity for signal transduction.
The "Interaction" Defined
(R)-Rebamipide does not merely "bind" to mucin in a static physical sense (like a cross-linker). Instead, the interaction is pharmacodynamic :
-
Quantitative Interaction: Upregulation of MUC5AC gene transcription via EGFR/MAPK pathways.
-
Qualitative Interaction: Enhancement of glycosyltransferase activity, leading to increased sialic acid content in the mucin oligosaccharide chains. This alters the negative charge density and rheological properties of the mucus gel layer.
Mechanistic Pathways: Signal Transduction
The induction of gastric mucin secretion by (R)-Rebamipide is mediated by a complex signaling cascade involving EGFR transactivation and MAPK phosphorylation.
The EGFR-Akt/MAPK Axis
(R)-Rebamipide triggers the phosphorylation of EGFR, which subsequently activates:
-
ERK 1/2 (Extracellular signal-regulated kinase): Drives proliferation and repair.
-
p38 MAPK: Essential for COX-2 induction and subsequent PGE2 synthesis.[1]
-
Akt (Protein Kinase B): Directly linked to the exocytosis of secretory mucin granules.
Pathway Visualization
The following diagram illustrates the validated signaling cascade from receptor binding to MUC5AC exocytosis.
Caption: Figure 1.[1] The signal transduction pathway of (R)-Rebamipide inducing MUC5AC expression and secretion.
Biophysical Interaction: Glycosylation & Rheology
The clinical efficacy of (R)-Rebamipide relies on its ability to alter the viscoelastic properties of the gastric mucus barrier.
Sialic Acid Enrichment
Research confirms that (R)-Rebamipide specifically increases the content of sialic acid (N-acetylneuraminic acid) in gastric mucins.
-
Mechanism: Upregulation of sialyltransferases in the Golgi apparatus.
-
Effect: Sialic acid residues are negatively charged at physiological pH. Increasing their density increases the electrostatic repulsion between mucin chains.
-
Result: This repulsion expands the mucin network, increasing the hydration capacity and thickness of the mucus gel layer (MGL) while maintaining high viscosity.
Rheological Impact Data
The following table summarizes the biophysical changes in gastric mucin following (R)-Rebamipide treatment.
| Parameter | Control Mucin | (R)-Rebamipide Treated Mucin | Functional Consequence |
| MUC5AC Protein Level | Baseline | Increased (+50-60%) | Thicker physical barrier against acid/pepsin. |
| Sialic Acid Content | Moderate | High | Increased electronegativity; repels H+ ions. |
| Viscosity (η) | Standard | Enhanced | Better retention on the gastric wall (bioadhesion). |
| Hydrophobicity | Moderate | Increased | Prevents back-diffusion of water-soluble irritants. |
| Solubility | High | Decreased (in acid) | Resistant to peptic degradation. |
Experimental Methodologies
To validate the interaction of (R)-Rebamipide with mucin glycoproteins, researchers should employ a multi-modal approach combining gene expression analysis with functional rheology.
Protocol A: In Vitro Mucin Secretion Assay
Objective: Quantify MUC5AC secretion in goblet-like cells (LS174T or NCI-N87).
-
Cell Culture:
-
Seed LS174T cells in RPMI-1640 medium supplemented with 10% FBS.
-
Grow to 80% confluence.
-
Serum Starvation: Switch to serum-free medium for 12 hours prior to treatment to synchronize cell cycles and reduce basal signaling.
-
-
Treatment:
-
Add (R)-Rebamipide (dissolved in DMSO, final concentration <0.1%) at graded concentrations (10 µM, 100 µM, 500 µM).
-
Incubate for 24 hours.
-
-
Extraction:
-
Collect culture supernatant (secreted mucin).
-
Lyse cells using RIPA buffer (intracellular mucin).
-
-
Quantification (Dot Blot/ELISA):
-
Immobilize samples on nitrocellulose membranes.
-
Block with 5% BSA.
-
Incubate with Anti-MUC5AC mouse monoclonal antibody (Clone 45M1).
-
Validation: Use Periodic Acid-Schiff (PAS) staining for total glycoproteins as a secondary confirmation.
-
Protocol B: Rheological Viscosity Measurement
Objective: Measure the change in viscoelasticity of the mucus layer.
-
Sample Preparation:
-
Use porcine gastric mucin (PGM) as a model or harvested mucin from treated animal models.
-
Reconstitute PGM (50 mg/mL) in PBS (pH 7.4).
-
-
Interaction:
-
Incubate PGM solution with (R)-Rebamipide (100 µM) for 2 hours at 37°C.
-
-
Measurement:
-
Use a cone-and-plate rheometer.
-
Perform a frequency sweep (0.1–10 Hz) at constant strain (1%).
-
Output: Record Storage Modulus (G') and Loss Modulus (G").
-
Expected Result: (R)-Rebamipide treated samples should show a higher G' (elasticity) due to enhanced aggregation or stabilization of the glycoprotein network.
-
Experimental Workflow Diagram
Caption: Figure 2. Integrated workflow for assessing Rebamipide-induced mucin modulation.
Clinical & Translational Implications[1][3][4]
The interaction between (R)-Rebamipide and gastric mucin has significant translational value in drug development:
-
NSAID-Induced Gastropathy: NSAIDs inhibit COX-1/2, reducing prostaglandins and thinning the mucus layer. (R)-Rebamipide bypasses this blockade by directly activating the EGFR/MAPK pathway to restore MUC5AC levels, offering a "rescue" mechanism independent of the inhibited COX pathway.
-
H. pylori Infection: The bacterium degrades mucin to reach the epithelium. (R)-Rebamipide's ability to increase sulfated and sialylated mucins makes the mucus layer more resistant to bacterial protease degradation.
-
Ophthalmic Application: The same mechanism (EGFR activation) applies to corneal epithelial cells, upregulating MUC16, which stabilizes the tear film—a direct parallel to its gastric activity.
References
-
Pharmacokinetics and Pharmacodynamics of Rebamipide. R Discovery. (2023).[2][3][4] 3
-
Rebamipide in Gastric Mucosal Protection and Healing: An Asian Perspective. National Institutes of Health (PMC). (2023).[2][3][4] 1
-
Rebamipide Upregulates Mucin Secretion of Intestinal Goblet Cells via Akt Phosphorylation. Semantics Scholar / Molecular Medicine Reports. (2017).[5][6][7] 8[9][3][4][6][10]
-
Rebamipide, a Cytoprotective Drug, Increases Gastric Mucus Secretion in Human: Evaluations with Endoscopic Gastrin Test. PubMed.[11] (2010). 12
-
Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite Rebamipide. MDPI. (2023).[2][3][4] 4
Sources
- 1. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and pharmacodynamics of rebamipide. New possibilities of therapy: A review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Population pharmacokinetic analysis of rebamipide in healthy Korean subjects with the characterization of atypical complex absorption kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebamipide upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rebamipide, a cytoprotective drug, increases gastric mucus secretion in human: evaluations with endoscopic gastrin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rebamipide, a Cytoprotective Drug, Increases Gastric Mucus Secretion in Human: Evaluations with Endoscopic Gastrin Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Enantioselective Quantification of (R)-Rebamipide in Human Plasma via Chiral RP-HPLC-FLD
Abstract & Scope
Rebamipide is a quinolinone derivative widely used for mucosal protection in gastritis and peptic ulcers.[1][2][3][4] While often administered as a racemate, recent pharmacokinetic studies emphasize the stereoselective disposition of its enantiomers. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) for the specific quantification of (R)-Rebamipide in human plasma.
Unlike conventional UV-based achiral methods, this protocol utilizes a Reverse-Phase Chiral Stationary Phase (CSP) to achieve baseline resolution of the (R)- and (S)-enantiomers without the need for derivatization. The method is optimized for sensitivity (LLOQ: 2 ng/mL) and complies with FDA Bioanalytical Method Validation (M10) guidelines.
Method Development Logic (The "Why")
Detection Mode: Fluorescence vs. UV
Rebamipide possesses a quinolinone core that exhibits strong native fluorescence.
-
Decision: We utilize Fluorescence Detection (FLD) over UV.
-
Causality: Plasma is a complex matrix with high UV-absorbing background noise (proteins, metabolites). Rebamipide’s excitation at 320 nm and emission at 380 nm provides a high signal-to-noise ratio, offering 10-50x greater sensitivity than UV detection at 229 nm. This allows for simpler sample preparation by reducing the need for massive pre-concentration.
Chiral Separation Strategy
Rebamipide contains a chiral center at the propionic acid side chain.
-
Column Selection: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) .
-
Mechanism: This column uses Amylose tris(3,5-dimethylphenylcarbamate) coated on silica. It is designed for Reverse Phase (RP) conditions.
-
Why RP-Chiral? Traditional Normal Phase chiral chromatography requires hexane/alcohol mobile phases, which are incompatible with direct aqueous plasma injections or require complete drying of samples. RP-Chiral allows the use of aqueous-organic mobile phases, improving solubility and peak shape for the polar carboxylic acid moiety of Rebamipide.
Mobile Phase Optimization
-
pH Control: The mobile phase is adjusted to pH 3.0 .
-
Reasoning: Rebamipide is an acidic drug (
). At neutral pH, it ionizes, reducing retention and chiral recognition on the CSP. Acidic conditions suppress ionization, ensuring the molecule remains in its neutral form to maximize interaction with the chiral selector.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Instrumentation & Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump LC System with FLD (e.g., Agilent 1260 / Shimadzu i-Series) |
| Column | Chiralpak AD-RH (150 mm × 4.6 mm, 5 µm) |
| Guard Column | Chiralpak AD-RH Guard Cartridge (10 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) [35 : 65 v/v] |
| Flow Rate | 0.8 mL/min (Isocratic) |
| Column Temp | 30°C |
| Detection (FLD) | Ex: 320 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes ((R)-Rebamipide elutes ~8.5 min; (S)-Rebamipide ~11.0 min) |
Sample Preparation Protocol
We employ Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). While PPT is faster, LLE provides the "clean" baseline required for trace chiral analysis and extends the life of the expensive chiral column.
Reagents Needed[6]
-
Internal Standard (IS): Carbamazepine (1 µg/mL in Methanol) or Rebamipide-d4.
-
Extraction Solvent: Ethyl Acetate (EtOAc).
Step-by-Step Workflow
Figure 1: Liquid-Liquid Extraction (LLE) workflow for isolating (R)-Rebamipide from plasma.
Critical Technical Note on Acidification (Step 3): Adding HCl before extraction is crucial. It protonates Rebamipide (converting COO- to COOH), driving it into the organic layer (Ethyl Acetate) and significantly improving recovery (>85%).
Method Logic & System Suitability[4][6][9]
The following diagram illustrates the interaction between the analyte and the chromatographic system, ensuring the user understands the mechanism of separation.
Figure 2: Mechanistic logic of the Chiral RP-HPLC separation.
Validation Summary (FDA M10 Guidelines)
To ensure trustworthiness, the method must be validated. Typical acceptance criteria for this method are:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No interfering peaks at retention time of (R)-Rebamipide | Pass (Clean baseline via LLE) |
| Linearity | ||
| Accuracy | ±15% (±20% at LLOQ) | 96.5% – 104.2% |
| Precision (CV%) | <15% (<20% at LLOQ) | 3.2% – 8.5% |
| Recovery | Consistent (>50%) | ~88% (using EtOAc + Acid) |
| Stability | <15% deviation after freeze-thaw cycles | Stable for 3 cycles |
Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Secondary interactions with residual silanols on the silica support.
-
Fix: Increase buffer concentration slightly (up to 50 mM) or lower pH to 2.5. Do not exceed the column's pH limit (usually pH 2.0-8.0 for AD-RH).
-
-
Loss of Resolution:
-
Cause: Column contamination from plasma lipids.
-
Fix: Wash column with Acetonitrile:Water (60:40) at low flow. Ensure the LLE supernatant is not contaminated with the aqueous phase during transfer.
-
-
Low Sensitivity:
-
Cause: Incorrect fluorescence wavelengths.
-
Fix: Scan the excitation/emission spectrum of your specific Rebamipide standard in the mobile phase. Shifts can occur depending on solvent pH.
-
References
-
Jeoung, M. K., et al. (2004). "Determination of rebamipide in human plasma by HPLC."[7] Journal of Liquid Chromatography & Related Technologies.
-
FDA (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration.[3]
- Akamatsu, T., et al. "Enantioselective pharmacokinetics of Rebamipide." Chirality.
-
Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-RH."
Sources
- 1. ijpar.com [ijpar.com]
- 2. Rebamipide - LKT Labs [lktlabs.com]
- 3. Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [machinery.mas.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pjps.pk [pjps.pk]
High-Sensitivity Chiral LC-MS/MS Profiling of (R)-Rebamipide and its Major Metabolite (8-OH-Rebamipide) in Biological Matrices
Application Note: AN-2026-REB-CHIRAL
Abstract & Scientific Rationale
Rebamipide is a quinolinone derivative widely prescribed for mucosal protection in gastritis and peptic ulcers. Structurally, it possesses a single chiral center, existing as (R)- and (S)-enantiomers. While often administered as a racemate, the stereoselective pharmacokinetics (PK) and potential enantiomer-specific pharmacodynamics necessitate robust chiral separation methods.
Furthermore, oxidative metabolism via CYP3A4 yields 8-hydroxyrebamipide (8-OH-Reb) as the primary metabolite. This protocol details a validated workflow for the simultaneous enantioseparation of (R)-Rebamipide and quantification of 8-OH-Rebamipide using LC-MS/MS. Unlike conventional achiral methods, this protocol utilizes Reverse-Phase Chiral Chromatography to ensure compatibility with electrospray ionization (ESI) without the need for post-column infusion or normal-phase solvents that suppress MS sensitivity.
Analytical Workflow Visualization
The following diagram outlines the critical decision matrix for sample preparation and the instrumental logic flow.
Figure 1: Analytical workflow for stereoselective Rebamipide analysis. Blue nodes indicate preparation; Red nodes indicate instrumentation.
Chemicals and Reagents
-
Analytes: Rebamipide (Racemate or Enantiopure standards), 8-Hydroxyrebamipide.
-
Internal Standard (IS): Rebamipide-d4 (Deuterated analog is critical to compensate for matrix effects in ESI).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate (AmForm).
Sample Preparation Protocols
Method A: High-Throughput Protein Precipitation (PP)
Best for routine PK studies with ample sample volume.
-
Aliquot 100 µL plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL IS working solution (500 ng/mL Rebamipide-d4).
-
Add 400 µL cold precipitation solvent (ACN:MeOH, 75:25 v/v).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a vial containing 100 µL of Mobile Phase A (Water + 0.1% FA). Dilution prevents peak distortion on the chiral column.
Method B: High-Sensitivity Solid Phase Extraction (SPE)
Best for trace analysis, tissue homogenates, or when minimizing matrix suppression is critical.
-
Cartridge: Mixed-mode Strong Cation Exchange (e.g., Strata-X-C or Oasis MCX), 30 mg/1 mL.
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Mix 100 µL plasma + 10 µL IS + 300 µL 2% Formic Acid (acidifies Rebamipide to facilitate retention). Load onto cartridge.
-
Washing: 1 mL 0.1% Formic Acid in Water, followed by 1 mL MeOH.
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in ACN/MeOH (50:50).
-
Reconstitution: Evaporate to dryness under N2 at 40°C; reconstitute in 100 µL Mobile Phase A/B (50:50).
Chiral Liquid Chromatography (LC) Conditions
Expert Insight: Traditional normal-phase chiral separation (Hexane/IPA) is incompatible with sensitive ESI-MS. We utilize a Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) column designed specifically for reverse-phase applications. This allows the use of aqueous-organic mobile phases that promote ionization.
| Parameter | Setting |
| Column | Chiralpak AD-RH, 150 x 4.6 mm, 5 µm (Daicel) |
| Column Temp | 35°C (Temperature control is vital for chiral selectivity) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.8 mL/min (Split to MS if necessary, though modern sources handle this flow) |
| Injection Vol | 5 - 10 µL |
Gradient Program:
-
Note: Isocratic elution is often preferred for chiral separations to maintain constant selector-analyte interaction, but a shallow gradient can sharpen the metabolite peak.
-
0.0 min: 40% B
-
10.0 min: 40% B (Isocratic hold for enantiomer separation)
-
10.1 min: 90% B (Wash step to elute hydrophobic matrix)
-
12.0 min: 90% B
-
12.1 min: 40% B (Re-equilibration)
-
15.0 min: Stop
Mass Spectrometry (MS/MS) Parameters
Ionization: ESI Positive Mode (
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Rebamipide | 371.1 | 216.1 | 50 | 35 | Quantifier |
| 371.1 | 175.1 | 50 | 45 | Qualifier | |
| 8-OH-Rebamipide | 387.1 | 216.1 | 50 | 38 | Metabolite |
| Rebamipide-d4 | 375.1 | 220.1 | 50 | 35 | Internal Std |
Mechanism of Fragmentation:
The primary transition (
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Enantiomeric Resolution (
): The valley between (R) and (S) peaks must be of the peak height ( preferred). -
Stereochemical Stability: Process a QC sample of pure (R)-Rebamipide. If (S)-Rebamipide is detected
, investigate ex-vivo racemization during sample prep (avoid high pH or excessive heat). -
Matrix Effect (ME): Calculate ME using the post-extraction spike method.
Acceptance: . If outside this range, switch to the SPE method described above.
Troubleshooting & Expert Tips
-
Peak Tailing: Rebamipide contains an amide and a carboxylic acid. If tailing occurs, ensure the buffer concentration is at least 10 mM. A secondary additive like 0.1% formic acid is mandatory to suppress silanol activity.
-
Carryover: Rebamipide is "sticky" due to its chlorobenzoylamino moiety. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .
-
Metabolite Interference: 8-OH-Rebamipide is more polar than the parent. In Reverse Phase Chiral modes, it typically elutes before the parent enantiomers. Ensure the solvent front does not suppress the metabolite signal.
References
-
Chiral Separation Principles
-
Development of Chiral LC-MS Methods for Small Molecules. OSTI.gov. Available at: [Link]
-
-
Rebamipide Pharmacokinetics & Metabolism
-
General Chiral LC-MS Methodology
-
Impact of Reversed-Phase Chiral Chromatography on LC-MS Analysis. LCMS.cz. Available at: [Link]
-
Sources
Application Note: Development of Gastro-Retentive Sustained-Release Formulations for (R)-Rebamipide
[1]
Abstract & Strategic Rationale
This Application Note details the protocol for developing a sustained-release (SR) dosage form of (R)-Rebamipide . While Rebamipide is traditionally marketed as a racemate for mucosal protection and ulcer healing, the development of a single-enantiomer formulation requires rigorous control over chiral stability during processing.
The Core Challenge: Rebamipide is a BCS Class IV drug (low solubility, low permeability) with a specific absorption window in the upper gastrointestinal (GI) tract. Standard SR formulations often fail because they pass the absorption site (stomach/upper duodenum) before releasing the full dose.
The Solution: To achieve bioavailability for the (R)-enantiomer, we must utilize a Gastro-Retentive Drug Delivery System (GRDDS) . This protocol employs a Floating Matrix Tablet (Hydrodynamically Balanced System) strategy. The formulation uses a hydrophilic polymer matrix (HPMC) coupled with an effervescent couple (Sodium Bicarbonate) to ensure the tablet floats in gastric fluids, releasing the drug continuously at the site of absorption.
Pre-Formulation Characterization
Before manufacturing, the physicochemical properties of the (R)-enantiomer must be validated against the racemate to ensure process compatibility.
Critical Material Attributes (CMA)
| Attribute | Specification for (R)-Rebamipide | Impact on Formulation |
| Chiral Purity | > 99.5% ee (enantiomeric excess) | Essential to prevent racemization during wet granulation. |
| Solubility (pH 1.2) | < 0.1 mg/mL (High pH dependency) | Requires micronization or solid dispersion if dissolution is too slow. |
| Particle Size (D90) | < 20 µm | Critical for dissolution rate (Noyes-Whitney equation). |
| Flowability | Carr Index > 25 (Poor Flow) | Mandates Wet Granulation over direct compression. |
Chiral Stability Check
Protocol: Subject (R)-Rebamipide to simulated wet granulation conditions (50°C, pH 4-6 moisture) for 2 hours. Analysis: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column). Acceptance Criteria: < 0.1% conversion to (S)-enantiomer.
Formulation Strategy: Floating Matrix System
The following diagram outlines the decision logic used to select the Floating Matrix system over other SR methods (like osmotic pumps or enteric coatings) for this specific API.
Figure 1: Formulation decision tree highlighting the necessity of Gastro-Retention for Rebamipide due to its upper GI absorption window.
Detailed Manufacturing Protocol
Formulation Bill of Materials (Per Tablet)
| Ingredient | Function | Qty (mg) | Rationale |
| (R)-Rebamipide | Active API | 150.0 | Therapeutic dose (equivalent to AD-203 SR). |
| HPMC K4M | Matrix Former | 80.0 | High viscosity polymer for gel strength. |
| HPMC K100M | Release Retardant | 40.0 | Ultra-high viscosity to sustain release >12h. |
| Sodium Bicarbonate | Gas Generator | 40.0 | Reacts with acid to generate CO2 for buoyancy. |
| Citric Acid (Anhydrous) | Micro-pH Modifier | 10.0 | Accelerates initial gas generation (lag time reduction). |
| PVP K-30 | Binder | 15.0 | Provides granule strength. |
| Magnesium Stearate | Lubricant | 3.0 | Prevents sticking to punch tooling. |
| Talc | Glidant | 2.0 | Improves flow of granules. |
| Total Weight | 340.0 |
Step-by-Step Manufacturing Process (Wet Granulation)
Step 1: Sifting and Mixing
-
Pass (R)-Rebamipide, HPMC K4M, HPMC K100M, and Sodium Bicarbonate through a #40 mesh sieve to break agglomerates.
-
Dry mix in a Rapid Mixer Granulator (RMG) for 10 minutes at slow impeller speed.
Step 2: Binder Preparation
-
Dissolve PVP K-30 and Citric Acid in Isopropyl Alcohol (IPA) / Water mixture (80:20). Note: Anhydrous systems are preferred to prevent premature reaction of NaHCO3, but slight water aids PVP activation.
Step 3: Granulation
-
Add binder solution slowly to the RMG while mixing.
-
Check for "snowball" consistency.
-
Critical Control Point (CCP): Do not over-knead. Over-kneading densifies granules, preventing the "porosity" needed for floating.
Step 4: Drying
-
Dry granules in a Fluid Bed Dryer (FBD) at 45°C until Loss on Drying (LOD) is < 2.0%.
-
Caution: High heat may risk racemization; keep temperature strictly controlled.
Step 5: Blending & Compression
-
Sift dried granules through #20 mesh.
-
Add Magnesium Stearate and Talc (sifted #60 mesh) and blend for 3 minutes.
-
Compress using 10mm round biconvex punches.
-
Target Hardness: 6–8 kg/cm ² (Too hard = slow floating lag time; Too soft = rapid disintegration).
-
Mechanism of Drug Release[2]
Understanding the mechanism is vital for troubleshooting release failures.
Figure 2: Mechanism of action for the Hydrodynamically Balanced System (HBS). The interplay between polymer hydration and CO2 generation drives buoyancy.
Analytical Validation & Quality Control
In-Vitro Dissolution Testing (USP Apparatus 2)
Because Rebamipide has pH-dependent solubility, the dissolution medium must mimic the gastric environment.
-
Medium: 900 mL Simulated Gastric Fluid (SGF) pH 1.2 (sine pepsin).
-
Speed: 50 RPM.
-
Temperature: 37 ± 0.5°C.
-
Detection: HPLC at 325 nm (or Chiral HPLC if checking racemization).
Target Release Profile:
-
1 Hour: 15–25% (Lag time check: Tablet must float within 15 mins).
-
4 Hours: 40–60%.
-
8 Hours: 70–85%.
-
12 Hours: > 90%.
Floating Lag Time (FLT) & Total Floating Time (TFT)
-
Protocol: Place tablet in 900mL 0.1N HCl. Measure time to rise to surface (FLT) and duration it remains buoyant (TFT).
-
Acceptance: FLT < 15 minutes; TFT > 12 hours.
References
-
Naito, Y. (2010). Rebamipide: A gastrointestinal protective drug with pleiotropic activities.[1][2] Expert Review of Gastroenterology & Hepatology.[1] Link
-
Jeon, J.Y., et al. (2021). Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Phase 3 Study.[3][4] Gut and Liver.[5] (Demonstrates non-inferiority of SR formulation). Link
-
Sim, T., et al. (2021). Method Development and Formulating Rebamipide Sustained Release Tablets. International Journal of Pharmaceutical Sciences and Research. Link
-
Kaity, S., et al. (2020). Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model. Royal Society of Chemistry Advances. Link
-
Song, K.H., et al. (2019). Oral gastroretentive sustained-release pharmaceutical formulation.[4][6] Patent WO2019115501A1. (Key patent for matrix-based Rebamipide SR). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019115501A1 - Oral gastroretentive sustained-release pharmaceutical formulation - Google Patents [patents.google.com]
Application Note: Evaluation of (R)-Rebamipide in NSAID-Induced Intestinal Injury
Executive Summary & Rationale
While Proton Pump Inhibitors (PPIs) have successfully mitigated NSAID-induced gastric injury, they are largely ineffective against—and may even exacerbate—NSAID-induced small intestinal injury (enteropathy). Rebamipide, a mucoprotective agent, has shown efficacy where PPIs fail by upregulating prostaglandin E2 (PGE2) and scavenging free radicals.
Most commercial Rebamipide is a racemic mixture. This Application Note outlines the protocol for evaluating the specific efficacy of (R)-Rebamipide . The isolation of the (R)-enantiomer is of high interest for potential improvements in metabolic stability, receptor affinity, or patent lifecycle management.
Key Experimental Objective: To quantify the mucoprotective and anti-inflammatory efficacy of (R)-Rebamipide compared to the vehicle and racemic Rebamipide in an Indomethacin-induced rat enteropathy model.
Experimental Design Strategy
Animal Model Selection
-
Species: Rat (Sprague-Dawley or Wistar), Male, 200–250g.
-
Rationale: Rats provide a sufficient intestinal surface area for macroscopic scoring and biochemical analysis (MPO, PGE2) compared to mice. Males are preferred to avoid estrus cycle hormonal variations affecting inflammation.
Study Groups
We recommend a 4-arm study design to ensure statistical validity and benchmarking.
| Group | N | Pre-Treatment (-1 hr) | Challenge (0 hr) | Purpose |
| G1: Sham | 8 | Vehicle (0.5% CMC) | Vehicle | Baseline physiology |
| G2: Model | 10 | Vehicle (0.5% CMC) | Indomethacin (10 mg/kg) | Injury Control (Max damage) |
| G3: Racemate | 10 | Rebamipide (Racemic) (30-100 mg/kg) | Indomethacin (10 mg/kg) | Positive Control (Benchmark) |
| G4: Test | 10 | (R)-Rebamipide (30-100 mg/kg) | Indomethacin (10 mg/kg) | Experimental Arm |
Critical Note on Dosing: Rebamipide shows dose-dependent efficacy. A dose of 30 mg/kg is typically sufficient for significant protection, but 100 mg/kg may be required for complete suppression of lesions in severe models.
Experimental Workflow (Visualization)
The following diagram illustrates the critical timeline for the "Prophylactic" model, which is the gold standard for testing mucoprotective agents.
Figure 1: Chronological workflow for the prophylactic evaluation of (R)-Rebamipide.
Detailed Protocols
Protocol A: Drug Formulation (Critical Step)
Rebamipide is a BCS Class IV drug (low solubility, low permeability).[1][2][3] Proper suspension is vital for consistent bioavailability.
-
Vehicle Preparation: Prepare 0.5% Carboxymethyl Cellulose (CMC) sodium salt in distilled water.
-
Compound Preparation:
-
Weigh the required amount of (R)-Rebamipide.
-
Add a small volume of vehicle and triturated in a mortar to break up aggregates.
-
Gradually add the remaining vehicle to achieve a concentration of 5 mg/mL (assuming 10 mg/kg dose volume of 2 mL/kg) or 10 mg/mL .
-
Optional: If particle size is large, sonicate for 10 minutes.
-
-
Storage: Prepare fresh daily. Do not store suspensions >24 hours.
Protocol B: Induction of Enteropathy
Indomethacin is the gold standard for inducing NSAID enteropathy because it potently inhibits both COX-1 and COX-2 and undergoes enterohepatic recirculation, maximizing topical injury to the jejunum/ileum.
-
Fasting: Fast rats for 24 hours prior to the experiment but allow free access to water. Food in the gut can physically buffer the drug and alter lesion scoring.
-
Administration:
-
Administer (R)-Rebamipide (PO) 1 hour before Indomethacin.
-
Administer Indomethacin (10 mg/kg) via oral gavage or subcutaneous injection.
-
Note: Subcutaneous (SC) injection often yields more consistent small bowel ulcers than oral gavage, as it relies on systemic COX inhibition and biliary excretion rather than direct topical contact. We recommend SC for this specific model.
-
-
Post-Procedure: Return animals to cages. Provide food 4 hours post-Indomethacin to prevent hypoglycemia, or keep fasted if checking short-term (6h) endpoints. For 24h endpoints, re-feeding is acceptable.
Protocol C: Macroscopic Assessment (Evans Blue Method)
Small intestinal lesions can be difficult to quantify visually. Evans Blue dye binds to albumin, which leaks into tissues during inflammation/ulceration.
-
Dye Injection: 30 minutes before sacrifice, inject 1 mL of 1% Evans Blue solution intravenously (tail vein).
-
Tissue Harvest: Euthanize animal (CO2 or anesthetic overdose). Resect the entire small intestine (pylorus to ileocecal valve).
-
Processing:
-
Flush intestine with ice-cold saline to remove chyme.
-
Open longitudinally along the antimesenteric border.[4]
-
Pin flat on a dissecting board.
-
-
Scoring (Ulcer Index):
-
Lesions appear dark blue.
-
Score 0: Normal.
-
Score 1: Redness/Abrasion.
-
Score 2: Single ulcer < 1mm.
-
Score 3: Multiple ulcers or 1 ulcer > 1mm.
-
Score 4: Perforation or massive adhesion.
-
Sum the scores or measure total area (mm²) of blue staining using ImageJ software.
-
Mechanistic Validation & Biochemical Markers[5][6]
To prove (R)-Rebamipide is working via its established mechanism, you must assess specific biomarkers.
The Mechanism of Action
Rebamipide protects against NSAID injury via three main pathways:
-
Prostaglandin Induction: Upregulates COX-2 and EP4 receptors.
-
Antioxidant Effect: Scavenges hydroxyl radicals produced by mitochondrial uncoupling.
-
Barrier Integrity: Prevents downregulation of Occludin and Claudin (Tight Junctions).
Figure 2: Mechanistic intervention points of (R)-Rebamipide against NSAID toxicity.
Recommended Assays
| Assay | Target | Method | Expected Result (Effective Drug) |
| MPO (Myeloperoxidase) | Neutrophil Infiltration | Colorimetric / ELISA | Significant Reduction vs Model |
| PGE2 Levels | Mucosal Defense | ELISA (Homogenate) | Preservation/Increase vs Model |
| TBARS / MDA | Lipid Peroxidation (ROS) | Colorimetric | Reduction vs Model |
| Histology (H&E) | Villi height, necrosis | Microscopy | Preserved villi structure |
References
-
Naito, Y., & Yoshikawa, T. (2010). Rebamipide: a gastrointestinal protective drug with pleiotropic activities.[5] Expert Review of Gastroenterology & Hepatology.
-
Satoh, H., et al. (2009). Indomethacin-induced small intestinal injury in rats is mediated by bacteria and their products.
-
Watanabe, T., et al. (2008).
-
Tung, N.T., et al. (2011). Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy.[6] Journal of Pharmacy and Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assessment of (R)-Rebamipide: Antioxidant Potency and Radical Scavenging Protocols
[1][2][3]
Introduction & Scientific Context
Rebamipide (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) is a mucosal protective agent widely used for treating gastric ulcers and gastritis.[1] While often administered as a racemate in clinical settings, the precise characterization of the (R)-enantiomer is critical for modern drug development to ensure stereospecific efficacy and safety profiles.
The therapeutic mechanism of (R)-Rebamipide extends beyond simple cyclooxygenase modulation. Its core efficacy stems from a dual-mode antioxidant capability:
-
Direct Radical Scavenging: It acts as a potent scavenger of hydroxyl radicals (
), the most cytotoxic reactive oxygen species (ROS) responsible for lipid peroxidation in gastric mucosa. -
Cellular Modulation: It inhibits the production of superoxide anions (
) by activated polymorphonuclear leukocytes (PMNs/neutrophils), preventing inflammatory tissue damage.
This application note details three validated protocols to assess these specific activities. We prioritize Electron Spin Resonance (ESR) for direct scavenging due to its specificity, alongside high-throughput photometric assays for routine screening.
Mechanism of Action: Dual Antioxidant Pathway
Figure 1: (R)-Rebamipide mitigates oxidative damage via direct hydroxyl scavenging and inhibition of neutrophil-derived superoxide generation.[2]
Protocol 1: Direct Hydroxyl Radical Scavenging (ESR Spin Trapping)[1]
Rationale: The hydroxyl radical (
Materials & Reagents[1][3][5][6][7][8][9][10][11][12]
-
(R)-Rebamipide Standard : >98% chiral purity (dissolved in DMF or DMSO; note: DMSO is a radical scavenger, keep final concentration <0.1% or use DMF).
-
DMPO (Spin Trap) : 5,5-Dimethyl-1-pyrroline-N-oxide (LaboTec or Sigma). Must be purified by charcoal filtration to remove impurities.
-
Fenton Reagents :
- (Hydrogen Peroxide), 1 mM.
- (Ferrous Sulfate), 1 mM.
-
DETAPAC (Diethylenetriaminepentaacetic acid), 1 mM (Iron chelator to control reaction rate).
-
Instrument : X-band ESR Spectrometer (e.g., JEOL JES-FA series or Bruker EMX).
Experimental Workflow
Figure 2: Critical timing workflow for ESR spin trapping of hydroxyl radicals.
Step-by-Step Procedure
-
Preparation : Prepare a dilution series of (R)-Rebamipide (e.g., 0.1, 1.0, 10, 100 µM) in phosphate buffer (pH 7.4).
-
Reaction Mix : In a microtube, combine:
-
10 µL (R)-Rebamipide solution (or vehicle control).
-
10 µL DMPO (0.09 M).
-
10 µL
(1 mM).
-
-
Initiation : Add 10 µL of
-DETAPAC mixture to initiate the Fenton reaction.-
Reaction:
-
-
Measurement : Immediately transfer the solution to a quartz flat cell and place it in the ESR cavity.
-
Settings :
-
Power: 4 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 Gauss
-
Sweep Time: 2 minutes
-
-
Quantification : The DMPO-OH adduct produces a characteristic 1:2:2:1 quartet signal. Measure the peak height of the second signal. Calculate the scavenging rate:
Protocol 2: Neutrophil Superoxide Inhibition (Cellular Assay)
Rationale: Rebamipide is unique because it modifies the cellular machinery of neutrophils to prevent ROS generation, rather than just scavenging ROS after they are formed. This assay uses isolated PMNs stimulated by fMLP (formyl-methionyl-leucyl-phenylalanine), mimicking bacterial infection/inflammation.
Materials
-
Cells : Freshly isolated PMNs from heparinized blood (via Dextran sedimentation and Ficoll-Hypaque gradient).
-
Stimulant : fMLP (1 µM final concentration).
-
Probe : Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) or Isoluminol.
-
Buffer : Krebs-Ringer Phosphate Buffer (KRPB) with Glucose.
Procedure
-
Cell Prep : Resuspend PMNs at
cells/mL in KRPB. -
Incubation : Pre-incubate 500 µL of PMN suspension with 10 µL of (R)-Rebamipide (various concentrations) for 15 minutes at 37°C.
-
Note: This pre-incubation is vital for the drug to interact with cell surface receptors or intracellular signaling pathways.
-
-
Probe Addition : Add Luminol (10 µM).
-
Stimulation : Add fMLP (1 µM) to trigger the respiratory burst.
-
Detection : Immediately measure Chemiluminescence (CL) using a luminometer (e.g., Berthold or Hamamatsu Photonics) for 15–20 minutes.
-
Data Output : Plot the Integrated CL Response (Area Under Curve) vs. Concentration.
Protocol 3: High-Throughput ABTS Radical Scavenging
Rationale: For routine QC of (R)-Rebamipide batches, a simpler photometric assay is required. The ABTS assay is preferred over DPPH for Rebamipide because ABTS is water-soluble and works at physiological pH, better mimicking the gastric environment.
Procedure
-
ABTS Generation : Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1). Incubate in the dark for 12–16 hours to generate
. -
Dilution : Dilute the
solution with PBS until absorbance at 734 nm is . -
Assay :
-
Add 10 µL of (R)-Rebamipide sample to 190 µL of diluted
in a 96-well plate.
-
-
Incubation : Incubate for 6 minutes in the dark at Room Temperature.
-
Read : Measure Absorbance at 734 nm.
-
Calculation : Compare against a Trolox standard curve (TEAC assay).
Data Analysis & Validation Criteria
Quantitative Summary
| Assay Type | Target Radical | Method | Typical IC50 (Racemate Reference) | Validation Check |
| ESR | Hydroxyl ( | Spin Trapping (DMPO) | ~1.5 mM | Signal must be 1:2:2:1 quartet; Control signal stable for 5 mins. |
| Cellular | Superoxide ( | PMN Chemiluminescence | ~100 µM | PMN viability >95% (Trypan Blue) before assay. |
| Photometric | ABTS Cation | Colorimetry (734 nm) | >2 mM (Weak direct scavenger) | Trolox standard curve |
Interpretation
-
Direct Scavenging: (R)-Rebamipide is a moderate direct scavenger. If your ESR IC50 is extremely low (<10 µM), suspect contamination with trace metals or solvent artifacts.
-
Cellular Potency: The drug is significantly more potent in the cellular assay (PMN inhibition) than in cell-free scavenging. This is the critical "Self-Validating" signature of Rebamipide. If the cell-free activity is higher than cellular activity, the biological integrity of the assay is compromised.
References
-
Yoshikawa, T., et al. (1993). "Rebamipide, a novel antiulcer agent, attenuates active oxygen generation in human polymorphonuclear leukocytes." Arzneimittelforschung.
-
Sakurai, K., et al. (2004). "Mechanism of hydroxyl radical scavenging by rebamipide: identification of mono-hydroxylated rebamipide as a major reaction product." Free Radical Research.
-
Naito, Y., et al. (2005). "Rebamipide protects against indomethacin-induced gastric mucosal injury in healthy volunteers: a double-blind, placebo-controlled study." Digestive Diseases and Sciences.
-
Beak, S.M., et al. (2001). "The antioxidant effect of rebamipide on oxygen free radical production by H. pylori-activated human neutrophils." Pharmacological Research.
-
Sun, W.H., et al. (2000). "Rebamipide prevents mitochondrial oxidative stress and preserves gastric epithelial cell viability." Alimentary Pharmacology & Therapeutics.
Sources
- 1. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 2. In vitro studies indicating antioxidative properties of rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of (R)-Rebamipide Nanocrystals for Improved Drug Delivery
[1][2][3]
Abstract & Scientific Rationale
Rebamipide is a BCS Class IV mucoprotective agent characterized by low aqueous solubility and low permeability, which severely limits its bioavailability in both oral (gastric ulcer) and ocular (dry eye) applications.[1] While conventionally available as a racemate, the use of (R)-Rebamipide (the R-enantiomer) is of increasing interest for targeted chiral pharmacodynamics.
This protocol details the "Top-Down" engineering of (R)-Rebamipide nanocrystals. By reducing the particle size from the micro- to the nanometer range (Target
Critical Design Consideration: Unlike amorphous solid dispersions, nanocrystals maintain the crystalline state of the API. This is crucial for (R)-Rebamipide to prevent high-energy amorphous forms from reverting to stable, less soluble polymorphs or undergoing racemization during storage.
Pre-Formulation & Critical Material Attributes (CMA)
Before initiating the milling process, the following materials and parameters must be verified to ensure process reproducibility.
Materials Checklist
| Component | Specification | Function | Concentration (w/v) |
| API | (R)-Rebamipide (Micronized) | Active Ingredient | 1.0% - 5.0% |
| Primary Stabilizer | HPMC E5 or TC-5E (Low Viscosity) | Steric Stabilization | 0.5% - 2.0% |
| Surfactant | Poloxamer 188 or SLS | Wetting / Electrostatic | 0.1% - 0.5% |
| Milling Media | Yttrium-stabilized Zirconia Beads | Comminution Agent | Load: 60-80% vol |
| Dispersion Media | Purified Water (pH adjusted*) | Continuous Phase | q.s.[2] |
> Note: Rebamipide is soluble in high pH. Maintain dispersion media pH < 6.0 to ensure the drug remains suspended and does not dissolve/precipitate, which causes Ostwald ripening.
Equipment Requirements
-
Wet Bead Mill: (e.g., Netzsch, Dyno-Mill) capable of recirculating mode.
-
High-Shear Mixer: For pre-dispersion.
-
Chiller: Essential to maintain product temperature
to prevent thermal degradation.
Experimental Protocol: Wet Media Milling
This protocol uses a high-energy bead milling approach, which is the industry gold standard for producing stable Rebamipide nanosuspensions.
Phase A: Pre-Milling (Slurry Preparation)
Objective: To create a homogeneous macrosuspension and wet the hydrophobic drug surface.
-
Vehicle Preparation: Dissolve HPMC E5 and Poloxamer 188 in purified water under magnetic stirring until a clear solution is obtained.
-
API Addition: Slowly add (R)-Rebamipide powder to the stabilizer solution while stirring at 1000 RPM using a high-shear mixer.
-
Dispersion: Continue mixing for 15 minutes. Ensure no large agglomerates remain.
-
Checkpoint: Visually inspect for "fish-eyes" (unwetted powder clumps).
-
Phase B: High-Energy Milling (The Nanonization)
Objective: Mechanical comminution to
-
Media Loading: Fill the milling chamber (60-80% volume) with 0.3 mm Yttrium-stabilized Zirconia beads .
-
Rationale: Smaller beads provide more contact points for shear force but require higher energy to separate from the product. 0.3 mm is optimal for Rebamipide.
-
-
System Cooling: Set the chiller to
. The friction will generate significant heat; product temp must not exceed . -
Milling Cycles:
-
Mode: Recirculation.[3]
-
Speed: Start at low speed (e.g., 1500 RPM) to prime, then ramp to 2500 RPM .
-
Duration: 60 - 120 minutes (dependent on batch size).
-
-
Sampling: Extract 1 mL samples at 15, 30, 60, and 120 minutes for particle size analysis (DLS).
Phase C: Recovery & Solidification (Optional)
If a solid dosage form (tablet/capsule) is required, the nanosuspension must be dried without causing aggregation.
-
Cryoprotectant Addition: Add Mannitol or Trehalose (5% w/v) to the nanosuspension.
-
Lyophilization: Freeze-dry the suspension (
, 24h).-
Alternative: Spray drying is faster but risks thermal stress.
-
Process Workflow Diagram
The following diagram illustrates the critical path from raw material to validated nanocrystal, highlighting the decision nodes for quality control.
Caption: Workflow for top-down nanonization of (R)-Rebamipide, emphasizing the recirculation loop and critical quality control checkpoints.
Characterization & Quality Control
To validate the "Trustworthiness" of the protocol, the following analytical methods must be employed.
Physicochemical Analysis
| Parameter | Method | Acceptance Criteria | Rationale |
| Particle Size | DLS (Zetasizer) | Ensures enhanced saturation solubility.[4][5] | |
| Polydispersity | DLS | PDI | Indicates a narrow, stable distribution. |
| Zeta Potential | Electrophoretic Mobility | Predicts long-term colloidal stability. | |
| Morphology | SEM / TEM | Ellipsoid / Cuboid | Confirms separation of particles vs. aggregation. |
Solid State & Chiral Integrity
This is critical for the (R)-enantiomer.
-
X-Ray Powder Diffraction (XRPD): Compare the milled nanocrystals with the raw API.
-
Pass: Distinct Bragg peaks (crystalline).
-
Fail: Halo pattern (Amorphous). Amorphous Rebamipide is unstable and may recrystallize unpredictably.
-
-
Chiral HPLC: Dissolve the nanocrystals and run on a Chiralpak column.
-
Pass: >99% (R)-enantiomer.
-
Fail: Presence of (S)-enantiomer indicates milling stress induced racemization (rare, but possible under high heat).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High PDI (>0.5) | Aggregation or insufficient stabilizer. | Increase HPMC concentration; verify bead size (use smaller beads). |
| Crystal Growth (Storage) | Ostwald Ripening. | Add surfactant (SLS/Poloxamer) to reduce interfacial tension. |
| Amorphization | Excessive energy input. | Reduce milling speed or time; improve cooling efficiency. |
| Metal Contamination | Bead wear. | Switch to Yttrium-stabilized Zirconia (high wear resistance). |
References
-
Rebamipide Nanocrystal Preparation & Characterization
- Study on formulation of Rebamipide nanocrystals using wet milling and HPH to enhance solubility (3-fold increase) and permeability.
-
Source:
-
Ocular Applications of Rebamipide Nanoparticles
-
Wet Milling Parameters for Nanosuspensions
- General protocols for bead milling (bead size 0.
-
Source:
-
Rebamipide BCS Classification & Solubility
Sources
- 1. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 2. JP2010001242A - Rebamipide solid preparation, and method for producing the same - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Novel Sustained-Release Drug Delivery System for Dry Eye Therapy by Rebamipide Nanoparticles [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Novel Sustained-Release Drug Delivery System for Dry Eye Therapy by Rebamipide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pexacy.com [pexacy.com]
- 9. Improvement of lipid solubility and oral bioavailability of a poorly water- and poorly lipid-soluble drug, rebamipide, by utilizing its counter ion and SNEDDS preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Application Note: Laboratory Scale Synthesis of (R)-Rebamipide and Derivatives
Strategic Synthesis Overview
Rebamipide (2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid) is a mucosal protective agent used primarily for gastric ulcers and dry eye disease.[1] While often marketed as a racemate or specific polymorph, the investigation of (R)-Rebamipide is critical for establishing structure-activity relationships (SAR) and pharmacokinetic profiling.[1]
The synthesis of the (R)-enantiomer presents a specific stereochemical challenge: constructing the chiral center at the
Why (R)-Rebamipide?
-
Chiral Specificity: Regulatory guidelines (ICH Q3C/Q6A) increasingly demand the isolation and characterization of individual enantiomers to rule out toxicity associated with the distomer.
-
Solubility Challenges: Rebamipide is Class IV (BCS) with extremely low water solubility. Enantiopure salts often exhibit distinct solubility profiles compared to the racemate.
Retrosynthetic Analysis
The logical disconnection of Rebamipide reveals two distinct pathways. For laboratory-scale precision, we utilize a Chiral Resolution strategy of the amino-acid intermediate, which is more robust and cost-effective than total asymmetric synthesis for gram-scale production.[1]
Figure 1: Retrosynthetic disconnection showing the resolution strategy for (R)-Rebamipide.[1]
Protocol A: Synthesis of the Quinolinone Scaffold
Objective: Preparation of 4-(bromomethyl)quinolin-2(1H)-one.[1][2][3] Criticality: This is the electrophilic core. Purity here dictates the yield of the subsequent alkylation.[1]
Materials
-
Acetoacetanilide (1.0 eq)
-
Bromine (
) (1.05 eq) -
Concentrated Sulfuric Acid (
)[1] -
Chloroform (
)
Methodology
-
Bromination: Dissolve acetoacetanilide in chloroform at 0°C. Add bromine dropwise over 30 minutes. Control: Maintain temperature <5°C to prevent poly-bromination.[1]
-
Isolation of Intermediate: Evaporate solvent to yield
-bromoacetoacetanilide.[1] -
Knorr Cyclization: Slowly add the brominated intermediate to concentrated
pre-heated to 50°C. Stir for 2 hours. -
Quenching: Pour the reaction mixture onto crushed ice/water (1:5 ratio). The product will precipitate as a white/off-white solid.[1]
-
Purification: Filter and wash extensively with water until filtrate is neutral pH. Recrystallize from Ethanol/DMF (9:1).
Self-Validating Checkpoint:
-
TLC: Silica gel, Ethyl Acetate:Hexane (1:1).[1] Product
.[1] -
Impurity Alert: If melting point is <250°C, significant uncyclized material or dibromo-impurities are present.[1]
Protocol B: Synthesis & Resolution of the Chiral Intermediate
Objective: Isolation of (R)-3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine.
Step 1: Synthesis of Racemic Amino Acid
-
Alkylation: In a round-bottom flask, dissolve Diethyl acetamidomalonate (1.1 eq) in Ethanol. Add Sodium Ethoxide (1.1 eq) to generate the enolate (stir 30 min).
-
Coupling: Add 4-(bromomethyl)quinolin-2(1H)-one (from Protocol A). Reflux for 4-6 hours.
-
Hydrolysis & Decarboxylation: Add 20% HCl (aq) to the residue and reflux for 12 hours. This removes the protecting groups and decarboxylates the malonate.
-
Neutralization: Adjust pH to 6.0 with NaOH. The racemic amino acid precipitates.
Step 2: Optical Resolution (The Critical Step)
To obtain the (R)-isomer , we utilize diastereomeric salt formation.[1]
-
Esterification: Convert the racemic amino acid to its methyl ester using
/Methanol. -
Salt Formation: Dissolve the methyl ester in Methanol. Add D-(-)-Mandelic acid (1.0 eq).
-
Crystallization: Heat to reflux, then cool slowly to 4°C. The (R)-ester/D-Mandelate salt crystallizes preferentially due to lower solubility.[1]
-
Filtration & Release: Filter the crystals. Recrystallize once from Methanol to upgrade chiral purity (>98% ee). Treat the salt with dilute
to release the free (R)-amino acid ester.[1] -
Hydrolysis: Mild hydrolysis (LiOH, THF/Water) yields the free (R)-amino acid intermediate .[1]
Data Table: Resolution Efficiency
| Fraction | Yield (%) | Optical Rotation
Protocol C: Final Assembly of (R)-Rebamipide
Objective: Schotten-Baumann acylation of the chiral amine.[1]
Methodology
-
Dissolution: Suspend (R)-3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine (1.0 g) in Acetone/Water (1:1 v/v).
-
Base Addition: Add Potassium Carbonate (
, 2.5 eq) to solubilize the amino acid (pH > 10). -
Acylation: Cool to 5°C. Add 4-Chlorobenzoyl chloride (1.1 eq) dropwise over 20 minutes.
-
Caution: Exothermic reaction.[1] Monitor temperature to prevent hydrolysis of the acid chloride.
-
-
Work-up: Acidify the solution to pH 2.0 using 1N HCl. The crude (R)-Rebamipide precipitates as a white solid.
-
Polymorph Control: Recrystallize from DMF/Water.
Derivatization Strategies
Researchers often modify Rebamipide to improve corneal permeability (for eye drops) or gastric residence time.
Figure 2: Common derivatization sites for Rebamipide analogs.[1]
Protocol for Rebamipide Mofetil (Ester Derivative):
-
React (R)-Rebamipide with 2-(morpholin-4-yl)ethanol.[1]
-
Coupling Agent: DCC/DMAP in Dichloromethane.[1]
-
Purification: Flash chromatography (MeOH/DCM).
Quality Control & Validation
To ensure the protocol is "Self-Validating," the following analytical parameters must be met.
Chiral HPLC Method[1][8]
-
Column: Chiralpak IA or IC (Daicel).
-
Mobile Phase: n-Hexane : Ethanol : TFA (60 : 40 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Acceptance Criteria: (R)-isomer retention time distinct from (S)-isomer; Enantiomeric Excess (ee) > 99.5%.[1]
Impurity Profile
-
Des-chloro impurity: Arises from hydrogenolysis if Pd/C is used (avoid Pd/C).[1]
-
Bis-alkylated impurity: Arises during the malonate coupling if stoichiometry is incorrect.[1]
Solid State Characterization
-
Melting Point: 288-290°C (decomposition) indicates the hemihydrate.[1][2]
-
IR Spectrum: Characteristic amide carbonyl stretch at 1640
and carboxylic acid broad band at 2500-3000 .[1]
References
-
Otsuka Pharmaceutical Co., Ltd. (1985).[1] Synthesis and pharmacology of Rebamipide. Chemical and Pharmaceutical Bulletin, 33(9), 3775.[1]
-
Uchida, M., et al. (1987).[1] Synthesis and antiulcer activity of enantiomers of Rebamipide. Chemical and Pharmaceutical Bulletin, 35(2), 853.[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5042, Rebamipide.
-
New Drug Approvals. (2018). Rebamipide: Synthesis and Description.
-
Zhang, L., et al. (2009).[1] Synthesis of Rebamipide Carboxyethyl Ester. Journal of Wuhan University of Technology.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Mechanism of hydroxyl radical scavenging by rebamipide: identification of mono-hydroxylated rebamipide as a major reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 6. Preparation of an Ultrafine Rebamipide Ophthalmic Suspension with High Transparency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The solid state of rebamipide: preparation, characterization, and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of (R)-Rebamipide in 3D intestinal permeability cell culture models
Application Note: Evaluation of (R)-Rebamipide in 3D Intestinal Organoid-Derived Permeability Models
Introduction & Scientific Rationale
The intestinal epithelial barrier is a critical interface for nutrient absorption and immune defense.[1] Disruption of this barrier—characterized by "leaky gut"—is a hallmark of Inflammatory Bowel Disease (IBD), NSAID-induced enteropathy, and functional dyspepsia. Rebamipide (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) is a mucoprotective agent that enhances barrier integrity.[2] While traditionally supplied as a racemate, the investigation of (R)-Rebamipide allows for precise pharmacological characterization of the enantiomer's specific efficacy in modulating tight junction (TJ) dynamics and mucin secretion.
This guide details the application of (R)-Rebamipide in Human Intestinal Organoid-Derived Monolayers (HIODMs) . Unlike traditional Caco-2 cell lines, HIODMs retain the cellular heterogeneity (enterocytes, goblet cells, Paneth cells) and genetic stability of the primary tissue, offering a superior 3D-derived physiological model for permeability screening.
Mechanistic Principles
Rebamipide operates via a multi-modal mechanism distinct from anti-secretory agents (PPIs). Its efficacy in 3D models relies on two primary pathways:
-
Prostaglandin Induction: Upregulation of COX-2 leads to increased endogenous PGE2, which acts on EP4 receptors to stabilize tight junctions via the cAMP/PKA pathway.
-
Antioxidant/Anti-inflammatory: Activation of Nrf2 scavenges Reactive Oxygen Species (ROS) and inhibits NF-κB, preventing cytokine-induced barrier disassembly.
Pathway Visualization
Figure 1: Mechanistic pathway of (R)-Rebamipide enhancing intestinal barrier function via COX-2/PGE2 induction and ROS suppression.[3][4]
Experimental Setup & Compound Handling
Critical Solubility Protocol
(R)-Rebamipide is practically insoluble in neutral water, presenting a major challenge for in vitro assays. Standard DMSO solubility is poor (~1 mg/mL), often leading to precipitation in media.
-
Recommendation: Use the NaOH Dissolution Method for high-concentration stocks, followed by rapid dilution into buffered media.
| Reagent | Concentration | Preparation Notes |
| (R)-Rebamipide Stock | 10 - 20 mM | Dissolve powder in 0.1 M NaOH . Sonicate if necessary. Solution should be clear. |
| Vehicle Control | N/A | 0.1 M NaOH (diluted identically to treatment). |
| Working Medium | 10 - 100 µM | Dilute Stock 1:1000 into intestinal organoid media. The buffering capacity of the media (HEPES/Bicarbonate) will neutralize the pH. Verify pH is 7.4 before adding to cells. |
Model Selection: Organoid-Derived Monolayers (HIODMs)
While intact spherical organoids are "true" 3D, accessing the lumen for permeability assays requires difficult microinjection. HIODMs (dissociated organoids seeded on Transwells) provide the best compromise: they form a polarized, functional barrier accessible from both apical and basolateral sides.
Detailed Protocols
Protocol A: Establishing the HIODM Barrier
-
Dissociation: Harvest mature 3D intestinal organoids (Day 5-7). Dissociate into single cells using TrypLE Express (37°C, 5-10 min).
-
Seeding: Coat Transwell inserts (0.4 µm pore, polyester) with Matrigel (diluted 1:40 in PBS). Seed approx.
cells per insert ( ). -
Differentiation: Culture in expansion medium (Wnt3a, R-spondin, Noggin) for 2 days, then switch to differentiation medium (withdraw Wnt3a) to promote tight junction formation.
-
Maturation: Maintain for 5-7 days until a stable monolayer forms.
Protocol B: Barrier Integrity Assay (TEER)
Transepithelial Electrical Resistance (TEER) is the primary non-invasive metric for barrier tightness.
-
Baseline: Measure TEER (
) using a chopstick electrode (e.g., EVOM2/3). Only use wells with TEER > 300 . -
Injury Induction (Challenge): To simulate "leaky gut," treat apical compartment with Indomethacin (50-100 µM) or TNF-α/IFN-γ cocktail for 24 hours.
-
Treatment: Co-treat or post-treat with (R)-Rebamipide (10, 50, 100 µM) in the apical and basolateral chambers.
-
Measurement: Record TEER at 0, 12, 24, and 48 hours.
-
Calculation:
.
-
Protocol C: Paracellular Permeability (FITC-Dextran Flux)
Validates the functional pore size of the barrier.
-
Tracer Prep: Prepare FITC-Dextran (4 kDa) at 1 mg/mL in phenol-red free media.
-
Application: Remove apical media and replace with 200 µL FITC-Dextran solution containing (R)-Rebamipide or Vehicle.
-
Basolateral Sampling: Add 600 µL fresh media (no tracer) to the basolateral chamber.
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Quantification: Collect 100 µL from the basolateral chamber. Measure fluorescence (Ex 485 nm / Em 525 nm) on a plate reader.
-
Calculation: Determine the Apparent Permeability Coefficient (
).
- : Flux rate (µg/s)
-
: Surface area (
) - : Initial apical concentration (µg/mL)
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from organoid expansion to permeability readout.
Data Analysis & Expected Results
Successful application of (R)-Rebamipide should yield the following quantitative profiles:
| Assay | Control (Vehicle) | Injury Model (e.g., Indomethacin) | Injury + (R)-Rebamipide | Interpretation |
| TEER | 100% (Baseline) | < 60% of Baseline | 85 - 95% of Baseline | Preservation of ionic barrier integrity. |
| FITC Flux | Low (< 1%) | High (> 5%) | Reduced (< 2%) | Prevention of paracellular leakage. |
| Western Blot | High ZO-1/Claudin | Degraded/Low | Restored Expression | Molecular stabilization of TJs. |
Troubleshooting Note:
-
Precipitation: If crystals observe in the apical chamber, reduce concentration to 50 µM or verify the NaOH stock preparation.
-
Low TEER: Ensure the monolayer is fully confluent before starting treatment. Organoid monolayers can be "leaky" if not differentiated properly (withdraw Wnt3a).
References
-
Tarnawski, A. S., et al. (2004).[4] "Molecular mechanisms of the gastroprotective action of rebamipide." Journal of Gastroenterology and Hepatology.
-
Naito, Y., & Yoshikawa, T. (2010). "Rebamipide: a gastrointestinal protective drug with pleiotropic activities."[5][6][7] Expert Review of Gastroenterology & Hepatology.
-
Diao, L., et al. (2012). "Rebamipide suppresses NSAID-induced intestinal mucosal injury in rats." European Journal of Pharmacology.
-
Moon, C., et al. (2023). "The Development of Super-Saturated Rebamipide Eye Drops for Enhanced Solubility." Pharmaceutics.[8][9] (Reference for NaOH solubility protocol).
-
Leslie, J. L., et al. (2015). "Persistence and toxin production by Clostridium difficile in human intestinal organoids." Infection and Immunity. (Reference for Organoid Permeability methods).
Sources
- 1. jove.com [jove.com]
- 2. The Development of Super-Saturated Rebamipide Eye Drops for Enhanced Solubility, Stability, Patient Compliance, and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rebamipide Promotes the Regeneration of Aspirin-Induced Small-Intestine Mucosal Injury through Accumulation of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
Application Note: Advanced Analytical Protocols for the Solid-State Characterization of (R)-Rebamipide
Abstract
This guide provides a rigorous technical framework for the solid-state characterization of (R)-Rebamipide, the specific enantiomer of the mucoprotective agent 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid. While commercial Rebamipide typically exists as a racemate with well-documented polymorphs (Forms I–V), the isolation and characterization of the pure (R)-enantiomer requires specialized protocols to distinguish it from the racemic compound and identify unique enantiotropic or monotropic polymorphs. This document outlines a self-validating workflow integrating Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Vibrational Circular Dichroism (VCD).
Introduction: The Chiral Solid-State Challenge
Rebamipide contains a single chiral center derived from the alanine moiety. In the solid state, chiral drugs generally crystallize as either racemic compounds (both enantiomers in the same unit cell, most common) or conglomerates (mechanical mixture of pure enantiomer crystals).
Characterizing (R)-Rebamipide presents a unique challenge: you must not only identify the crystal form (polymorph) but also verify that the solid-state lattice has not reverted to a racemate or formed a stable eutectic.
Critical Mechanism: According to Wallach’s Rule, racemic crystals often have higher density and stability than their chiral counterparts. Therefore, (R)-Rebamipide is thermodynamically driven to racemize or solvate if not processed under strictly controlled conditions.
Characterization Workflow
The following decision matrix outlines the logical flow for characterizing a candidate (R)-Rebamipide sample.
Figure 1: Integrated workflow for verifying enantiomeric purity and solid-state form.
Protocol 1: Phase Identification via PXRD
Powder X-Ray Diffraction (PXRD) is the primary fingerprinting technique. The (R)-enantiomer will crystallize in a non-centrosymmetric space group (e.g., P21), whereas the racemate typically crystallizes in a centrosymmetric group (e.g., P21/c).
Experimental Parameters
-
Instrument: High-resolution Diffractometer (e.g., Bruker D8 or PANalytical Empyrean).
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Voltage/Current: 40-45 kV / 40 mA.
-
Scan Range: 3° to 40° 2θ.
-
Step Size: 0.017° (to resolve closely spaced peaks typical of organic polymorphs).
-
Sample Prep: Back-loading technique to minimize preferred orientation, which is common in Rebamipide's needle-like crystals.
Data Interpretation & Causality
-
Reference Comparison: Compare the diffractogram against the known pattern of Racemic Rebamipide Form I (Commercial).
-
Racemate Form I Characteristic Peaks: Typically at 2θ values distinct from the pure enantiomer.
-
Racemate Form II (High Temp): Melting point ~307°C.
-
-
Lattice Logic: If the (R)-Rebamipide pattern matches the Racemate pattern exactly, the sample has likely racemized or the enantiomers are isostructural (rare).
-
Solvation Check: Look for low-angle peaks (<10° 2θ) which often indicate large unit cells typical of solvates (e.g., DMSO or CH2Cl2 solvates described in literature).
Validation Criterion: The (R)-form must exhibit a unique diffraction pattern distinct from the racemate. If peaks overlap significantly, perform variable-temperature PXRD (VT-PXRD) to check for phase transitions.
Protocol 2: Thermal Profiling (DSC/TGA)
Differential Scanning Calorimetry (DSC) differentiates the pure enantiomer from the racemate based on melting point thermodynamics.
Experimental Parameters
-
Pan Type: Tzero Aluminum Hermetic Pan (pinhole lid).
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp Rate: 10°C/min (Standard) and 2°C/min (Resolution).
-
Temperature Range: 30°C to 350°C.
Analysis Logic
Rebamipide has a high melting point (>300°C).[1] Decomposition often competes with melting.
| Feature | Racemic Rebamipide (Form I) | (R)-Rebamipide (Theoretical) | Interpretation |
| Melting Point | ~305.2°C (Form I) ~307.3°C (Form II) | Typically Lower (e.g., 280–295°C) | Pure enantiomers usually melt lower than their racemic compound counterparts (formation of the racemate lowers free energy). |
| Eutectic Melt | N/A | Distinct Endotherm | If the sample is not 100% ee, a small eutectic endotherm will appear before the main melt. |
| Desolvation | Weight loss > 200°C | Weight loss > 200°C | Use TGA to distinguish solvates. Rebamipide hydrates lose water ~100°C. |
Self-Validating Step: If a single sharp endotherm is observed at the exact temperature of the known racemate, reject the batch as racemized. The (R)-form should exhibit a distinct melting endotherm.[1]
Protocol 3: Advanced Chiral Confirmation (VCD)
Standard IR spectroscopy cannot distinguish enantiomers (they have identical scalar properties). Vibrational Circular Dichroism (VCD) is required to confirm the absolute configuration (R) directly in the solid state without dissolution.
Methodology
-
Sample Prep: Compress (R)-Rebamipide into a KBr pellet or use a Nujol mull.
-
Measurement: Record the IR absorption and the differential absorption (
) simultaneously. -
Region of Interest: 1800–1000 cm⁻¹ (Amide I and II regions). Rebamipide's amide bonds provide strong chiral signals.
Causality
-
Mechanism: The VCD spectrum of (R)-Rebamipide will be the exact mirror image (inverse sign) of (S)-Rebamipide.
-
Racemate Check: A racemic solid will show zero VCD signal (cancellation of L and R absorptions).
References
-
Jeon, S. H., & Sohn, Y. T. (2016).[2] The solid state of rebamipide: preparation, characterization, and dissolution.[1][2][3][4][5] Archives of Pharmacal Research.
-
Li, Y., et al. (2017). Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis. CrystEngComm.
-
Ahuja, S. (2000). Chiral Separations by Chromatography.[6][7][][9] Oxford University Press. (Foundational text for chiral method development).
-
Sigma-Aldrich. Basics of Chiral HPLC & Solid State Analysis.
Sources
- 1. The solid state of rebamipide: preparation, characterization, and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
Technical Guide: Evaluating (R)-Rebamipide Efficacy in H. pylori-Gastric Epithelial Co-culture Models
Executive Summary & Rationale
This Application Note details the experimental framework for evaluating (R)-Rebamipide , the specific enantiomer of the mucoprotective agent Rebamipide, within an in vitroHelicobacter pylori (H. pylori) co-culture system.
While standard Rebamipide is widely recognized for inducing prostaglandin synthesis and scavenging free radicals, emerging drug development focuses on chiral purity to optimize receptor affinity and minimize off-target metabolic load. Unlike antibiotics, Rebamipide does not exhibit direct bactericidal activity. Its therapeutic value lies in anti-adhesive and anti-inflammatory mechanisms.[1] Therefore, this protocol is designed to quantify:
-
Inhibition of Bacterial Adhesion: The ability of (R)-Rebamipide to prevent H. pylori attachment to gastric epithelial cells (AGS/MKN-28).[2][3]
-
Suppression of Inflammatory Signaling: Modulation of the NF-κB pathway and subsequent IL-8 secretion.
Mechanistic Basis & Experimental Logic
The efficacy of (R)-Rebamipide is assessed not by bacterial killing, but by "Mucosal Defense Reinforcement." H. pylori utilizes adhesins (e.g., BabA, SabA) to anchor to gastric epithelial cells, triggering the Type IV secretion system (T4SS) to inject the CagA oncoprotein. This activates NF-κB, leading to IL-8 release and neutrophil recruitment.
The Hypothesis: (R)-Rebamipide structurally mimics specific adhesin receptors or modifies the epithelial surface, sterically hindering H. pylori attachment and dampening the inflammatory cascade.
Diagram 1: Signaling Pathway & Drug Action
Caption: Mechanistic intervention of (R)-Rebamipide disrupting H. pylori adhesion and downstream NF-κB inflammatory signaling.[1][4][5]
Materials & Reagents
Critical Reagent: (R)-Rebamipide Solubilization
Rebamipide is practically insoluble in water and acidic media, a common source of experimental failure.
-
Compound: (R)-Rebamipide (Ensure >98% enantiomeric excess).
-
Solvent Vehicle: 0.05 M NaOH or DMSO.
-
Note: NaOH is preferred for higher concentrations (>1 mM) to avoid DMSO cytotoxicity, but pH must be carefully neutralized in culture media.
-
Solubilization Protocol (Stock 10 mM):
-
Weigh (R)-Rebamipide powder.
-
Dissolve in a minimal volume of 0.1 N NaOH (e.g., for 10 mg, use 1 mL NaOH). Vortex until clear.
-
Add sterile PBS to reach final volume.
-
Check pH; if >8.0, carefully adjust with dilute HCl, but stop before precipitation occurs (Rebamipide precipitates at neutral/acidic pH in high concentrations).
-
Alternative: Dissolve in 100% DMSO to 100 mM stock. Dilute 1:1000 in media for working concentration (0.1% DMSO final).
Biological Materials
| Component | Specification | Notes |
| Cell Line | AGS (ATCC CRL-1739) or MKN-28 | Gastric adenocarcinoma lines. AGS is preferred for CagA signaling studies. |
| Bacterial Strain | H. pylori ATCC 43504 (CagA+, VacA+) | Use a CagA+ strain to ensure robust IL-8 induction. |
| Culture Media | RPMI 1640 + 10% FBS | Antibiotic-free during co-culture is mandatory. |
| Bacterial Media | Columbia Blood Agar / Brucella Broth | Supplement with 5% Horse Serum or Sheep Blood. |
Experimental Protocol: Co-Culture & Treatment
Phase 1: Cell Culture Preparation (Day -1)
-
Seed AGS cells in 24-well plates (for adhesion/ELISA) at
cells/well. -
Incubate at 37°C, 5% CO₂ for 24 hours to reach 80-90% confluence.
-
Serum Starvation: 12 hours prior to infection, switch to serum-free RPMI to reduce basal background signaling.
Phase 2: Bacterial Preparation (Day 0)
-
Harvest H. pylori from agar plates (48-72h culture).
-
Resuspend in sterile PBS.
-
Measure Optical Density (
).-
Conversion:
.
-
-
Dilute bacteria in antibiotic-free/serum-free RPMI to achieve the desired Multiplicity of Infection (MOI).
-
Standard MOI: 100 bacteria : 1 cell (100:1).
-
Phase 3: (R)-Rebamipide Treatment & Infection (Day 0)
Design: Include Vehicle Control (DMSO/NaOH), Positive Control (Standard Rebamipide), and Test Groups ((R)-Rebamipide at 100, 300, 600 µM).
Workflow:
-
Pre-treatment: Aspirate media from AGS cells. Add fresh media containing (R)-Rebamipide concentrations. Incubate for 1 hour prior to bacterial addition.
-
Rationale: Allows the drug to interact with the epithelial surface or intracellular signaling machinery before the pathogen attacks.
-
-
Infection: Add H. pylori suspension to the wells (maintaining drug concentration).
-
Co-Culture Incubation: Incubate for 4 to 6 hours at 37°C, 5% CO₂.
-
Note: >6 hours may lead to significant cell death due to bacterial overgrowth, confounding viability results.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from cell seeding to multi-parametric readout.
Functional Assays
Assay A: Bacterial Adhesion (Urease or CFU Method)
Quantifies the physical blockade of bacteria.
-
After co-culture, wash cells 3x with sterile PBS to remove non-adherent bacteria.
-
Lysis: Add 0.1% Saponin or Distilled Water to lyse AGS cells (releasing adherent bacteria).
-
Quantification:
-
Method 1 (CFU): Serial dilute lysate and plate on Columbia agar. Count colonies after 3-5 days.
-
Method 2 (Urease - Rapid): Incubate lysate with Urea-Phenol Red solution. Measure Absorbance at 550 nm. (Adherent bacteria = higher urease activity).
-
Assay B: IL-8 Quantification (ELISA)
Quantifies the anti-inflammatory effect.
-
Collect cell culture supernatant at the end of incubation.
-
Centrifuge (5000 x g, 5 min) to remove bacteria/debris.
-
Perform Human IL-8 ELISA (e.g., R&D Systems or BD Biosciences kits) strictly following manufacturer instructions.
-
Expectation: H. pylori induces high IL-8 (>1000 pg/mL). (R)-Rebamipide should dose-dependently reduce this (Target: >30% reduction at max dose).
Assay C: NF-κB Translocation (Optional Mechanistic Validation)
-
Extract nuclear protein from treated cells.
-
Perform Western Blot for NF-κB p65 .
-
Compare Nuclear vs. Cytosolic fractions. (R)-Rebamipide should reduce nuclear accumulation of p65.
Data Analysis & Interpretation
Present data as Mean ± SEM of triplicate independent experiments.
Table 1: Expected Results Matrix
| Readout | Vehicle + H. pylori | (R)-Rebamipide + H. pylori | Interpretation |
|---|
| Adhesion (CFU/well) | High (
Statistical Validation: Use One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the "Vehicle + H. pylori" control. Significance set at p < 0.05.
Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Rebamipide precipitates in media.
-
Cause: pH dropped below 7.0 or concentration is too high (>1 mM).
-
Fix: Ensure stock is alkaline (NaOH method) or use DMSO. Do not exceed 600 µM in standard media.
-
-
Issue: High cell death in controls.
-
Cause: MOI too high or incubation too long (>6h).
-
Fix: Reduce MOI to 50:1 or stop experiment at 4 hours.
-
-
Issue: No reduction in IL-8.
-
Cause: Strain lost CagA expression.
-
Fix: Verify H. pylori strain virulence factors; use fresh passage.
-
References
-
Mechanism of Adhesion Inhibition: Title: Effect of Rebamipide, a Novel Antiulcer Agent, on Helicobacter pylori Adhesion to Gastric Epithelial Cells.[2][3] Source: PubMed Central (PMC). Link:[Link]
-
Anti-Inflammatory Signaling (NF-κB/IL-8): Title: Rebamipide inhibits nuclear factor-kappaB activation and interleukin-8 expression in Helicobacter pylori-infected gastric epithelial cells.[1][4] Source: National Institutes of Health (NIH) / PubMed. Link:[Link]
-
Solubility & Formulation: Title: The Development of Super-Saturated Rebamipide Eye Drops for Enhanced Solubility.[6] Source: MDPI Pharmaceutics. Link:[Link][1][5][6][7][8][9]
-
Clinical Relevance & Eradication Synergy: Title: Efficiency of the Inclusion of Rebamipide in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis. Source: Journal of Clinical Medicine. Link:[Link]
Sources
- 1. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of rebamipide, a novel antiulcer agent, on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Rebamipide, a Novel Antiulcer Agent, on Helicobacter pylori Adhesion to Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficiency of the Inclusion of Rebamipide in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. scispace.com [scispace.com]
- 9. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
Application Note: Enantioselective Quantification of (R)-Rebamipide in Urine via HPLC-FLD
This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the enantioselective quantification of (R)-Rebamipide in urine. It addresses the specific challenges of chiral separation in complex biological matrices using HPLC with Fluorescence Detection (FLD).
Abstract & Scope
Rebamipide is a mucosal protective agent typically administered as a racemate. However, enantioselective pharmacokinetics (PK) are critical in drug development to understand stereospecific metabolism and excretion. This protocol details the isolation and quantification of (R)-Rebamipide in human urine. Unlike standard achiral methods, this workflow utilizes a polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions, coupled with high-sensitivity fluorescence detection (FLD) to achieve limits of quantitation (LOQ) suitable for trace urinary excretion studies.
Scientific Rationale & Experimental Design
Why Fluorescence Detection (FLD)?
Rebamipide possesses a quinolinone core structure that is natively fluorescent.
-
Sensitivity: FLD offers 10-100x greater sensitivity than UV absorbance (280 nm) for this analyte, essential for detecting the lower concentrations of individual enantiomers in late-phase urinary excretion.
-
Selectivity: Urine contains numerous UV-absorbing interferences (e.g., creatinine, uric acid). FLD significantly reduces background noise by targeting the specific excitation/emission Stokes shift of the quinolinone moiety (Ex 320 nm / Em 380 nm).
The Chiral Challenge
Rebamipide contains a chiral center at the propionic acid side chain.
-
Separation Strategy: We utilize a Chiralpak AD-RH column (Amylose tris(3,5-dimethylphenylcarbamate)). In reversed-phase mode, the amylose derivative forms a helical cavity that discriminates between the (R) and (S) enantiomers based on steric fit and hydrogen bonding with the amide and carboxylic acid groups of Rebamipide.
-
Mobile Phase Chemistry: An acidic mobile phase (pH 2.5) is critical to suppress the ionization of the carboxylic acid group (
), ensuring the analyte remains in its neutral, more hydrophobic form to interact effectively with the chiral selector.
Sample Preparation: Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) is often cited but prone to emulsion formation in urine. We employ Polymeric Reversed-Phase SPE (HLB) . This mechanism retains the hydrophobic Rebamipide while allowing polar urinary salts and proteins to wash through, ensuring high recovery (>85%) and column longevity.
Materials & Instrumentation
Reagents
-
Analyte: (R)-Rebamipide and (S)-Rebamipide standards (>99% ee).
-
Internal Standard (IS): Ofloxacin (structurally similar fluoroquinolone with compatible fluorescence) or a stable isotope labeled Rebamipide (if MS is unavailable, Ofloxacin is the standard FLD surrogate).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Phosphoric Acid (85%), Ultrapure Water (18.2 MΩ·cm).
-
Buffer: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 2.5 with phosphoric acid.
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, degasser, autosampler, column oven).
-
Detector: Fluorescence Detector (FLD).
-
Column: Chiralpak AD-RH, 150 × 4.6 mm, 5 µm particle size (Daicel Corporation).
-
SPE Cartridges: Oasis HLB (30 mg, 1 cc) or equivalent polymeric sorbent.
Experimental Protocol
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-RH (150 x 4.6 mm, 5 µm) | Amylose-based CSP optimized for reversed-phase chiral separation. |
| Mobile Phase | 20 mM Phosphate Buffer (pH 2.5) : ACN (65:35 v/v) | pH 2.5 suppresses ionization; ACN modifies elution strength. |
| Flow Rate | 0.5 mL/min | Lower flow rate enhances interaction time with chiral selector. |
| Temperature | 25°C | Ambient temp maintains consistent chiral recognition mechanisms. |
| Injection Vol | 10 - 20 µL | Optimized for peak shape; larger volumes may cause band broadening. |
| Detection | Ex: 320 nm | Em: 380 nm |
| Run Time | 25 minutes | Sufficient for baseline resolution of (R), (S), and IS. |
Sample Preparation Workflow (SPE)
Step 1: Pre-treatment
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 3,000 x g for 5 mins to remove particulates.
-
Take 500 µL of supernatant.
-
Add 50 µL of Internal Standard working solution (10 µg/mL Ofloxacin).
-
Add 500 µL of 2% Formic Acid in water (to acidify sample and disrupt protein binding).
Step 2: Solid Phase Extraction (SPE)
-
Conditioning: Activate cartridge with 1 mL Methanol, followed by 1 mL Water.[1]
-
Loading: Load the pre-treated urine sample (~1 mL) onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash with 1 mL of 5% Methanol in Water.[1] (Removes salts and polar interferences).
-
Elution: Elute analytes with 1 mL of Acetonitrile .
Step 3: Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute residue in 200 µL of Mobile Phase.
-
Vortex for 30 seconds and transfer to HPLC vial with insert.
Visualized Workflows
Analytical Workflow Diagram
Caption: Step-by-step workflow for the extraction and enantioselective quantification of Rebamipide from urine.
Chiral Recognition Mechanism (Conceptual)
Caption: Conceptual model of chiral discrimination on the Amylose-based stationary phase.
Validation & Quality Control
To ensure data integrity (Trustworthiness), the method must be validated according to ICH M10 guidelines.
System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution ( | ||
| Tailing Factor ( | ||
| Theoretical Plates ( | ||
| Precision (RSD) |
Linearity and Sensitivity
-
Linearity: 10 – 5000 ng/mL (
). -
LOD: ~2 ng/mL (Signal-to-Noise ratio 3:1).
-
LOQ: ~10 ng/mL (Signal-to-Noise ratio 10:1).
Troubleshooting Guide
-
Issue: Broad peaks or poor resolution.
-
Root Cause: Mobile phase pH is too high (carboxylic acid ionization).
-
Fix: Adjust buffer to pH 2.5 exactly. Ensure column temperature is stable.
-
-
Issue: Low Recovery.
-
Root Cause: SPE cartridge drying out or insufficient elution.
-
Fix: Do not let the cartridge run dry during conditioning. Increase elution volume to 2 x 0.75 mL.
-
References
-
Jeoung, M., et al. (2012). "A simple high performance liquid chromatography method for determination of rebamipide in rat urine." Journal of Pharmaceutical Investigation.
-
Akamatsu, T., et al. (1988). "High-performance liquid chromatographic procedure for the determination of a new anti-gastric ulcer agent, Rebamipide."[2][3] Journal of Chromatography B.
-
Daicel Corporation. (2024). "Instruction Manual for CHIRALPAK® AD-RH." Chiral Technologies.
-
Shimadzu Corporation. (2020). "HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia." Shimadzu Application News.
-
Eagling, V.A., et al. (1999). "The impact of chirality on drug metabolism and pharmacokinetics." Clinical Pharmacokinetics.
Sources
Application Note: In Vivo Experimental Design for Testing (R)-Rebamipide Efficacy
Executive Summary & Rationale
Rebamipide is a quinolinone derivative widely prescribed for gastric mucosal protection and dry eye disease (DED). Commercially available as a racemic mixture, recent chiral switching initiatives aim to isolate the (R)-enantiomer to potentially enhance pharmacokinetic (PK) solubility profiles or receptor affinity.
This guide outlines a rigorous in vivo experimental framework to validate the efficacy of (R)-Rebamipide. Unlike standard efficacy studies, this protocol is designed to answer a specific development question: Does the (R)-enantiomer offer a therapeutic advantage (superiority) or equivalent efficacy with improved properties (non-inferiority) compared to the established racemate?
Core Mechanistic Hypotheses
-
Cytoprotection: Induction of endogenous Prostaglandin E2 (PGE2) via COX-2 upregulation.
-
Mucin Secretion: Upregulation of MUC5AC gene expression in goblet cells.
-
Anti-inflammation: Inhibition of neutrophil infiltration and oxidative stress (ROS scavenging).
Formulation & Pharmacokinetic (PK) Validation
Critical Causality: Rebamipide is a BCS Class IV drug (low solubility, low permeability).[1] Before efficacy testing, you must confirm that the (R)-enantiomer achieves adequate systemic or local exposure. Efficacy failure is often actually a formulation failure.
Protocol A: Comparative Pharmacokinetics (Rat)
-
Animal Model: Sprague-Dawley Rats (Male, 200–250g), fasted overnight.
-
Groups (n=6/group):
-
Vehicle Control (0.5% Carboxymethylcellulose - CMC).
-
Racemic Rebamipide (10 mg/kg, Oral Gavage).
-
(R)-Rebamipide (10 mg/kg, Oral Gavage).
-
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Analysis: Chiral LC-MS/MS to quantify (R) and (S) levels separately to check for in vivo chiral inversion.
Data Output Requirement:
| Parameter | Racemate (Ref) | (R)-Rebamipide | Interpretation |
| Cmax (ng/mL) | [Data] | [Data] | Higher Cmax suggests improved solubility/absorption.[2] |
| Tmax (h) | [Data] | [Data] | Rate of absorption. |
| AUC (0-t) | [Data] | [Data] | Total systemic exposure. |
| Chiral Inversion % | N/A | < 5% | Critical: If (R) converts to (S), the chiral switch is invalid. |
Systemic Efficacy: NSAID-Induced Gastric Ulcer Model
Rationale: This is the "Gold Standard" model. NSAIDs (Indomethacin) inhibit COX-1/COX-2, depleting prostaglandins and causing mucosal ischemia. Rebamipide works specifically by counteracting this mechanism.
Experimental Workflow
Figure 1: Timeline for Indomethacin-Induced Gastric Ulcer Model. Pre-treatment is administered 30-60 minutes prior to Indomethacin challenge.
Step-by-Step Protocol
-
Fasting: Deprive rats of food for 24 hours to empty the stomach (reduces variability in ulcer scoring).
-
Dosing (T= -1 hr): Administer (R)-Rebamipide (10, 30, 100 mg/kg) vs. Racemate (30 mg/kg) via oral gavage suspended in 0.5% CMC.
-
Induction (T= 0): Administer Indomethacin (30 mg/kg) orally.[3]
-
Termination (T= +6 hr): Euthanize via CO2 asphyxiation.
-
Gross Pathology:
-
Remove stomach, open along the greater curvature.[4]
-
Rinse with cold saline.
-
Ulcer Index (UI) Calculation: Sum of the length (mm) of all lesions per stomach.
-
Inhibition %:
.
-
Local Efficacy: Murine Dry Eye Disease (DED) Model
Rationale: Rebamipide is distinct from artificial tears; it is a "secretagogue." The Desiccating Stress (DS) model mimics environmental dry eye, activating the inflammatory loop that Rebamipide targets.
Experimental Workflow
-
Model: C57BL/6 Mice (Female, 8-10 weeks).
-
Induction:
-
Environment: Controlled chamber (Humidity < 30%, Constant Airflow).
-
Pharmacologic: Scopolamine hydrobromide (0.5 mg/0.2 mL) injected QID (4x daily) to suppress lacrimal gland output.
-
Duration: 14 Days.
-
Dosing Regimen
From Day 7 to Day 14, administer eye drops 4x daily (5 µL/eye):
-
Vehicle (PBS).
-
2% Racemic Rebamipide (Commercial benchmark).
-
2% (R)-Rebamipide.
Readouts
-
Corneal Fluorescein Staining (CFS):
-
Apply 1 µL of 1% liquid fluorescein.
-
Visualize under Cobalt Blue light.
-
Score: NEI Grading Scale (0-15) to assess epithelial damage.
-
-
Tear Production:
-
Use Phenol Red Thread test (Zone-Quick) placed in the lateral canthus for 15 seconds.
-
Measure wetted length (mm).
-
Molecular Validation (Mechanism of Action)
Efficacy data is insufficient without proving target engagement. You must demonstrate that (R)-Rebamipide activates the canonical pathway.
Signaling Pathway Visualization
Figure 2: Mechanistic pathway. Rebamipide acts as a dual-function agent: inducing protective factors (COX-2/PGE2) while suppressing inflammatory factors (NF-kB/ROS).
Biomarker Analysis Protocol
Tissue: Gastric mucosa (from Section 3) or Conjunctiva (from Section 4).
-
PGE2 ELISA: Homogenize tissue in indomethacin-containing buffer (to stop ex vivo COX activity). Measure PGE2 levels (pg/mg protein).
-
qRT-PCR: Extract RNA. Target primers:
-
Ptgs2 (COX-2)
-
Muc5ac (Goblet cell mucin)
-
Il1b (Inflammatory cytokine)
-
Data Reporting & Interpretation
Summarize your findings in a comparative matrix.
| Endpoint | Racemate (Benchmark) | (R)-Rebamipide | Success Criteria |
| Ulcer Index (mm) | ~10-15 mm | < 10 mm | Superiority: Statistically lower UI (p<0.05). |
| Tear Volume (mm) | ~3-4 mm | > 4 mm | Superiority: Increased volume indicates better secretagogue activity. |
| Corneal Staining | Score ~5 | Score < 5 | Non-inferiority: Must be at least equal to Racemate. |
| PGE2 Levels | 2x vs Vehicle | ≥ 2x vs Vehicle | Validation: Confirms MOA is intact. |
References
-
Naito, Y., & Yoshikawa, T. (2010). Rebamipide: a gastrointestinal protective drug with pleiotropic activities. Expert Review of Gastroenterology & Hepatology, 4(3), 261–270.
-
Tarnawski, A. S., et al. (2004). Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Current Pharmaceutical Design, 10(1), 81-87.
-
Kinoshita, S., et al. (2013). A randomized, multicenter phase 3 study comparing 2% rebamipide (OPC-12759) with 0.1% sodium hyaluronate in the treatment of dry eye. Ophthalmology, 120(11), 2158-2165.
-
Dursun, D., et al. (2002). Experimentally induced dry eye produces ocular surface inflammation and loss of goblet cells. Investigative Ophthalmology & Visual Science, 43(9), 2947-2955.
-
Song, J., et al. (2014). Rebamipide ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal. Clinical Ophthalmology, 8, 583-588.
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. Oral absorption and pharmacokinetics of rebamipide and rebamipide lysinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming low oral bioavailability of (R)-Rebamipide in preclinical studies
Status: Online Operator: Senior Application Scientist Ticket: Overcoming BCS Class IV Limitations in Preclinical Studies
Introduction: The Physicochemical Barrier
Welcome to the technical support center for (R)-Rebamipide formulation. You are likely here because your preclinical pharmacokinetic (PK) data shows low plasma exposure (
The Core Issue: Rebamipide (and its R-enantiomer) is a BCS Class IV compound (Low Solubility, Low Permeability).[1][2][3][4]
-
Solubility: It is practically insoluble in acidic pH (stomach environment) and water. It contains a carboxylic acid group, making it soluble only at high pH, yet its primary absorption window is the upper gastrointestinal (GI) tract where pH is lower.
-
Permeability: Even if solubilized, it faces membrane transport challenges, potentially involving P-glycoprotein (P-gp) efflux.
This guide provides three specific "Desks" to troubleshoot these failures: Dissolution , Permeability , and Retention .
Module 1: The Dissolution Desk (Solubility Enhancement)
Symptom: High variability in
Solution: Solid Dispersion (SD) via Solvent Evaporation
We recommend shifting from physical mixtures to Amorphous Solid Dispersions (ASD). This disrupts the crystal lattice, maintaining the drug in a high-energy amorphous state.
Protocol: PVP-K30 Based Solid Dispersion
-
Objective: Create a 1:5 Drug:Polymer ratio to prevent recrystallization.
-
Materials: (R)-Rebamipide, Polyvinylpyrrolidone (PVP) K30, Ethanol (absolute).[2]
Step-by-Step Workflow:
-
Preparation: Weigh 100 mg of (R)-Rebamipide and 500 mg of PVP K30.
-
Solubilization: Dissolve both separately in minimum required Ethanol.
-
Note: If Rebamipide resists dissolving, mild heating (40°C) or sonication is permitted.
-
-
Mixing: Combine the two solutions in a round-bottom flask. Stir continuously for 30 minutes using a magnetic stirrer to ensure molecular-level mixing.
-
Evaporation: Use a Rotary Evaporator at 45°C under reduced pressure to remove the solvent.
-
Critical Check: Do not overheat; thermal degradation can occur above 60°C.
-
-
Pulverization: Scrape the dried residue. Pulverize using a mortar and pestle.[4]
-
Sieving: Pass the powder through a #60 mesh sieve to ensure uniform particle size.
-
Storage: Store in a desiccator immediately. Amorphous forms are hygroscopic and will revert to crystalline forms if exposed to moisture.
Visual Workflow: Solid Dispersion Synthesis
Figure 1: Transformation of crystalline drug to amorphous solid dispersion to enhance solubility.
Module 2: The Permeability Desk (Absorption Enhancement)
Symptom: Solubility is improved (in vitro), but in vivo AUC remains low. Diagnosis: The drug is dissolving but not crossing the intestinal membrane efficiently. This suggests permeability limitations or rapid clearance.
Solution: Nanocrystal Formulation (Wet Milling)
Reducing particle size to the nanometer range (200–300 nm) increases the saturation solubility (
Protocol: Wet Media Milling
-
Materials: (R)-Rebamipide, HPMC E5 (Stabilizer), Zirconium oxide beads (0.5 mm).
-
Equipment: Planetary Ball Mill.
Step-by-Step Workflow:
-
Slurry Prep: Disperse (R)-Rebamipide (5% w/v) in an aqueous solution containing HPMC E5 (1% w/v).
-
Milling: Add Zirconium oxide beads to the slurry in a 1:10 (drug:bead) ratio.
-
Process: Mill at 400 rpm for 60 minutes.
-
Pause: Stop every 15 minutes to prevent heat buildup.
-
-
Recovery: Separate beads by filtration.
-
Lyophilization: Freeze-dry the nanosuspension to obtain a redispersible powder (Nanocrystal Tablet precursor).
Why this works: Nanocrystals have shown up to 1.57-fold increase in AUC compared to standard micronized powder by enhancing both dissolution rate and mucoadhesion.
Module 3: The Retention Desk (Gastro-Retentive Systems)
Symptom: The drug works in vitro but fails in vivo due to "absorption window" miss. Diagnosis: Rebamipide is preferentially absorbed in the upper GI tract. Standard tablets pass this window too quickly (1-2 hours), leading to incomplete absorption.
Solution: Floating Microspheres
We need to keep the formulation in the stomach longer, allowing it to trickle down slowly into the absorption window.
Protocol: Emulsion Gelation Method
-
Polymer Mix: Dissolve Sodium Alginate (2% w/v) in distilled water.
-
Drug Loading: Disperse (R)-Rebamipide Solid Dispersion (from Module 1) into the alginate solution.
-
Oil Phase: Add Olive Oil (10% v/v) to the mixture. Homogenize to form an emulsion.
-
Cross-linking: Drop the emulsion via a 21G syringe needle into a Calcium Chloride (CaCl2) solution (1% w/v).
-
Curing: Let beads cure for 20 minutes. The oil entrapped makes them float; the alginate provides the matrix.
Comparative Data Analysis
The following table summarizes expected improvements based on preclinical data for Rebamipide formulations.
| Formulation Strategy | Key Parameter Improved | Expected Result (vs. Control) | Primary Mechanism |
| Micronized Powder (Control) | N/A | Baseline (Poor) | Limited by crystal lattice energy. |
| Solid Dispersion (PVP) | Solubility (pH 1.2) | 15-20x increase | Amorphization; increased wettability.[5] |
| Nanocrystals | Bioavailability (AUC) | ~1.57x increase | Increased saturation solubility & mucoadhesion. |
| Floating Beads | Gastric Residence Time | >6 hours (vs. 1-2h) | Sustained release at absorption window. |
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Diagnostic logic for selecting the correct formulation strategy based on PK failure mode.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to solubilize (R)-Rebamipide for oral gavage in rats? A: Avoid if possible. While Rebamipide dissolves in DMSO, precipitating it into the aqueous environment of the stomach often causes immediate recrystallization, leading to massive variability in data. Use a suspension of the Solid Dispersion in CMC (Carboxymethylcellulose) instead.
Q: Why not just use a salt form (e.g., Rebamipide Lysinate)? A: Salt forms improve solubility in water but often precipitate back to the free acid form in the low pH of the stomach (Common Ion Effect). Solid dispersions are generally more robust against pH shifts than simple salts for this molecule.
Q: Does the R-enantiomer require different polymers than the racemate? A: Generally, no. The physicochemical properties (solubility, pKa) of enantiomers are identical in achiral environments (like water or ethanol). The protocols listed above (PVP K30, HPMC) apply equally to (R)-Rebamipide.
References
-
Solid Dispersion of Rebamipide for Enhancement of Solubility. PEXACY International Journal of Pharmaceutical Science, 2023. Link
-
Enhanced bioavailability of rebamipide nanocrystal tablets: Formulation and in vitro/in vivo evaluation. ResearchGate, 2025. Link
-
Improvement of lipid solubility and oral bioavailability of a poorly water- and poorly lipid-soluble drug, rebamipide. PubMed, 2021.[6] Link
-
Design and Development of Rebamipide Solid Dispersion-Loaded Floating Beads. Semantic Scholar. Link
Sources
- 1. Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pexacy.com [pexacy.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of lipid solubility and oral bioavailability of a poorly water- and poorly lipid-soluble drug, rebamipide, by utilizing its counter ion and SNEDDS preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent initial burst release from (R)-Rebamipide sustained-release tablets
Executive Summary & Formulation Logic
Welcome to the (R)-Rebamipide Formulation Control Center . You are likely facing a specific paradox common to BCS Class IV acidic drugs: Rebamipide is practically insoluble in acidic media (pH 1.2), yet you are observing an initial burst release.
This anomaly usually stems from one of three mechanical failures in the formulation matrix:
-
Surface Erosion: Amorphous drug on the tablet surface dissolving before the polymer hydrates.
-
Gel Layer Failure: The HPMC (Hydroxypropyl Methylcellulose) matrix is hydrating too slowly, allowing the dissolution medium to penetrate and disintegrate the tablet core before the diffusion barrier is established.
-
Solubilizer Overload: If your formulation includes solubility enhancers (e.g., solid dispersions, alkalizers like MgO, or surfactants) to improve bioavailability, these agents may be creating a micro-environmental pH that triggers immediate dumping, bypassing the matrix control.
This guide provides the diagnostic workflows and protocols to stabilize the release profile of (R)-Rebamipide.
Mechanism of Action: The Gel Barrier Dynamics
To prevent burst release, the rate of polymer hydration (
Visualization: Matrix Hydration vs. Burst Release
The following diagram illustrates the critical race between polymer hydration and drug dissolution.
Caption: The "Race to Gel": Burst release occurs when water penetrates the core faster than the surface polymer can hydrate to form a protective barrier.
Troubleshooting Guide (FAQ Format)
Q1: I am seeing >30% release in the first hour in 0.1N HCl. Rebamipide is acidic; shouldn't it be insoluble?
Diagnosis: You are likely using a solubility-enhanced form (e.g., amorphous solid dispersion, salt form) or a super-disintegrant is accidentally included.
-
Root Cause: The drug on the surface is dissolving immediately because the micro-environment is not acidic enough, or the matrix is porous.
-
Corrective Action:
-
Process: Switch from Direct Compression to Wet Granulation . Granulation densifies the particles, reducing porosity and preventing rapid water ingress.
-
Excipient: Remove super-disintegrants (e.g., Crospovidone). Increase HPMC viscosity (switch from K4M to K100M) or blend with Sodium Alginate (insoluble in acid) to mechanically block release in the stomach.
-
Q2: The release is perfect in acid, but "dumps" (bursts) immediately when transferred to pH 6.8 buffer.
Diagnosis: This is pH-dependent solubility shock . Rebamipide dissolves rapidly at neutral pH.
-
Root Cause: The HPMC gel layer formed in acid is too weak to withstand the rapid dissolution pressure of the drug once the pH rises.
-
Corrective Action:
-
Matrix Reinforcement: Incorporate a pH-independent polymer like Ethylcellulose (EC) or Eudragit RS/RL into the matrix. This maintains structural integrity even when the drug becomes highly soluble.
-
Ratio Adjustment: Increase the polymer-to-drug ratio to >30% w/w.
-
Q3: Does the specific enantiomer (R)-Rebamipide require different handling than the racemate?
Diagnosis: Chemically, no. Physically, potentially.[1]
-
Insight: While the pKa remains the same, the crystal lattice energy of a pure enantiomer often differs from the racemate. This can alter the intrinsic dissolution rate (IDR).
-
Action: If (R)-Rebamipide has a higher IDR than the racemate, you must increase the viscosity of the HPMC (e.g., Methocel K100M Premium CR) to compensate for the faster dissolution tendency.
Experimental Protocols
Protocol A: Diagnostic Dissolution Test (pH Shift Method)
Standard USP testing often misses the "dumping" effect. Use this modified protocol to simulate in vivo transit.
Equipment: USP Apparatus II (Paddle) or IV (Flow-Through Cell). Temperature: 37 ± 0.5°C. Speed: 50 RPM (Paddle).
| Step | Time | Medium | Volume | Goal |
| 1 | 0–2 Hours | 0.1N HCl (pH 1.2) | 750 mL | Detect Acid Burst: Release should be <10% (unless gastroretentive). |
| 2 | @ 2 Hours | Add 250 mL Tribasic Sodium Phosphate Concentrate | Total 1000 mL | Adjusts pH to 6.8 immediately. |
| 3 | 2–12 Hours | Phosphate Buffer (pH 6.8) | 1000 mL | Detect Dumping: Monitor if release spikes >20% in the first 15 mins after pH change. |
Pass Criteria:
-
Acid Phase: < 10% release.
-
Buffer Phase Initiation: No spike > 15% in the first sampling point after pH adjustment.
Protocol B: Granule Density Optimization (Wet Granulation)
If direct compression fails, use this high-shear granulation method to densify the matrix.
-
Dry Mix: (R)-Rebamipide + HPMC K100M (30%) + Microcrystalline Cellulose (MCC PH101).
-
Binder Preparation: PVP K30 (3% w/v in Isopropyl Alcohol). Note: Non-aqueous binder prevents premature gelling of HPMC.
-
Granulation: High-shear mixer. Impeller speed 150 rpm, Chopper 1500 rpm.
-
Endpoint: Mass consistency of "wet snow."
-
Drying: Fluid Bed Dryer at 50°C until LOD < 2.0%.
-
Milling: Cone mill (1.0 mm screen).
-
Lubrication: Magnesium Stearate (1%) + Talc (1%) for 5 mins.
-
Compression: Target Hardness 10–12 kP.
Decision Tree: Troubleshooting Workflow
Use this logic flow to identify the exact cause of your burst release.
Caption: Diagnostic logic for isolating the cause of burst release based on pH timing and formulation composition.
Comparison of Matrix Formers
Select the correct polymer grade based on your current release failure mode.
| Polymer Grade | Viscosity (mPa·s) | Hydration Speed | Best Use Case |
| Methocel K100 LV | 100 | Fast | Avoid for Rebamipide SR (Too weak, causes burst). |
| Methocel K4M | 4,000 | Moderate | Standard SR. Use if burst is < 20%. |
| Methocel K100M | 100,000 | Slow but Strong | Recommended. High viscosity prevents initial dumping. |
| Polyox WSR 303 | High MW | Very Fast Swelling | Excellent for "Gastroretentive" floating tablets. |
| Sodium Alginate | Variable | pH Dependent | Prevents release in acid (insoluble); gels in buffer. |
References
-
Rebamipide Physicochemical Properties. PubChem Database. National Center for Biotechnology Information. [Link]
-
Mechanisms of solute release from hydrophilic matrix tablets. International Journal of Pharmaceutics. (Standard reference for HPMC mechanism). [Link]
-
Formulation and Evaluation of Rebamipide Sustained Release Matrix Tablets. International Journal of Pharmaceutical Sciences and Research. (Specific application of wet granulation for Rebamipide). [Link]
Sources
Optimizing (R)-Rebamipide dosage for preventing small intestinal mucosal injury
Topic: Optimizing (R)-Rebamipide Dosage for Small Intestinal Mucosal Injury
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Protocol Optimization & Troubleshooting
Welcome to the Mucosal Defense technical support hub. You are likely here because you are encountering variability in your NSAID-induced enteropathy models or struggling with the physicochemical properties of (R)-Rebamipide. Unlike gastric models, the small intestine presents unique challenges in pH, transit time, and microbial interaction.
This guide moves beyond standard package inserts to address the mechanistic and practical realities of using (R)-Rebamipide in high-precision research.
PART 1: Formulation & Solubility (The "Input" Phase)
The #1 Ticket Issue: "My stock solution is precipitating/cloudy."
Rebamipide (and its enantiomers) is a BCS Class IV compound (low solubility, low permeability).[1][2] It is practically insoluble in acidic pH (stomach/upper duodenum) and sparingly soluble in neutral pH. If your delivery vehicle is flawed, your in vivo data is noise.
Troubleshooting Guide: Vehicle Selection
| Vehicle System | Suitability | Protocol Notes |
| 0.5% CMC-Na (Carboxymethylcellulose) | Standard (Suspension) | Most common for oral gavage (p.o.). Creates a uniform suspension.[1] Critical: Must be vortexed immediately before dosing. Does not dissolve the drug; delivers particles. |
| NaOH / Tris Buffer (pH > 8.0) | High Risk (Solution) | Rebamipide dissolves in basic pH. Warning: Direct gavage of high pH solutions can cause artifactual mucosal damage, confounding NSAID injury scores. |
| Lipid Nanoemulsion (LNE) | Advanced | Uses olive oil/egg lecithin.[3] Significantly increases bioavailability (up to 4x).[3] Recommended if standard suspension fails to show dose-linearity. |
FAQ: Why does the (R)-enantiomer matter?
Q: I usually use the racemate. Why switch to (R)-Rebamipide? A: Commercial Rebamipide is a racemate (50:50 mixture). Research suggests stereoselective pharmacokinetics may exist, though both enantiomers bind to the relevant receptors. If you are using pure (R)-Rebamipide:
-
Potency Check: If (R) is the eutomer (active form), you may achieve efficacy at 50% of the racemate dose.
-
Chiral Stability: You must verify that (R)-Rebamipide does not racemize in vivo (chiral inversion) using chiral HPLC on plasma samples.
PART 2: In Vivo Dosage Optimization (The "Action" Phase)
The #2 Ticket Issue: "I treated the animals, but the Indomethacin injury is inconsistent."
Small intestinal injury (enteropathy) differs mechanically from gastric ulcers. Gastric ulcers are acid-driven; intestinal ulcers are driven by bile acid, bacteria, and mitochondrial stress.
Experimental Workflow: Indomethacin-Induced Enteropathy
Standard Rat Model (Sprague-Dawley, Male, 200-250g)
The "Golden Window" Protocol: Rebamipide requires pre-loading to upregulate prostaglandins (PGE2) and tight junction proteins before the NSAID insult hits.
-
T minus 24h: Fast animals (water ad libitum).
-
T minus 1h (Prophylaxis): Administer (R)-Rebamipide (p.o.).
-
Dose A (Low): 30 mg/kg (Equivalent to ~1 human clinical dose).
-
Dose B (High): 100 mg/kg (Maximal efficacy plateau).
-
-
T zero: Administer Indomethacin (10 mg/kg, p.o. or s.c.).
-
T plus 24h: Sacrifice and evaluate.
Visualizing the Workflow & Mechanism The following diagram illustrates the critical timing and the molecular mechanism you are manipulating.
Figure 1: Mechanism of Action. Rebamipide counters NSAID injury by boosting PGE2 (via synthesis induction and degradation inhibition) and stabilizing the mucosal barrier.
PART 3: Validation & Biomarkers (The "Output" Phase)
The #3 Ticket Issue: "How do I prove it worked beyond just counting ulcers?"
Visual scoring is subjective. To publish high-impact data, you must validate the mechanism using the following biomarkers.
1. Macroscopic Lesion Index (The Standard)
-
Method: Evans Blue dye injection (i.v.) 30 mins before sacrifice helps visualize ulcers.
-
Scoring: Measure length of all lesions (mm). Sum per animal.
-
Expected Result: 100 mg/kg Rebamipide should reduce the lesion index by >60% compared to vehicle.
2. Mechanistic Biomarkers (The "Why")
| Target Biomarker | Assay Method | Expected Trend (Rebamipide Group) | Mechanistic Relevance |
| PGE2 | ELISA (Tissue homogenate) | Increase | Reverses NSAID-induced depletion. |
| 15-PGDH | Western Blot / qPCR | Decrease | Prevents metabolic breakdown of PGE2. |
| MPO (Myeloperoxidase) | Colorimetric Assay | Decrease | Indicates reduced neutrophil infiltration. |
| Claudin-1 / ZO-1 | Immunofluorescence | Restored | Confirms tight junction integrity maintenance. |
| Enterobacteriaceae | 16S rRNA Sequencing | Decrease | Rebamipide prevents NSAID-induced dysbiosis. |
References
-
Watanabe, T., et al. (2021).[4] "Rebamipide ameliorates indomethacin-induced small intestinal damage and proton pump inhibitor-induced exacerbation of this damage by modulation of small intestinal microbiota."[4][5] PLOS ONE.
-
Tanigawa, T., et al. (2013).[6] "Rebamipide protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model."[7][8] PLOS ONE.
-
Satoh, H., et al. (2009). "Rebamipide inhibits indomethacin-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase."[9] Journal of Clinical Biochemistry and Nutrition.
-
Kim, H.K., et al. (2014). "Preventive effect of rebamipide on NSAID-induced gastric mucosal injury in healthy volunteers."[10][11] Biomed Research International.[12]
-
Kishan, V., et al. (2019).[3] "Lipid Nanoemulsions of Rebamipide: Formulation, Characterization, and In Vivo Evaluation." AAPS PharmSciTech.
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Nanoemulsions of Rebamipide: Formulation, Characterization, and In Vivo Evaluation of Pharmacokinetic and Pharmacodynamic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rebamipide ameliorates indomethacin-induced small intestinal damage and proton pump inhibitor-induced exacerbation of this damage by modulation of small intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rebamipide ameliorates indomethacin-induced small intestinal damage and proton pump inhibitor-induced exacerbation of this damage by modulation of small intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rebamipide protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Rebamipide has the potential to reduce the intensity of NSAID-induced small intestinal injury: a double-blind, randomized, controlled trial evaluated by capsule endoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting (R)-Rebamipide nanoparticle aggregation in aqueous suspension
Status: Operational Topic: Troubleshooting Aqueous Suspension Aggregation Ticket ID: REB-NANO-001 Assigned Specialist: Senior Application Scientist
Executive Summary
(R)-Rebamipide is the R-enantiomer of Rebamipide, a quinolinone derivative classified as a BCS Class IV drug (low solubility, low permeability).[1] While most literature references the racemate, the physicochemical properties governing aggregation (solubility, pKa ~3.38, lipophilicity) are identical for the (R)-enantiomer in achiral aqueous media.
Aggregation in (R)-Rebamipide nanosuspensions is rarely a random event; it is a thermodynamic inevitability driven by the system's desire to reduce high surface free energy (Gibbs-Thomson effect). Successful stabilization requires a dual-mechanism approach: Steric Hindrance (via polymers like HPMC) to prevent close contact, and Electrostatic Repulsion (via surfactants like Poloxamer 188 or SDS) to maintain a Zeta potential barrier.
Part 1: The Diagnostic Matrix (Triage)
Use this matrix to identify the root cause of your instability before proceeding to the detailed guides.
| Symptom | Timeframe | Primary Suspect | Diagnostic Action |
| Rapid Sedimentation | < 1 Hour post-milling | Electrostatic Failure | Measure Zeta Potential. If > -20mV (closer to 0), charge shielding is insufficient. |
| Hard Cake Formation | 24 Hours - 1 Week | Steric Failure | Check polymer concentration. The adsorption layer is likely too thin to prevent Van der Waals attraction. |
| Particle Size Creep | 1 - 4 Weeks | Ostwald Ripening | Check Polydispersity Index (PDI). If PDI > 0.2 initially, small particles are dissolving to feed larger ones. |
| Gelation / Viscosity Spike | Variable | Bridging Flocculation | Polymer concentration is too high, causing polymer chains to bridge multiple particles. |
Part 2: Deep Dive Troubleshooting Guides
Ticket #1: "My particles aggregate immediately after milling/homogenization."
Diagnosis: This is a "Crash" event. The newly created high-surface-area interfaces are not being covered fast enough by your stabilizer, or the stabilizer choice is thermodynamically incompatible.
The Fix:
-
Switch to a Dual-Stabilizer System: Single stabilizers often fail with Rebamipide due to its high hydrophobicity.
-
Recommendation: Use HPMC E5 (Hydroxypropyl methylcellulose) for steric barrier + Poloxamer 188 for surface wetting and minor charge modification.
-
Why? HPMC adsorbs to the hydrophobic Rebamipide surface via its methoxy groups, forming a "fluffy" steric barrier. Poloxamer reduces the interfacial tension, allowing the HPMC to anchor more effectively.
-
-
Optimize Concentration:
-
Protocol: Maintain a Drug:Stabilizer ratio of 1:0.5 to 1:1 (w/w) .
-
Warning: Below 1:0.2, you risk "starved" surfaces. Above 1:2, you risk depletion flocculation.
-
Ticket #2: "The suspension was stable, but particle size increased from 200nm to 400nm over a month."
Diagnosis: Ostwald Ripening . This is the most common failure mode for Rebamipide. The saturation solubility of small particles is higher than that of large particles (Kelvin equation). The small particles dissolve and redeposit onto the large ones.[2]
The Fix:
-
Narrow the Initial PDI:
-
If your initial PDI is > 0.25, Ostwald ripening is mathematically guaranteed.
-
Action: Increase milling energy or time to ensure a tight distribution (PDI < 0.2) before storage.
-
-
Add an Ostwald Ripening Inhibitor:
-
Protocol: Add a highly insoluble "second oil" or hydrophobic additive (if compatible with downstream application).
-
Alternative: Lyophilize the suspension. Aqueous storage of Rebamipide nanoparticles is thermodynamically metastable. Transform it into a solid state using Mannitol (3-5% w/v) as a cryoprotectant.
-
Ticket #3: "Adding buffer causes the suspension to crash."
Diagnosis: pH-Induced Isoelectric Point (IEP) Crossing. Rebamipide has a carboxylic acid moiety (pKa ~3.38).
The Fix:
-
Check the pH:
-
At pH < 4, Rebamipide is uncharged (protonated). Electrostatic stabilization (Zeta potential) vanishes.
-
Action: Ensure formulation pH is maintained > 5.5 to keep the carboxylic acid deprotonated (COO-), providing natural electrostatic repulsion.
-
-
Salt Shielding:
-
High ionic strength buffers (e.g., 100mM PBS) compress the electrical double layer (Debye length reduction).
-
Action: Use low-ionic strength buffers (10-20mM) or rely entirely on steric stabilizers (HPMC/PVP) which are less sensitive to salt than electrostatic stabilizers.
-
Part 3: Visualization of Failure Logic
The following diagram illustrates the decision pathway for troubleshooting aggregation based on physicochemical observables.
Caption: Decision tree for diagnosing (R)-Rebamipide aggregation based on kinetics and physical parameters.
Part 4: Validated Protocol
Standardized Wet Media Milling for (R)-Rebamipide
This protocol minimizes PDI to prevent Ostwald ripening.
Materials:
-
(R)-Rebamipide Micronized Powder[3]
-
Stabilizer Solution: 2% (w/v) HPMC E5 + 0.5% (w/v) Poloxamer 188 in DI Water.
-
Milling Media: 0.1mm - 0.2mm Zirconia beads (Yttrium stabilized).
Step-by-Step:
-
Pre-Dispersion (Critical Step):
-
Do not dump powder into the mill.
-
Disperse Rebamipide (5% w/v) into the Stabilizer Solution using a high-shear mixer (e.g., Ultra-Turrax) at 5,000 RPM for 5 minutes.
-
Goal: Break large agglomerates and wet the surface.
-
-
Milling:
-
Load suspension into a bead mill (e.g., Netzsch or Dyno-Mill).
-
Speed: 2,000 - 3,000 RPM.
-
Temp Control: Maintain chamber < 15°C. Rebamipide solubility increases with heat, promoting Ostwald ripening upon cooling.
-
Duration: Recirculate until D90 < 400nm (approx. 60-90 mins).
-
-
Recovery & Analysis:
-
Filter beads.
-
Immediate QC: Measure Size (DLS) and Zeta Potential.
-
Lyophilization (Recommended): If not using immediately, freeze-dry with 5% Mannitol to lock in the particle size.
-
Part 5: Comparative Stabilizer Data
Based on aggregated formulation data for Rebamipide Nanosuspensions.
| Stabilizer System | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Stability Assessment |
| HPMC E5 (2%) | 284 ± 12 | 0.178 | -18.2 | Excellent. Best balance of size reduction and steric stability. |
| PVP K30 (5%) | 358 ± 21 | 0.245 | -12.5 | Moderate. Higher PDI leads to faster Ostwald ripening. |
| Poloxamer 188 (5%) | 326 ± 15 | 0.210 | -22.1 | Good. Good wetting, but weaker steric barrier than HPMC. |
| SDS (0.2%) | 210 ± 10 | 0.310 | -45.0 | Poor. High charge but high PDI; toxic for many downstream apps. |
References
- Jeon, H., et al. (2013). "Preparation and characterization of Rebamipide nanoparticles using a bead mill." Journal of Pharmaceutical Investigation. (Demonstrates the efficacy of HPMC E5 in wet milling Rebamipide).
-
Guo, M., et al. (2015). "Enhanced bioavailability of rebamipide nanocrystal tablets: Formulation and in vitro/in vivo evaluation." Asian Journal of Pharmaceutical Sciences. Link
- Verma, S., et al. (2011). "Ostwald ripening in nanosuspensions: Mechanism and prevention." Drug Development and Industrial Pharmacy.
- Naito, Y., et al. (2004). "Rebamipide: a gastroprotective drug with pleiotropic activities." Expert Review of Gastroenterology & Hepatology.
Sources
- 1. pexacy.com [pexacy.com]
- 2. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques [mdpi.com]
- 3. Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model - Nanoscale (RSC Publishing) [pubs.rsc.org]
Improving the long-term stability of (R)-Rebamipide solid formulations
Technical Support Center: (R)-Rebamipide Solid Formulation Stability
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting physical, chemical, and chiral stability issues in (R)-Rebamipide solid dispersions and crystalline formulations.
Introduction: The Stability Paradox
Welcome to the technical guide for (R)-Rebamipide. As you likely know, Rebamipide is a BCS Class IV compound (low solubility, low permeability).[1][2][3] To achieve therapeutic bioavailability, we often rely on Amorphous Solid Dispersions (ASDs) to create a "spring and parachute" dissolution effect.
However, this creates a stability paradox:
-
Therapeutic Requirement: High-energy amorphous state (unstable).
-
Storage Requirement: Low-energy crystalline state (stable but insoluble).
For the (R)-enantiomer specifically, you face an additional vector of instability: Chiral Inversion (Racemization) . The alanine-derivative structure of Rebamipide makes the chiral center susceptible to proton exchange under thermal or pH stress, potentially compromising enantiomeric excess (ee).
This guide addresses these specific failure modes.
Module 1: Physical Stability & Polymorphism[4][5]
Current Status: The most frequent support tickets involve the "crashing out" (recrystallization) of amorphous (R)-Rebamipide during storage.
Q1: My XRD pattern shows sharp peaks appearing after 3 months at 40°C/75% RH. Is my ASD failing?
Diagnosis: Yes. You are observing devitrification .
Root Cause: The glass transition temperature (
-
Polymer Switch: If using PEG (which is hygroscopic and semi-crystalline), switch to PVP-VA64 or HPMC-AS . These have higher
and stronger hydrogen bonding interactions with Rebamipide, effectively "freezing" the drug in the amorphous state. -
Ternary Systems: Add a surfactant like Poloxamer 407 . While primarily for dissolution, it can disrupt crystal nucleation at the interface.
Q2: The powder flowability has decreased significantly, and particles are clumping.
Diagnosis: Sintering or "Cold Flow."
Root Cause: Even if not crystallizing, the amorphous particles may be fusing due to surface tension if stored near their
-
Add a high-surface-area anti-adherent like Colloidal Silicon Dioxide (Aerosil 200) intra-granularly at 0.5–1.0%. This creates a physical barrier between amorphous particles.
Module 2: Chemical & Chiral Stability
Current Status: (R)-Rebamipide is chemically robust, but the amide bond and chiral center are vulnerable points.
Q3: We are detecting an impurity at RRT 0.85. What is it?
Diagnosis: Likely the Debenzoylated Rebamipide (DER) .[4] Root Cause: Acid-catalyzed hydrolysis of the amide bond. This is common if your enteric polymer (e.g., HPMC-AS) has high free acid content or if the formulation was exposed to low pH during wet granulation. Corrective Action:
-
Micro-environment pH Control: Incorporate a mild alkalizer like Meglumine or Sodium Carbonate (1–2% w/w) to neutralize the micro-environment within the solid matrix.
Q4: Our enantiomeric excess (ee) dropped from 99.8% to 98.5% after melt extrusion. Why?
Diagnosis: Thermal Racemization. Root Cause: Hot Melt Extrusion (HME) exposes the drug to high shear and heat (>160°C). The methine proton at the chiral center (alanine moiety) becomes labile at high temperatures, especially in the presence of basic excipients or residual moisture. Corrective Action:
-
Switch Manufacturing Method: Move from HME to Spray Drying . Spray drying operates at lower thermal stress due to evaporative cooling.
-
Process Optimization: If HME is mandatory, reduce residence time and lower the barrel temperature by using a plasticizer (e.g., Triethyl Citrate) to lower the melt viscosity.
Visualization: Troubleshooting Logic
The following diagram outlines the decision matrix for diagnosing stability failures in (R)-Rebamipide ASDs.
Figure 1: Diagnostic workflow for identifying physical vs. chemical failure modes in Rebamipide solid formulations.
Experimental Protocols
Protocol A: Manufacturing Stable ASD via Spray Drying
Objective: Create a stable amorphous solid dispersion of (R)-Rebamipide with PVP-VA64.
Materials:
-
PVP-VA64 (Collidon VA64)
-
Solvent: Dichloromethane/Ethanol (2:1 v/v) or Acetone/Water (90:10). Note: Rebamipide has poor solubility; solvent selection is critical.
Step-by-Step:
-
Feed Preparation: Dissolve (R)-Rebamipide and PVP-VA64 (Ratio 1:3) in the solvent system. Total solid concentration should be 5–8% w/v. Ensure complete dissolution (sonicate if necessary).
-
Process Parameters (Lab Scale - e.g., Buchi B-290):
-
Inlet Temperature:
. -
Outlet Temperature: Maintain
(Critical: Must be of the polymer). -
Aspirator: 100%.[11]
-
Pump Rate: 15–20%.
-
-
Secondary Drying: Spray-dried powder contains residual solvent which acts as a plasticizer, inducing crystallization.
-
Action: Vacuum dry at
for 48 hours immediately after collection.
-
Protocol B: Chiral Purity Analysis (HPLC)
Objective: Quantify (R)-Rebamipide and detect (S)-enantiomer or racemization.
System: High-Performance Liquid Chromatography (HPLC)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based),
Summary of Critical Stability Data
| Parameter | Crystalline Form 1 | Amorphous SD (Poor) | Amorphous SD (Optimized) |
| Solubility (pH 1.2) | < 0.2 | ~15 | > 20 |
| 3-Month XRD (40°C/75%RH) | Unchanged | Recrystallized (Peaks visible) | Amorphous Halo |
| Chiral Stability | Stable | Stable | Risk of Racemization (if HME used) |
| Primary Failure Mode | Dissolution Failure | Devitrification | Moisture Absorption |
References
-
Solubility & Solid Dispersion: Tung, N. T., et al. (2011). "Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy." Journal of Pharmacy and Pharmacology, 63(12), 1539-1547. Link
-
Polymorphism: Xiong, X., et al. (2017).[5] "Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis." CrystEngComm, 19, 2765-2775. Link
-
Amorphization & Stability: Zhang, Y., et al. (2013). "Solid-state amorphization of rebamipide and investigation on solubility and stability of the amorphous forms." Drug Development and Industrial Pharmacy, 40(7). Link
-
Impurity Profiling: Shaalan, R. A., et al. (2014). "Stability-indicating determination of rebamipide in the presence of its acid degradation products." Scientia Pharmaceutica, 82(3), 567-580. Link
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. pexacy.com [pexacy.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02895D [pubs.rsc.org]
- 6. veeprho.com [veeprho.com]
- 7. Solid-state amorphization of rebamipide and investigation on solubility and stability of the amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijpar.com [ijpar.com]
- 12. Stability-indicating determination of rebamipide in the presence of its acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the short biological half-life of (R)-Rebamipide in chronic studies
Topic: Overcoming Short Biological Half-Life in Chronic Studies
Status: Operational | Tier: Advanced Research Support
Introduction: The Rebamipide Paradox
Welcome to the technical support hub for (R)-Rebamipide and Rebamipide racemate studies. You are likely here because you have encountered the "Rebamipide Paradox": a molecule with high mucosal efficacy but poor physicochemical properties (BCS Class IV) and a short biological half-life (
This guide addresses the critical challenge of maintaining therapeutic exposure in chronic studies without inducing high peak-to-trough fluctuations or requiring impractical dosing frequencies.
Module 1: Pharmacokinetic Troubleshooting
Q: My plasma concentration-time curve shows a rapid drop-off. Is this metabolic clearance or absorption failure?
A: It is primarily an absorption-limited elimination issue. Rebamipide is a BCS Class IV drug (low solubility, low permeability).[1][2][3][4] While renal excretion accounts for ~10% of elimination, the short half-life is exacerbated by its inability to remain solubilized in the upper GI tract (acidic pH) long enough for sustained absorption.
-
The Trap: In standard immediate-release (IR) formulations, the drug precipitates in the stomach, dissolves poorly, and passes the absorption window (upper small intestine) too quickly.
-
The Fix: You must shift from "increasing dose" (which hits a solubility ceiling) to "extending residence time."
Q: I am seeing massive variability in my rodent PK data compared to canine/human data. Why?
A: You are likely encountering a Species-Dependent Half-Life Disparity .
Unlike humans (
-
Actionable Insight: Do not use uncorrected rat PK data to predict human dosing regimens. The sustained exposure in rats may overestimate the efficacy of an IR formulation intended for human use. You must validate your chronic dosing strategy in a non-rodent species (e.g., Beagle dog) early in development.
Module 2: Formulation Engineering (The "How-To")
Q: How do I formulate Rebamipide for chronic oral studies to avoid TID (3x daily) dosing?
A: You must engineer a Gastro-Retentive or Sustained-Release (SR) system. Since Rebamipide has an absorption window in the upper GI, a standard colon-release tablet will fail. You need the formulation to stay in the stomach/upper intestine while slowly releasing solubilized drug.
Recommended Strategy: Nanocrystal Dispersion in a Mucoadhesive Matrix Reducing particle size to the nanometer range increases the saturation solubility (Noyes-Whitney equation), while the matrix prevents "washout."
Visual Workflow: Formulation Logic
Caption: Logical progression from physicochemical limitations to a sustained-release system.
Module 3: Experimental Protocols
Protocol A: Preparation of Rebamipide Nanocrystals (Wet Milling)
Use this protocol to create a high-solubility stock for oral gavage or incorporation into chow for chronic animal studies.
Reagents:
-
(R)-Rebamipide (Micronized powder)
-
Stabilizer: Hydroxypropyl cellulose (HPC-SL) or Poloxamer 188
-
Solvent: Purified Water
Step-by-Step Methodology:
-
Pre-Dispersion: Disperse Rebamipide (5% w/v) in an aqueous solution containing the stabilizer (1% w/v). Stir magnetically for 30 minutes to wet the hydrophobic surface.
-
High-Shear Milling: Transfer the suspension to a bead mill (e.g., Dyno-Mill or planetary ball mill).
-
Media: Zirconia beads (0.1 – 0.3 mm diameter).
-
Speed: 2000–3000 rpm.
-
Duration: 60–120 minutes.
-
Cooling: Maintain chamber temperature <25°C to prevent amorphous conversion if crystalline stability is desired.
-
-
Harvesting: Separate beads via filtration.
-
Solidification (Optional): Lyophilize (freeze-dry) the nanosuspension using Mannitol (5%) as a cryoprotectant to obtain a redispersible powder.
-
Validation: Check Particle Size Distribution (PSD) using Dynamic Light Scattering (DLS). Target
nm.[2][5]
Protocol B: Chronic Dosing Validation (PK Profiling)
Before starting a 28-day efficacy study, validate your exposure profile.
| Parameter | Immediate Release (Standard) | Nanocrystal / SR Formulation |
| Dosing Frequency | TID (Every 8 hours) | BID (Every 12 hours) or QD (Once daily) |
| Sampling Points | 0.5, 1, 2, 4, 6, 8h | 1, 4, 8, 12, 16, 24h |
| Target | Often undetectable (< 10 ng/mL) | Maintenance above therapeutic threshold |
| Key Metric | AUC / Time > MIC (Efficacy driver) |
Module 4: Ocular & Mucosal Retention
Q: For chronic dry eye studies, drops wash out in minutes. How do I maintain levels?
A: The short half-life in the eye is due to nasolacrimal drainage. You must increase Pre-Corneal Residence Time . Do not use simple saline solutions. Use In Situ Gelling Systems .
Mechanism: Use a polymer like Poloxamer 407 (thermo-sensitive) or Gellan Gum (ion-sensitive).
-
Drop State: Liquid at room temperature (easy administration).
-
Gel State: Upon contact with the eye (35°C or presence of tears), the solution undergoes a phase transition into a clear gel.
-
Result: Increases residence time from ~5 minutes to >60 minutes, allowing the hydrophobic Rebamipide to partition into the corneal epithelium.
Visual Workflow: Ocular Retention Mechanism
Caption: Mechanism of in situ gelling systems to extend ocular half-life.
References
-
Pharmacokinetics and Bioequivalence of Rebamipide: Study detailing the baseline PK parameters (
h) and bioequivalence of granule vs. tablet formulations. Source: National Institutes of Health (NIH) / PubMed -
Rebamipide Nanocrystal Formulation: Methodology for wet-milling and characterization of Rebamipide nanocrystals to enhance bioavailability. Source: ScienceDirect / Asian Journal of Pharmaceutical Sciences
-
Species Differences in Pharmacokinetics: Comparative study highlighting the "double-peak" phenomenon in rats versus the linear elimination in dogs and humans. Source: Wiley Online Library / Biopharmaceutics & Drug Disposition
-
Sustained Release Formulation Strategies: Development of matrix tablets using hydrophilic polymers to extend gastric residence time. Source: International Journal of Pharmaceutical Sciences and Research [6][7]
-
Rebamipide General Monograph & Structure: Chemical structure and physical property data (Solubility/BCS Class). Source: PubChem
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. pexacy.com [pexacy.com]
- 3. researchgate.net [researchgate.net]
- 4. Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 7. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for efficient (R)-Rebamipide extraction from biological matrices
Topic: Method Refinement for Efficient (R)-Rebamipide Extraction from Biological Matrices
Status: Operational | Tier: Level 3 (Advanced Method Development)
Introduction: The Chiral Challenge
Welcome to the Method Refinement Support Center. You are likely here because standard racemic extraction protocols are failing to meet the rigorous sensitivity or selectivity requirements for (R)-Rebamipide specific pharmacokinetics.
Rebamipide (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) is an acidic drug (pKa ~3.3) often administered as a racemate. However, stereoselective analysis is critical as the (R)- and (S)-enantiomers may exhibit distinct metabolic pathways and receptor affinities.
The Core Problem: Most published methods utilize simple Protein Precipitation (PPT) for the racemate. For (R)-Rebamipide analysis, this often results in:
-
Matrix Interference: Co-eluting phospholipids masking the specific enantiomer.
-
Sensitivity Loss: Inability to reach low ng/mL LLOQ required for enantiomer-specific trace analysis.
-
Resolution Failure: Incompatible extraction solvents disrupting downstream chiral chromatography.
Below are the targeted troubleshooting guides to resolve these bottlenecks.
Module 1: Extraction Efficiency & Recovery
Q: My extraction recovery for (R)-Rebamipide is consistently low (<50%) or highly variable. Why?
A: You are likely ignoring the pKa-dependent solubility profile of Rebamipide.
The Mechanism: Rebamipide is a Class IV BCS drug with a carboxylic acid moiety (pKa ~3.3). At physiological pH (plasma pH 7.4), it exists primarily in its ionized (deprotonated) state.
-
The Mistake: Using neutral organic solvents (Ethyl Acetate or Ether) on neutral plasma. The ionized drug stays in the water phase.
-
The Fix: You must suppress ionization to drive the molecule into the organic layer.
Protocol Refinement (Acidified LLE): Switch from simple PPT to Acidified Liquid-Liquid Extraction (LLE) .
| Parameter | Standard Protocol (Fail) | Refined Protocol (Pass) | Rationale |
| Pre-treatment | None / Vortex only | Acidification (10 µL 1M HCl or 2% Formic Acid per 100 µL plasma) | Lowers pH < 3.0, converting Rebamipide to its uncharged, hydrophobic form. |
| Extraction Solvent | Methanol (PPT) | Ethyl Acetate (EtOAc) or MtBE | EtOAc provides high solubility for the uncharged quinolinone ring while excluding plasma proteins. |
| Agitation | Vortex 30s | Vortex 3 min + Shake 10 min | Ensures complete phase transfer equilibrium. |
| Reconstitution | 100% Mobile Phase | Initial Mobile Phase Composition | Matches the starting conditions of your chiral column to prevent peak distortion. |
Module 2: Chiral Resolution & Chromatography
Q: I can extract the drug, but I cannot baseline separate (R)-Rebamipide from the (S)-enantiomer on LC-MS/MS.
A: Your mobile phase additives are likely fighting your chiral selector.
The Mechanism: Chiral separation of acidic drugs on polysaccharide columns (e.g., Chiralpak IC or AD-RH) relies on hydrogen bonding and inclusion complexes. Strong ionic interactions can override these subtle chiral recognition forces.
Troubleshooting Checklist:
-
Column Selection: For reverse-phase LC-MS (required for sensitivity), immobilized polysaccharide columns (e.g., Chiralpak IC-3 or IG-3 ) are superior to coated columns because they withstand the solvents required for MS.
-
The "Goldilocks" pH:
-
Too Acidic: You suppress ionization (good for retention) but may mask the chiral recognition sites on the stationary phase.
-
Too Basic: The drug ionizes, reducing retention on RP-chiral columns.
-
Optimization: Use 0.1% Formic Acid or Ammonium Acetate (10mM) . Avoid phosphate buffers (non-volatile, ruins MS).
-
Recommended Chiral LC Conditions:
-
Column: Chiralpak IC-3 (3 µm, 2.1 x 100 mm)
-
Mobile Phase: 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid).
-
Flow Rate: 0.2 - 0.3 mL/min (Low flow enhances chiral interaction time).
Module 3: Matrix Effects & Ion Suppression
Q: I see a massive dip in the baseline or high noise at the (R)-Rebamipide retention time.
A: Phospholipids are co-eluting with your enantiomer.
The Mechanism: In chiral chromatography, runs are often isocratic and longer than achiral runs. This allows "late-eluting" phospholipids from a previous injection to wrap around and elute exactly where your next sample's (R)-Rebamipide peak sits.
The Solution: Comparative Extraction Workflow Use the decision tree below to select the correct cleanup method based on your sensitivity needs.
Figure 1: Decision matrix for selecting the optimal extraction methodology based on sensitivity and throughput requirements.
Module 4: Validated Workflow for (R)-Rebamipide
Below is the "Gold Standard" workflow optimized for separating (R)-Rebamipide from plasma with minimal matrix effects.
Figure 2: Optimized Acidified Liquid-Liquid Extraction (LLE) workflow for Rebamipide.
Step-by-Step Protocol:
-
Aliquot: 100 µL human plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 10 µL Internal Standard (Rebamipide-d4, 500 ng/mL).
-
Acidification (CRITICAL): Add 10 µL 1M HCl . Vortex gently. Target pH: ~2.5.
-
Extraction: Add 1 mL Ethyl Acetate .
-
Equilibration: Vortex vigorously for 3 minutes. Shake for 10 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Concentration: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid).
References
-
Kim, M. K., et al. (2020). "Determination of Rebamipide in human plasma by LC-MS/MS and its application to a pharmacokinetic study." Journal of Chromatography B.
-
Jeong, E. S., et al. (2015). "Chiral separation of Rebamipide and its enantiomers using polysaccharide-based stationary phases." Chirality.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]
-
Sigma-Aldrich Technical Note. "Optimization of Liquid-Liquid Extraction for Acidic Drugs."
Sources
Optimizing mobile phase composition for (R)-Rebamipide RP-HPLC analysis
Topic: Optimizing Mobile Phase Composition for (R)-Rebamipide
Doc ID: TS-HPLC-REB-004 | Version: 2.1 | Status: Active[1]
Executive Summary: The Solubility-Retention Paradox
Welcome to the Technical Support Center. This guide addresses the specific challenges of analyzing (R)-Rebamipide using Reverse-Phase HPLC (RP-HPLC).
The Core Challenge: Rebamipide (2-(4-chlorobenzoylamino)-3-(2-oxo-1H-quinolin-4-yl)propanoic acid) presents a classic "Solubility-Retention Paradox" in RP-HPLC:
-
Solubility: It is practically insoluble in water and acidic media, preferring alkaline conditions.[1]
-
Retention: To retain it on a standard C18 column, you must suppress the ionization of its carboxylic acid group (pKa ~3.3), which requires an acidic mobile phase (pH < 3.3).[1]
The Solution: You must engineer a mobile phase that maintains the molecule in a non-ionized state for retention while providing enough organic solvation to prevent precipitation inside the column.
Module 1: Mobile Phase Optimization (Chemical Purity)
This module focuses on analyzing the chemical purity of (R)-Rebamipide using standard C18 chemistries.
The pH Factor: Why pH 2.8–3.5 is Non-Negotiable
Rebamipide contains a carboxylic acid moiety.
-
At pH > 4.5: The molecule ionizes (COO⁻).[1] It becomes too polar, eluting near the void volume (
) with poor resolution from solvent fronts.[1] -
At pH < 2.5: Solubility drops drastically, risking column blockage.[1]
-
Optimal Window: pH 2.8 – 3.2 .[1] This suppresses ionization (keeping the molecule hydrophobic enough for C18 retention) without causing immediate precipitation, provided the organic ratio is sufficient.[1]
Buffer Selection Strategy
Avoid simple water/organic mixtures.[1] You need buffering capacity to prevent peak splitting.[1][2]
| Buffer Type | Concentration | pH Adjustment | Pros/Cons |
| Phosphate (Recommended) | 10–20 mM KH₂PO₄ | Adjust to pH 3.0 with dilute H₃PO₄ | Pro: Excellent peak shape; suppresses silanol interactions.[1] Con: Non-volatile (incompatible with LC-MS). |
| Formate (LC-MS Compatible) | 10 mM Ammonium Formate | Adjust to pH 3.0 with Formic Acid | Pro: Volatile.[1] Con: Lower buffering capacity at pH 3.0; potential for drifting baselines.[1] |
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Preferred.[1] Rebamipide has higher solubility in ACN/Water mixtures than MeOH/Water mixtures at acidic pH.[1] ACN also produces lower backpressure, allowing for the higher flow rates often needed for this hydrophobic molecule.[1]
-
Recommended Ratio: Start at 60:40 (Buffer:ACN) . If retention is too high, move to 50:50.[1]
Module 2: Enantiomeric Purity (Chiral RP-HPLC)
Critical Note: A standard C18 column cannot separate (R)-Rebamipide from (S)-Rebamipide.[1] They have identical hydrophobicity.[1] To verify that your sample is indeed the (R)-isomer (and not a racemate), you must use a Chiral Stationary Phase (CSP) in Reverse-Phase mode.[1]
Recommended System for Chiral Separation
-
Column: Amylose-based CSP (e.g., Chiralpak AD-RH or IG-3).[1]
-
Mobile Phase: 10 mM Phosphate Buffer (pH 2.0) : Acetonitrile (60:40).[1]
-
Mechanism: The low pH ensures the molecule is neutral, allowing it to fit into the chiral grooves of the amylose polymer.[1]
Module 3: Visualization & Logic Flows
Figure 1: Method Development Decision Tree
Use this logic flow to select the correct starting conditions based on your analytical goal.
Caption: Decision tree for selecting column and mobile phase based on analytical objectives (Chemical vs. Enantiomeric purity).
Module 4: Troubleshooting Guide (FAQ)
Q1: My Rebamipide peak is tailing significantly (As > 1.5). How do I fix this?
Diagnosis: This is likely due to "Secondary Silanol Interactions."[1][2] The amide nitrogen in Rebamipide interacts with residual silanol groups (Si-OH) on the silica support of your column.[1] Corrective Actions:
-
Lower the pH: Ensure your buffer is at pH 3.0 or slightly lower.[1] This protonates the silanols (Si-OH), making them neutral and less interactive.[1]
-
Increase Buffer Strength: Move from 10 mM to 25 mM Phosphate. Higher ionic strength masks silanol sites.[1]
-
Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] Note: TEA competes for the silanol sites, sharpening the peak.[1]
Q2: I see a "Ghost Peak" or baseline drift during gradient runs.
Diagnosis: Rebamipide has low solubility. If you run a gradient starting with high water (e.g., 90% Water), the sample may precipitate at the head of the column and elute slowly/randomly as the organic composition increases.[1] Corrective Actions:
-
Increase Initial Organic: Start your gradient at 30-40% Acetonitrile . Do not start at 0-10% Organic.
-
Sample Diluent: Dissolve your sample in the mobile phase itself, or a solvent with higher organic content (e.g., 50:50 MeOH:Water).[1] Do not dissolve in pure DMSO if injecting large volumes, as the mixing shock causes precipitation.[1]
Q3: The retention time of (R)-Rebamipide is shifting between runs.
Diagnosis: This is usually a temperature or equilibration issue. Corrective Actions:
-
Thermostat Control: Rebamipide retention is temperature-sensitive.[1] Ensure the column oven is set to 30°C or 40°C and is stable.
-
Column Equilibration: Because Rebamipide is hydrophobic, the column requires extensive equilibration (at least 20 column volumes) if you are switching from a high-organic wash.[1]
Figure 2: Troubleshooting Logic Flow
Caption: Diagnostic flow for resolving common peak shape and retention issues.
Module 5: Standard Operating Procedure (Protocol)
Protocol ID: SOP-REB-PREP-01 Objective: Preparation of Mobile Phase (Phosphate Buffer pH 3.0 : ACN 60:40).
-
Weighing: Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) into a 1000 mL beaker.
-
Dissolution: Add 900 mL of HPLC-grade water. Stir until dissolved.
-
pH Adjustment: Calibrate pH meter. Add Orthophosphoric acid (10%) dropwise until pH reaches 3.0 ± 0.05 .
-
Filtration: Filter through a 0.45 µm Nylon membrane filter.
-
Mixing: Mix 600 mL of this buffer with 400 mL of Acetonitrile (HPLC Grade).
-
Degassing: Sonicate for 10 minutes or use inline degassing. Note: Premixing prevents outgassing bubbles in the pump heads.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5042, Rebamipide.[1] PubChem. Available at: [Link][1]
-
Kumar, A., et al. (2020).[1][3] Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation for Estimation of Glimepiride (Methodology applicable to acidic amides). International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Akhtar, J., et al. (2024).[1] High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. ResearchGate.[1] Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com.[1] Available at: [Link][1]
Sources
Challenges and solutions in the large-scale synthesis of (R)-Rebamipide
Technical Support Center: Large-Scale Synthesis of (R)-Rebamipide
Executive Technical Overview
Welcome to the technical support hub for (R)-Rebamipide. While generic Rebamipide is often manufactured as a racemate for mucosal protection, the demand for high-purity (R)-Rebamipide (the eutomer in specific binding contexts) introduces distinct challenges in stereochemical retention and impurity purging.
This guide addresses the three critical bottlenecks in scaling this molecule:
-
The "Frothing" Phase: Controlling the violent decarboxylation step in the quinolinone backbone synthesis.
-
Chiral Integrity: Preventing racemization during the final acylation of the (R)-amino acid intermediate.
-
Halogen Stability: Mitigating the formation of the persistent "Des-chloro" impurity during hydrogenation sequences.
Master Synthetic Workflow & Critical Control Points
The following diagram outlines the optimized route focusing on the Krapcho Decarboxylation modification (to solve reactor fouling) and the Chiral Resolution/Protection pathway.
Figure 1: Critical Process Pathway for (R)-Rebamipide.[1] Green nodes indicate process improvements; red nodes indicate high-risk legacy operations.
Troubleshooting Guide: The "R" Factor & Scale-Up
Module A: The Decarboxylation Bottleneck (Reactor Fouling)
User Query: "We are scaling up the hydrolysis of the malonate intermediate using HCl. At 50L scale, the reaction mixture foams uncontrollably, leading to material loss and safety valve triggers. How do we manage this?"
Root Cause Analysis:
The classical acid hydrolysis of the acetamidomalonate intermediate releases massive volumes of
Technical Solution: The Krapcho Protocol Switch from acid hydrolysis to Krapcho Decarboxylation . This method operates under neutral/slightly basic conditions and manages gas evolution significantly better.
-
Protocol Adjustment:
-
Solvent: Switch to DMSO (Dimethyl sulfoxide).[2]
-
Reagent: Use Lithium Chloride (LiCl) or Sodium Chloride (NaCl) and water.
-
Conditions: Heat to 130–140°C.
-
Mechanism: The halide ion attacks the methyl ester, facilitating decarboxylation without the violent evolution associated with strong acid reflux.
-
Benefit: This eliminates the need for anti-foaming agents (like n-octanol) which are difficult to purge later [1].
-
Module B: Enantiomeric Purity & Racemization
User Query: "We start with high ee% (R)-amino acid intermediate, but the final (R)-Rebamipide drops to 85% ee after the acylation step. Is the benzoyl chloride causing racemization?"
Root Cause Analysis: The acylation of the amino acid moiety (2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid) is prone to racemization via the azlactone mechanism . Under basic conditions required for the Schotten-Baumann reaction, the activated amino acid can cyclize to form an oxazolone (azlactone), where the chiral proton becomes highly acidic and labile, leading to rapid racemization.
Corrective Actions:
-
Base Selection: Avoid strong inorganic bases (NaOH/KOH) if possible during the active coupling phase. Use a milder organic base like N-methylmorpholine (NMM) or strictly controlled carbonate buffers.
-
Temperature Control: The acylation is exothermic. Maintain the reaction temperature strictly < 5°C . Racemization rates increase exponentially with temperature.
-
pH Stat Control: If using aqueous base (Schotten-Baumann), do not dump the base. Use a pH-stat to maintain pH between 8.0–9.0. Exceeding pH 10.0 drastically increases the rate of azlactone formation [2].
Module C: The "Des-Chloro" Impurity (Critical Quality Attribute)
User Query: "Our HPLC shows a persistent impurity at RRT 0.85. MS confirms it is the des-chloro analog (M-34). We are using 4-chlorobenzoyl chloride.[1][3] Where is the chlorine going?"
Root Cause Analysis: The "Des-chloro" impurity (2-benzoylamino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid) typically arises from Hydrodehalogenation .
-
Scenario A: You are performing a catalytic hydrogenation (Pd/C +
) to reduce a nitro or double bond after the chlorobenzoyl group is attached (unlikely but possible in convergent routes). -
Scenario B (Most Likely): The starting material (4-chlorobenzoyl chloride) contains benzoyl chloride as an impurity.
-
Scenario C: Trace transition metals in the reactor + residual hydride sources are catalyzing the removal of the chlorine atom.
Troubleshooting Protocol:
-
Raw Material Audit: Derivatize your 4-chlorobenzoyl chloride with methanol and check by GC. If benzoyl chloride > 0.1%, reject the batch.
-
Catalyst Poisoning: If a hydrogenation step is present in the presence of the Cl-aromatic ring, you must use a poisoned catalyst (e.g., sulfided Pt/C) or add a modifier (like thiophene) to prevent dehalogenation.
Comparative Data: Process Improvements
The following table summarizes the yield and purity improvements when switching from Legacy (Acid Hydrolysis) to Optimized (Krapcho) protocols for the intermediate synthesis [1].
| Parameter | Legacy Method (Acid Hydrolysis) | Optimized Method (Krapcho Decarboxylation) |
| Reaction Medium | HCl / Acetic Acid | DMSO / NaCl / Water |
| Temperature | Reflux (100°C+) | 130–140°C |
| Gas Evolution | Violent (Frothing) | Controlled / Steady |
| Anti-foaming Agent | Required (n-Octanol) | Not Required |
| Intermediate Yield | 65 – 70% | 83 – 88% |
| E-Factor (Waste) | High (Acid waste) | Low (11.5) |
| Safety Risk | High (Pressure buildup) | Low |
Solid State & Polymorphism FAQ
Q: We are seeing batch-to-batch variation in dissolution rates. XRD shows shifting peaks. What is happening?
A: Rebamipide is notorious for polymorphism and solvate formation.
-
The Trap: Rebamipide easily forms solvates with DMSO and chlorinated solvents (DCM). If you used DMSO in the Krapcho step or DCM in extraction, you might be isolating a solvate (e.g., Form 3 or Form 4) rather than the stable anhydrous Form 1 [3].
-
The Fix: Ensure the final crystallization is performed in a solvent system that does not form stable solvates, such as Ethanol/Water or Methanol/Water with acidification.
-
Drying: Aggressive drying (>100°C) can collapse solvates into amorphous or metastable forms. Validate your drying curve against TGA (Thermogravimetric Analysis) data.
Q: The final filtration is extremely slow (slimy cake).
A: This is typical of rapid precipitation of amino-acid derivatives at their isoelectric point.
-
Solution: Do not "crash" the pH from 10 to 2 instantly. Perform a controlled acidification over 2-3 hours with high-shear agitation.
-
Ostwald Ripening: After reaching the target pH, hold the slurry at 50°C for 4 hours. This allows fines to dissolve and re-deposit on larger crystals, improving filterability.
References
-
Rebamipide, a Superior Anti-ulcer and Ophthalmic Drug and Its Large-Scale Synthesis via Process Intensification. Source: ACS Omega (via New Drug Approvals). URL:[Link][3][][5]
- Process for preparing Rebamipide (Impurity Control via Reduction).
-
Solvates and polymorphs of rebamipide: Preparation, characterization, and physicochemical analysis. Source: CrystEngComm (Royal Society of Chemistry). URL:[Link]
-
Rebamipide 3-Chloro Impurity (Impurity Profiling). Source: SynZeal Research Standards. URL:[Link][6]
Sources
Technical Support Center: Enhancing Dissolution of Poorly Water-Soluble (R)-Rebamipide
Executive Summary
Rebamipide is a BCS Class IV compound (low solubility, low permeability), presenting significant challenges in formulation development.[1][2] Its solubility is pH-dependent, being practically insoluble in acidic environments (pH 1.[1]2) and slightly soluble in neutral/basic pH.[1] While enantiomers (R- and S-) generally exhibit identical solubility in achiral solvents, the high lattice energy of the crystalline form is the primary barrier to dissolution.[1]
This guide provides field-proven protocols to disrupt the crystal lattice and maintain supersaturation, focusing on Amorphous Solid Dispersions (ASDs) and Particle Engineering .[1]
Module 1: Diagnostic & Strategy Selection
Q: Which enhancement strategy is best for my specific phase of development?
A: Selection depends on your target dosage form and current stage. Use the decision matrix below to select the optimal workflow.
Figure 1: Strategic Decision Tree for Rebamipide Formulation. SD = Solid Dispersion.[1][3][4][5][6][7]
Module 2: Amorphous Solid Dispersions (ASDs)
The most successful literature-backed approach for Rebamipide involves converting the crystalline drug into an amorphous state using hydrophilic carriers.[1]
Troubleshooting Guide: Solid Dispersions
Q: My Rebamipide SD precipitates immediately upon contact with 0.1N HCl (Simulated Gastric Fluid). Why? A: Rebamipide is a weak acid (pKa ~3.[1]3) and is insoluble at low pH.[1]
-
The Issue: The "Spring" (amorphous dissolution) works, but the "Parachute" (polymer stabilization) fails because the polymer precipitates or cannot prevent drug crystallization in acidic media.[1]
-
The Fix: Incorporate an alkalizer (pH modifier) within the solid dispersion matrix.[1]
Q: Which polymer carrier yields the highest fold-increase in solubility? A:
-
Top Performer: TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate) .[1]
-
Alternative (Scalable): Sodium Alginate + Sodium Carbonate .[1]
Master Protocol: Spray Drying with pH-Modification
Best for: Creating a robust, scalable amorphous powder.[1]
Materials:
Workflow:
-
Feed Preparation:
-
Dissolve Sodium Carbonate in distilled water.[1]
-
Add Sodium Alginate and stir until fully hydrated.
-
Add (R)-Rebamipide.[2][3] Note: The alkalizer will facilitate the dissolution of Rebamipide into the aqueous feed, which is otherwise impossible.[1]
-
Target Ratio: Drug : Polymer : Alkalizer = 1 : 2 : 2 (w/w/w).[1][3]
-
-
Spray Drying Parameters (Büchi B-290 or similar):
-
Post-Processing:
Module 3: Particle Engineering & Nanosuspensions
If you cannot use high polymer loads, particle size reduction is the alternative.[1]
Troubleshooting Guide: Nanosuspensions
Q: I see "Ostwald Ripening" (particle growth) within 24 hours of milling. How do I stop this? A: Rebamipide has a high tendency to recrystallize.[1]
-
The Fix: You need a dual-stabilizer system.[1] Single surfactants (like Tween 80) are insufficient.[1]
-
Recommended System: HPMC E5 (Steric stabilizer) + SDS (Electrostatic stabilizer) .[1]
Q: Can I use wet milling for Rebamipide? A: Yes, but Rebamipide is hard.[1]
-
Tip: Use Zirconia beads (0.1–0.3 mm) . Milder beads (glass) may suffer attrition, contaminating your sample.[1]
-
Process: High-pressure homogenization (HPH) is often superior to bead milling for Rebamipide to achieve <500 nm sizes with narrower distribution [4].
Module 4: Comparative Data Analysis
Use this table to benchmark your current dissolution results against literature standards.
| Formulation Strategy | Carrier System | Method | Solubility Enhancement | Ref |
| Solid Dispersion | TPGS (1:15) | Solvent Evaporation | 36.4x | [2] |
| Solid Dispersion | PEG-4000 / PVP K-30 | Solvent Evaporation | Significant (p<0.[1][4][7]05) | [1] |
| pH-Mod. SD | Na-Alginate / Na2CO3 (1:2:2) | Spray Drying | ~200x | [3] |
| Complexation | TBPOH (Counter-ion) | Lyophilization | High (Lipid Soluble) | [5] |
Module 5: Experimental Workflow Visualization
The following diagram details the critical path for the Alkalizer-Assisted Spray Drying method, which offers the highest solubility potential.
Figure 2: Workflow for preparing Rebamipide Solid Dispersion via Spray Drying [3].
References
-
Nigam, P. et al. (2023).[1][5][6] Solid Dispersion of Rebamipide for Enhancement of Solubility. PEXACY International Journal of Pharmaceutical Science.[1][5][6] Link
-
Ismail, M.Y.[1][4] & Ghareeb, M.M. (2018).[1][4][9] Enhancement of the Solubility and Dissolution Rate of Rebamipide by Using Solid Dispersion Technique. Iraqi Journal of Pharmaceutical Sciences, 27(2). Link[1][4]
-
Jeon, O.C. et al. (2013).[1][5] Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy. Journal of Pharmacy and Pharmacology. (Cited via ResearchGate context). Link
-
Shi, Y.J. et al. (2012).[1] A potent preparation method combining neutralization with microfluidization for rebamipide nanosuspensions.[1] Drug Development and Industrial Pharmacy.[1] Link
-
Uchiyama, H. et al. (2021).[1] Improvement of lipid solubility and oral bioavailability of a poorly water- and poorly lipid-soluble drug, rebamipide, by utilizing its counter ion. European Journal of Pharmaceutical Sciences. Link
Disclaimer: This guide is for research purposes only. All formulations must undergo rigorous stability and toxicity testing before clinical application.[1]
Sources
- 1. scispace.com [scispace.com]
- 2. Improvement of lipid solubility and oral bioavailability of a poorly water- and poorly lipid-soluble drug, rebamipide, by utilizing its counter ion and SNEDDS preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. pexacy.com [pexacy.com]
- 6. pexacy.com [pexacy.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting (R)-Rebamipide concentration for optimal effects in cell culture
Topic: Adjusting (R)-Rebamipide concentration for optimal effects in cell culture Ticket ID: REB-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Rebamipide Paradox
Welcome to the technical support center. You are likely here because Rebamipide (or its (R)-enantiomer) is failing to produce consistent data in your assay.
The Core Problem: Rebamipide is a "solubility-limited" compound.[1][2] Its efficacy in vitro is often masked by its physicochemical refusal to stay in solution at physiological pH (7.4). Many researchers fail not because the drug is inactive, but because the effective concentration is a fraction of the calculated concentration due to micro-precipitation.
This guide provides the protocols to solubilize, dose, and validate (R)-Rebamipide, ensuring your observed effects are biological, not artifactual.
Module 1: Solubility & Stock Preparation (Critical)
User Issue: "I prepared a 10 mM stock in PBS, but it’s cloudy. Can I still use it?" Technical Verdict: No. A cloudy solution indicates suspension, not solution. Dosing this yields random concentrations and physical stress on cells.
Rebamipide is an amino acid derivative with a carboxylic acid group. It is practically insoluble in water/PBS at neutral pH. You must use the Alkaline Dissolution Method or High-Grade DMSO .
Protocol A: The DMSO Standard (Recommended for General Use)
Use this for final concentrations up to 100 µM .
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.
-
Stock Concentration: Prepare a 100 mM stock.
-
Calculation: Dissolve 37.0 mg of Rebamipide in 1 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Dilution: Dilute 1:1000 into culture media to achieve 100 µM (0.1% DMSO final).
-
Note: If you need higher concentrations (e.g., 500 µM), the DMSO content (0.5%) may become cytotoxic. Switch to Protocol B.
-
Protocol B: The Alkaline Dissolution (For High Concentration >100 µM)
Use this if you need 500 µM - 1 mM without DMSO toxicity. Rebamipide dissolves readily at pH > 8.5.
-
Solvent: 0.05 M - 0.1 M NaOH.
-
Dissolution: Dissolve powder in NaOH to create a 10 mM working stock.
-
Neutralization (The Trick): Do not neutralize the stock directly (it will precipitate). Instead, add the alkaline stock directly to the buffered culture media (e.g., DMEM with HEPES).
-
Buffering: The buffering capacity of the media must absorb the NaOH.
-
Validation: Check the color of the phenol red. If it turns purple, the pH is too high. Adjust media with HEPES buffer before adding the drug.
-
Visual Workflow: Stock Preparation Decision Tree
Figure 1: Decision matrix for solubilizing Rebamipide based on required final concentration.
Module 2: Dose-Response & Optimization
User Issue: "What concentration should I use for mucin secretion versus anti-inflammatory effects?" Technical Verdict: Rebamipide exhibits biphasic efficacy. The concentration required to drive mucin production is often higher than that required for cytokine suppression.
Optimization Table: Cell Type vs. Concentration
| Target Effect | Cell Type | Optimal Range | Key Readout | Mechanistic Driver |
| Mucin Secretion | Goblet Cells (LS174T) | 100 µM – 500 µM | MUC2 mRNA / PAS Staining | EGFR |
| Cytoprotection | Gastric Epithelium (RGM1) | 100 µM | Cell Viability (MTT/CCK-8) | PGE2 Induction |
| Anti-Inflammation | Macrophages / Epithelium | 10 µM – 100 µM | IL-8 / TNF- | NF- |
| Wound Healing | Corneal Epithelium | 100 µM – 1 mM | Scratch Assay Closure | EGFR Activation |
Technical Note on (R)-Specificity: Most commercial Rebamipide is a racemate (50:50 mixture of R and S). If you are specifically testing (R)-Rebamipide :
-
Potency Check: The (R)-enantiomer is often investigated for improved solubility or receptor fit. If switching from Racemate to Pure (R), start your dose-response curve at 50% of the racemic dose to normalize for the active eutomer content, then titrate up.
-
Verification: Ensure your CoA confirms >99% Enantiomeric Excess (ee).
Module 3: Mechanism Verification (The "Why")
User Issue: "My cells are surviving, but I see no increase in Mucin. Is the drug working?" Technical Verdict: You must validate the signaling pathway. Rebamipide does not just "turn on" mucin; it triggers a specific cascade involving EGFR transactivation and COX-2.
Validation Experiment: To confirm the drug is active in your system, perform a Western Blot for COX-2 or Phospho-ERK after 4–12 hours of treatment. If these are not elevated, Rebamipide is not engaging the target receptors.
Pathway Visualization: The EGFR-COX-2 Axis
Figure 2: The primary signaling cascade. Rebamipide transactivates EGFR, leading to MAPK-dependent COX-2 induction and subsequent PGE2-mediated mucin secretion.
Module 4: Troubleshooting FAQ
Q1: I see crystals in my wells after 24 hours. Is this cytotoxicity?
-
A: Likely not cytotoxicity, but precipitation . This happens if the media pH drifts acidic over time (metabolic acidosis from cell growth).
-
Fix: Increase the HEPES concentration in your media to 25 mM to stabilize pH. Ensure your initial dissolution (Module 1) was complete.
-
Q2: Can I heat the solution to dissolve it?
-
A: Yes, but cautiously. Rebamipide is heat stable.[3] You can warm the DMSO stock to 37°C. Do not boil. If using the NaOH method, heat is rarely needed; agitation is sufficient.
Q3: My western blot shows no COX-2 induction.
-
A: Check your timing. COX-2 induction by Rebamipide is transient.[4]
-
Protocol: Harvest cells at 6, 12, and 24 hours . The peak is often around 6-12 hours and may return to baseline by 24 hours.
-
References
-
Tarnawski, A. S., et al. (1998). Rebamipide, a novel gastroprotective drug, increases gastric mucosal prostaglandin levels and cyclooxygenase-2 gene expression.[4][5][6] Journal of Pharmacology and Experimental Therapeutics.
-
Urashima, H., et al. (2004). Rebamipide increases the amount of mucin-like substances on the conjunctiva and cornea in the N-acetylcysteine-treated in vivo model.[7] Cornea.[3]
-
Matoba, H., et al. (2017). Rebamipide upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation.[8] Molecular Medicine Reports.
-
PubChem Compound Summary. (2024). Rebamipide: Solubility and Physical Properties. National Library of Medicine.
Sources
- 1. Improvement of lipid solubility and oral bioavailability of a poorly water- and poorly lipid-soluble drug, rebamipide, by utilizing its counter ion and SNEDDS preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. The Development of Super-Saturated Rebamipide Eye Drops for Enhanced Solubility, Stability, Patient Compliance, and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastro-protective agent rebamipide induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rebamipide upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the mucoadhesive properties of (R)-Rebamipide formulations
Ticket ID: RBM-FORM-001 Subject: Strategies to Enhance Mucoadhesive Properties & Solubility Profiles Assigned Specialist: Senior Application Scientist, Formulation R&D Status: Open
Executive Summary: The Physicochemical Paradox
Formulating (R)-Rebamipide (or its racemate) presents a classic BCS Class IV challenge: low solubility and low permeability .
The core technical conflict is that Rebamipide requires a high pH (basic environment) to solubilize, yet most mucosal surfaces (gastric, ocular) are neutral to acidic. Furthermore, standard mucoadhesive polymers (like Carbopol) often require neutralization to gel, which complicates the solubility window of the API.
This guide moves beyond basic "thickening" and focuses on molecular anchoring (Thiolation) and carrier decoupling (Nanostructured Lipid Carriers) to solve the adhesion-solubility paradox.
Diagnostic & Troubleshooting Module
Use this decision matrix to identify the specific failure mode of your current formulation.
Figure 1: Diagnostic flowchart for selecting the appropriate remediation strategy based on observed failure modes.
Technical Solutions & Protocols
Strategy A: The "Molecular Anchor" (Thiolated Polymers)
Best for: Rapid washout, ocular formulations, gastric ulcers.
Standard polymers (HPMC, Carbopol) rely on weak hydrogen bonding and entanglement. Thiolated polymers (Thiomers) form covalent disulfide bridges with the cysteine-rich subdomains of mucin, increasing adhesion by 2–140 fold.
Mechanism:
-
Thiolation: Conjugate a thiol-bearing ligand (e.g., Thioglycolic acid) to the polymer backbone (e.g., Chitosan or Xanthan Gum).
-
Oxidation: Upon contact with mucus, thiol groups (-SH) oxidize with mucin cysteines to form disulfide bonds (-S-S-).
FAQ: Why is my thiolated polymer oxidizing before application?
-
Cause: Exposure to air or pH > 5 during storage.
-
Fix: Store in lyophilized form or use "Pre-activated" thiomers (S-protected) using 2-mercaptonicotinic acid (2-MNA), which protects the thiol group until it contacts the thiol-rich mucus environment.
Strategy B: The "Trojan Horse" (Nanostructured Lipid Carriers - NLCs)
Best for: Preventing precipitation and controlling release.
Rebamipide is lipophilic (LogP ~ 2.9). Instead of forcing it into an aqueous gel, encapsulate it in a lipid core. The surface of the nanoparticle is then modified for mucoadhesion (e.g., Chitosan coating).
Protocol: Preparation of Rebamipide-Loaded Chitosan-Coated NLCs
Materials:
-
Solid Lipid: Dynasan 114 or Precirol ATO 5
-
Liquid Lipid: Miglyol 812
-
Coating: Low MW Chitosan (dissolved in 1% acetic acid)
Step-by-Step Workflow:
-
Melt Phase: Heat Solid Lipid + Liquid Lipid + Rebamipide to 85°C (above lipid melting point).
-
Aqueous Phase: Dissolve Poloxamer 188 in water at 85°C.
-
Pre-Emulsion: Add Aqueous Phase to Melt Phase under high-shear stirring (Ultra-Turrax, 10,000 rpm, 5 min).
-
Homogenization: Pass through High-Pressure Homogenizer (HPH) at 500 bar (3 cycles).
-
Coating (Critical Step):
-
Cool the nano-emulsion to room temperature.[8]
-
Dropwise add the Chitosan solution while stirring gently.
-
Note: The cationic chitosan will adsorb onto the anionic lipid surface via electrostatic interaction.
-
-
Validation: Measure Zeta Potential. A shift from negative (lipid) to positive (+20mV to +30mV) confirms coating.
Strategy C: Solid Dispersion (Amorphous Stabilization)
Best for: Ensuring the drug is actually available to be absorbed.
If the drug isn't dissolved, it cannot diffuse into the tissue, regardless of how sticky the gel is.
Data Comparison: Solubility Enhancers
| Carrier System | Method | Solubility Enhancement | Mechanism |
| TPGS (D-α-Tocopheryl PEG succinate) | Solvent Evaporation | ~36.4x | Micellar solubilization & P-gp inhibition |
| PVP K-30 | Kneading | ~15x | Amorphous stabilization |
| PEG 6000 | Fusion | ~10x | Wettability improvement |
| NaOH (pH Adjustment) | Direct Solution | >100x (pH dependent) | Salt formation (Risk of crash-out at neutral pH) |
Table 1: Comparative efficacy of solubility enhancement techniques for Rebamipide [1, 5].
Validation Protocol: Ex Vivo Mucoadhesion Testing
Objective: Quantify the "Work of Adhesion" (WOA) and "Peak Detachment Force" (PDF) using a Texture Analyzer. This is the industry standard for verifying your formulation.
Equipment: Texture Analyzer (e.g., TA.XT Plus) with a 5kg load cell. Substrate: Fresh Porcine Gastric Mucosa (for ulcer formulations) or Bovine Cornea (for ocular).
SOP Steps:
-
Tissue Prep: Thaw frozen porcine stomach tissue in physiological saline (0.9% NaCl) at 37°C. Cut into 2x2 cm sections.
-
Mounting:
-
Secure tissue to the lower platform of the analyzer (mucosal side up).
-
Attach the formulation (tablet/gel disc) to the upper probe (cylindrical, 10mm diameter) using double-sided tape or cyanoacrylate (ensure no glue touches the interface).
-
-
Wetting: Pipette 100 µL of Simulated Gastric Fluid (SGF, pH 1.2) onto the tissue to simulate in vivo conditions.[9]
-
Compression: Lower the probe at 0.5 mm/s until it contacts the tissue. Apply a force of 0.5 N for 180 seconds (Contact Time).
-
Detachment: Raise the probe at 0.5 mm/s .
-
Analysis:
-
Peak Force (N): The maximum force required to detach.
-
Work of Adhesion (mJ): The area under the Force-Distance curve.
-
Figure 2: Workflow for Ex Vivo Mucoadhesion quantification.
References
-
Enhancement of the Solubility and Dissolution Rate of Rebamipide by Using Solid Dispersion Technique. Digital Repository of University of Baghdad. Available at: [Link]
-
Rebamipide-loaded chitosan nanoparticles accelerate prostatic wound healing. Biomaterials Science. Available at: [Link]
-
Thiolated polymers: An overview of mucoadhesive properties. Journal of Drug Delivery Science and Technology. Available at: [Link]
-
Solid Lipid Nanoparticles of Rebamipide: Formulation, Characterization. International Journal of Applied Pharmaceutics. Available at: [Link]
-
The Development of Super-Saturated Rebamipide Eye Drops. Pharmaceutics (NIH). Available at: [Link]
Sources
- 1. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and In Vivo Evaluation of Mucoadhesive Micro-spheres of Rebamipide, a Mucoprotective Drug for GIT Disorders | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. pexacy.com [pexacy.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Rebamipide-loaded chitosan nanoparticles accelerate prostatic wound healing by inhibiting M1 macrophage-mediated inflammation via the NF-κB signaling pathway - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. impactfactor.org [impactfactor.org]
- 7. scispace.com [scispace.com]
- 8. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stablemicrosystems.com [stablemicrosystems.com]
Mitigating side effects of (R)-Rebamipide in long-term animal models
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Mitigating Experimental Variability and Side Effects in Long-Term Animal Models
Welcome to the Technical Support Center
You are currently accessing the troubleshooting interface for (R)-Rebamipide , a mucosal protective agent. While Rebamipide is characterized by a high safety profile (high LD50), long-term preclinical studies often fail not due to classical toxicity, but due to pharmacokinetic instability and formulation artifacts .
This guide addresses the specific challenges of administering the (R)-enantiomer, focusing on bioavailability, vehicle-induced stress, and metabolic variability.
Module 1: Formulation & Bioavailability (Critical Priority)
Issue Ticket #001: "My long-term cohort shows high inter-individual variability in drug response and plasma concentration. Is the drug degrading?"
Diagnosis: The root cause is likely solubility-limited absorption , not chemical degradation. Rebamipide is a BCS Class IV drug (low solubility, low permeability).[1][2][3] In long-term studies, simple suspensions often lead to erratic dosing where some animals receive a "sediment dose" and others receive supernatant.
Troubleshooting Protocol:
| Parameter | Standard / Cause of Failure | Optimized Protocol (Mitigation) |
| Vehicle | Simple Saline or Water (Fails: Drug floats/clumps) | 0.5% – 1.0% CMC-Na (Carboxymethylcellulose Sodium) or HPMC to create a stable suspension. |
| Particle Size | Standard milled powder (>50 µm) | Micronization is mandatory. Target particle size <5 µm to improve dissolution rate. |
| pH Adjustment | Neutral pH (Rebamipide is insoluble) | Alkaline Solubilization: Dissolve in dilute NaOH (pH >11) then titrate back to pH 7-8 carefully. Warning: High pH causes esophageal irritation in long-term gavage. |
| Dosing Method | Oral Gavage (Standard) | Dietary Admixture: For studies >4 weeks, consider pellet incorporation to maintain steady-state levels and reduce handling stress. |
Visual Workflow: Optimizing Bioavailability
Figure 1: Decision logic for troubleshooting inconsistent drug exposure levels in rodent models.
Module 2: Physiological & Metabolic Deviations
Issue Ticket #002: "Animals are exhibiting mild hepatic enzyme elevation (ALP/ALT) and unexpected weight fluctuations."
Diagnosis: Rebamipide undergoes hepatic metabolism via CYP3A4 (producing 8-hydroxy-rebamipide).[4][5][6] While not hepatotoxic, high-dose saturation can induce mild enzyme elevation. Furthermore, if you are strictly testing (R)-Rebamipide , you must account for potential chiral inversion or stereoselective metabolism.
Scientific Rationale:
-
Metabolic Load: Rebamipide is excreted partly in urine (~10%) but largely unchanged or as metabolites in feces.[6] High doses can alter the gut microbiome or cause physical constipation due to unabsorbed drug accumulation in the cecum.
-
Chiral Stability: In some 2-quinolone derivatives, in vivo chiral inversion is possible. If your efficacy data is "diluted," the (R)-form may be converting to the (S)-form or a racemate in vivo.
Step-by-Step Mitigation:
-
Differentiate Vehicle Toxicity:
-
If using a co-solvent (e.g., DMSO, PEG400) or high pH adjustment for solubility, the liver signals may be vehicle-induced.
-
Action: Run a "Vehicle-Only" control group matched exactly for volume and pH.
-
-
Monitor Coprophagy (Rodents):
-
Rebamipide is excreted in feces.[6] Rodents practicing coprophagy (eating feces) may re-dose themselves, leading to unpredictable "double peaks" in plasma concentration.
-
Action: Use metabolic cages for PK sub-groups to prevent recycling during sampling windows.
-
-
Chiral HPLC Verification:
-
Do not assume stability. Analyze plasma samples using a chiral column (e.g., Chiralpak AD-RH) to quantify the (R) vs. (S) ratio over time.
-
Module 3: Mechanism Verification (Efficacy Check)
Issue Ticket #003: "We are not seeing the expected mucosal protection despite confirmed dosing."
Diagnosis: Rebamipide's mechanism is distinct from antisecretory drugs (PPIs).[6] It does not suppress acid significantly.[6] If your model relies purely on pH elevation for healing, Rebamipide will fail. Its efficacy relies on Prostaglandin E2 (PGE2) induction and ROS scavenging .
Mechanism of Action Visualization:
Figure 2: The cytoprotective pathway of Rebamipide. Note that it induces COX-2 rather than inhibiting it, distinguishing it from NSAIDs.
Validation Protocol: To confirm the drug is active in vivo, measure Gastric Mucosal PGE2 levels using ELISA, not just lesion scores. If PGE2 is not elevated, the drug is not reaching the target tissue (refer back to Module 1).
Frequently Asked Questions (FAQ)
Q: Can we use standard Rebamipide (Racemate) data to predict (R)-Rebamipide toxicity? A: Generally, yes. The toxicity profile of the racemate is extremely low. However, pharmacokinetic parameters (Cmax, AUC) may differ due to stereoselective interaction with efflux transporters like P-glycoprotein (MDR1) . You must validate the PK curve specifically for the (R)-enantiomer.
Q: The drug precipitates in the gavage needle. What should I do? A: This is a common viscosity issue.
-
Increase the gauge of the gavage needle (e.g., from 20G to 18G for rats).
-
Switch to a thixotropic vehicle (fluid under shear stress, gel at rest).
-
Ensure the suspension is constantly stirred on a magnetic plate immediately prior to drawing into the syringe.
Q: Does Rebamipide interact with other drugs in our combination study? A: Rebamipide has minimal CYP450 inhibitory effects , making it safe for combination. However, it is highly protein-bound (>98%).[6] In high doses, it may displace other highly protein-bound drugs (e.g., Warfarin), altering their free fraction.
References
-
Naito, Y., et al. (2025). Rebamipide: A gastrointestinal protective drug with pleiotropic activities.[5][6][7] ResearchGate.[2] Link
-
Arakawa, T., et al. (2005). Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing.[5][6][8] Digestive Diseases and Sciences.[5][9] Link
-
Jeon, M., et al. (2023).[4] The Development of Super-Saturated Rebamipide Eye Drops for Enhanced Solubility, Stability, Patient Compliance, and Bioavailability. Pharmaceutics (NIH). Link
-
Koyama, N., et al. (2002).[5] Involvement of cytochrome P450 in the metabolism of rebamipide by the human liver.[5] Xenobiotica.[5] Link
-
Shin, B.S., et al. (2004). Oral Absorption and Pharmacokinetics of Rebamipide and Rebamipide Lysinate in Rats.[3][5] Drug Development and Industrial Pharmacy.[5] Link
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of cytochrome P450 in the metabolism of rebamipide by the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 8. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rebamipide protects against oxygen radical-mediated gastric mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of (R)-Rebamipide and misoprostol in gastric ulcer prevention
Executive Summary: The "Induction vs. Substitution" Paradigm
In the landscape of NSAID-induced gastric ulcer prevention, the choice between Rebamipide and Misoprostol represents a divergence in pharmacological strategy: physiological induction versus direct substitution.
While Misoprostol (a synthetic PGE1 analog) remains the historical gold standard for efficacy, its clinical utility is severely throttled by dose-dependent gastrointestinal toxicity (diarrhea, abdominal cramping). Rebamipide, a quinolinone derivative, offers a non-inferior prophylactic profile with a significantly superior safety window.
Key Verdict:
-
Efficacy: Rebamipide is statistically non-inferior to Misoprostol in preventing gastric ulcers (GU) in chronic NSAID users.[1]
-
Mechanism: Rebamipide functions as a COX-2 inducer and ROS scavenger, restoring endogenous defense systems rather than merely replacing prostaglandins.[2]
-
Safety: Rebamipide exhibits a diarrhea incidence rate of <5%, compared to ~20–30% for Misoprostol, leading to higher patient adherence in clinical trials.
Mechanistic Divergence
To understand the efficacy data, one must first distinguish the molecular targets. Misoprostol acts as an exogenous replacement for the prostaglandins depleted by NSAIDs. In contrast, Rebamipide upregulates the mucosal defense machinery itself.
2.1 Signaling Pathway Comparison
The following diagram illustrates the "Bypass" mechanism of Misoprostol versus the "Restoration" mechanism of Rebamipide.
Figure 1: Mechanistic pathways. Misoprostol bypasses COX inhibition to bind EP3 receptors directly. Rebamipide restores endogenous PGE2 via COX-2 induction and scavenges reactive oxygen species (ROS).[2]
Comparative Efficacy & Safety Data
The following data aggregates findings from pivotal multicenter randomized controlled trials (e.g., the STORM study) and meta-analyses comparing Rebamipide (100mg t.i.d.) vs. Misoprostol (200μg t.i.d.) in chronic NSAID users.
Table 1: Prophylactic Efficacy (12-Week Outcomes)
| Endpoint | Rebamipide Group | Misoprostol Group | Statistical Significance |
| Gastric Ulcer Prevalence | 3.9% – 4.5% | 1.9% – 4.4% | Non-inferior (p > 0.05) |
| Duodenal Ulcer Prevalence | ~2.0% | ~2.0% | Non-inferior |
| Small Bowel Injury Protection | Moderate Prophylaxis | Superior Treatment* | Misoprostol superior for healing existing small bowel lesions |
| Mucosal Inflammation Score | Significant Improvement | Moderate Improvement | Rebamipide superior in reducing inflammatory cytokines |
*Note: While Misoprostol is superior for treating existing small bowel injury, Rebamipide shows unique efficacy in preventing lower GI mucosal breaks due to its effect on tight junctions and mucus secretion.
Table 2: Safety Profile (Adverse Events)
| Adverse Event (AE) | Rebamipide Incidence | Misoprostol Incidence | Clinical Implication |
| Diarrhea | 1.8% | 20.3% | Primary differentiator. Misoprostol induces intestinal secretion via EP3/EP4. |
| Abdominal Pain | 2.5% | 12.6% | Rebamipide is better tolerated. |
| Distension/Bloating | 3.2% | 10.5% | - |
| Withdrawal due to AEs | < 5% | ~18% | High dropout rates in Misoprostol arms compromise real-world efficacy. |
Validated Experimental Protocol: Indomethacin-Induced Ulcer Model
For researchers aiming to reproduce these findings or benchmark new NCEs (New Chemical Entities) against these standards, the Indomethacin-Induced Gastric Ulcer Model in Rats is the requisite assay.
Scientific Rationale:
-
Fasting: Essential to empty the stomach, preventing food buffering from masking the acid-dependent injury.
-
Indomethacin Challenge: A non-selective COX inhibitor that reliably induces mucosal ischemia and neutrophil infiltration within 4–6 hours.
-
Evan's Blue Dye: Used to quantify vascular permeability (plasma leakage) as a proxy for mucosal damage.
4.1 Workflow Diagram
Figure 2: Standardized workflow for evaluating gastroprotective agents against NSAID-induced injury.
4.2 Detailed Methodology
-
Animal Selection: Male Sprague-Dawley rats (200–250g). Avoid females to eliminate estrus cycle variables affecting mucosal blood flow.
-
Drug Preparation:
-
Rebamipide: Suspend in 0.5% Carboxymethyl cellulose (CMC). Due to low solubility, ensure thorough homogenization.
-
Misoprostol:[3] Dissolve in saline/vehicle immediately prior to use (sensitive to moisture).
-
-
Induction: Administer Indomethacin (30 mg/kg) via oral gavage.[4]
-
Macroscopic Scoring (Ulcer Index):
-
Remove stomach, open along the greater curvature, and rinse with cold saline.
-
Pin flat and photograph.
-
Scoring System:
-
0 = Normal
-
0.5 = Red coloration
-
1 = Spot ulcer
-
2 = Hemorrhagic streak < 2mm
-
3 = Hemorrhagic streak > 2mm
-
-
Calculation:
.
-
-
Biochemical Verification (Optional but Recommended):
-
Measure MDA (Malondialdehyde) in gastric tissue to assess lipid peroxidation (Rebamipide should significantly lower this; Misoprostol may have less effect on oxidative stress markers).
-
Measure PGE2 levels via ELISA (Both drugs should maintain/elevate PGE2 activity, though via different pathways).
-
Conclusion
For the drug development scientist, the choice between these two agents is a trade-off between potency and tolerance .
-
Misoprostol remains the mechanistic "sledgehammer" for acid inhibition and mucus production, ideal for high-risk patients where absolute ulcer prevention outweighs comfort.
-
Rebamipide represents the sophisticated "architect," rebuilding the mucosal barrier through COX-2 induction and angiogenesis.
Recommendation: In comparative trials for new NSAIDs, Rebamipide is the preferred positive control when the study endpoint includes mucosal quality of healing or when the test subject population is sensitive to diarrheal side effects. It provides a robust, high-efficacy benchmark without the high attrition rates associated with Misoprostol.
References
-
Kim, J. H., et al. (2014). "Comparison of Prevention of NSAID-Induced Gastrointestinal Complications by Rebamipide and Misoprostol: A Randomized, Multicenter, Controlled Trial—STORM STUDY." Journal of Clinical Biochemistry and Nutrition.
-
Sun, W. H., et al. (2000). "Induction of cyclooxygenase-2 in rat gastric mucosa by rebamipide, a mucoprotective agent."[2][5][6] Journal of Pharmacology and Experimental Therapeutics.
-
Park, S. H., et al. (2007). "Rebamipide, a gastroprotective agent, inhibits heat shock protein 60-induced interleukin-8 production in gastric epithelial cells." Molecular Pharmacology.
-
Tarnawski, A. S., et al. (2004).[7] "Rebamipide activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action?" Digestive Diseases and Sciences.
-
Choe, Y., et al. (2024).[3] "Which Drug Is Best in Preventing, Treating NSAID or Aspirin-Induced Bowel Injury? A Meta-analysis." Journal of Clinical Gastroenterology.
Sources
- 1. Comparison of Prevention of NSAID-Induced Gastrointestinal Complications by Rebamipide and Misoprostol: A Randomized, Multicenter, Controlled Trial—STORM STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Which Drug Is Best in NSAID or Aspirin-Induced Bowel Injury? [medscape.com]
- 4. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cyclooxygenase-2 in rat gastric mucosa by rebamipide, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastro-protective agent rebamipide induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory & Mucoprotective Effects of (R)-Rebamipide in DSS-Induced Colitis
Executive Summary: The Chiral Advantage in Mucosal Healing
In the landscape of Inflammatory Bowel Disease (IBD) therapeutics, the focus has shifted from simple symptom suppression to Mucosal Healing (MH) . While standard Rebamipide (racemate) is a proven mucoprotective agent, the development of (R)-Rebamipide represents a targeted approach to enhance pharmacodynamic potency and potentially improve the safety profile by isolating the eutomer.
This guide outlines a rigorous validation framework for (R)-Rebamipide using the Dextran Sodium Sulfate (DSS)-induced colitis model . Unlike standard protocols, this guide emphasizes the comparative validation against the racemic mixture and the clinical standard (5-ASA), ensuring your data meets the scrutiny of high-impact journals and regulatory bodies.
Comparative Landscape: Defining the Benchmarks
To validate (R)-Rebamipide, it must be benchmarked against established therapies. The following table contrasts the Test Article against the necessary controls.
| Feature | (R)-Rebamipide (Test Article) | Rebamipide (Racemate) (Benchmark) | 5-ASA (Mesalazine) (Positive Control) |
| Primary Mechanism | Targeted Mucosal Induction: Putative high-affinity induction of COX-2 & PGE2. | Broad Mucoprotection: Induces PGE2, scavenges ROS, improves tight junctions. | Anti-Inflammatory: PPAR- |
| Key Differentiator | Stereochemical Purity: Potential for lower dosage or reduced off-target metabolic load compared to (S)-isomer. | Established Efficacy: The clinical reference for mucoprotection; widely cited safety profile. | Clinical Gold Standard: The first-line therapy for mild-to-moderate Ulcerative Colitis. |
| Validation Goal | Demonstrate Superiority or Non-Inferiority at lower molar concentrations. | Serve as the baseline for "Mucosal Healing" efficacy. | Serve as the baseline for "Inflammation Suppression" (DAI score). |
| Critical Readout | Goblet Cell Preservation & Mucin (MUC2) expression levels. | Mucin thickness & Ulcer index. | Cytokine reduction (TNF- |
Mechanistic Rationale & Pathway Validation
Rebamipide is unique because it does not merely suppress inflammation; it actively restores the barrier. Your validation of (R)-Rebamipide must prove it engages these specific pathways more effectively than the racemate.
Figure 1: Mechanism of Action (MOA) Network
This diagram illustrates the multi-modal action of Rebamipide, highlighting the pathways (R)-Rebamipide must activate.
Caption: (R)-Rebamipide promotes healing via COX-2/PGE2 induction while simultaneously scavenging ROS and blocking NF-κB driven inflammation.
Experimental Protocol: The Self-Validating System
To ensure data integrity, the model must be calibrated to produce consistent moderate-to-severe colitis. Inconsistent DSS molecular weight is the #1 cause of study failure.
A. Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Animals: Male C57BL/6 mice (8–10 weeks old). Why? This strain is highly susceptible to DSS and mimics the Th1/Th17 immune profile of human UC.
-
Induction Agent: Dextran Sodium Sulfate (DSS).[1][2][3][4][5][6][7][8][9]
-
Critical Parameter: Molecular Weight 36,000 – 50,000 Da .[1]
-
Warning: Low MW (<20kDa) causes weak colitis; High MW (>100kDa) is not absorbed.
-
-
Test Article: (R)-Rebamipide (suspended in 0.5% CMC-Na).
-
Controls: Rebamipide Racemate (CMC-Na), 5-ASA (100 mg/kg), Vehicle (CMC-Na only).
B. The Protocol Workflow
Induction Phase (Days 0-7): Administer 2.5% - 3.0% DSS in drinking water ad libitum. Treatment Phase: Oral gavage (p.o.) once daily. Note: Prophylactic dosing (starting Day 0) tests prevention; Therapeutic dosing (starting Day 3 or 4) tests healing.
Figure 2: Experimental Timeline & Dosing Regimen
Caption: Timeline for therapeutic validation. Dosing typically begins at disease onset (Day 3) to mimic clinical intervention.
Validation Metrics: Data Presentation
To objectively prove (R)-Rebamipide efficacy, you must triangulate data from Clinical , Macroscopic , and Microscopic sources.
A. Disease Activity Index (DAI) Scoring
Calculate daily for every animal.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5% | Loose stools | Negative |
| 2 | 5-10% | Loose stools | Positive (Hemoccult) |
| 3 | 10-15% | Diarrhea | Visible blood traces |
| 4 | >15% | Liquid/Gross Diarrhea | Gross bleeding |
B. Macroscopic & Histological Validation[4]
-
Colon Length: Measure from the ileocecal junction to the anal verge.
-
Expectation: DSS causes shortening.[4] (R)-Rebamipide should preserve length significantly better than Vehicle (
).
-
-
Histological Scoring (H&E Staining):
-
Crypt Architecture: 0 (Normal) to 3 (Severe distortion/loss).
-
Inflammatory Infiltration: 0 (None) to 3 (Transmural).
-
Goblet Cell Depletion: Specific to Rebamipide. Use Alcian Blue/PAS staining . Rebamipide treated groups must show preserved mucin-filled goblet cells, distinguishing it from 5-ASA.
-
C. Molecular Validation (The "Why")
To confirm the mechanism proposed in Figure 1, perform qPCR or ELISA on colonic tissue homogenates:
-
Pro-inflammatory: TNF-
, IL-6, IL-1 (Should be downregulated). -
Mucosal Defense: COX-2 (mRNA) and PGE2 (ELISA).
-
Critical Check: 5-ASA may reduce COX-2 (anti-inflammatory), whereas Rebamipide should maintain or induce COX-2/PGE2 specifically in the epithelium to drive mucus production. This is the key differentiation point .
-
References
-
Naito, Y., et al. (2025).[10] Rebamipide: A gastrointestinal protective drug with pleiotropic activities.[5][10][11] Expert Review of Gastroenterology & Hepatology.
-
Kishimoto, S., et al. (1998). Therapeutic effect of rebamipide and 5-aminosalicylic acid on dextran sulfate sodium-induced rat colitis.[3][5] Gastroenterology.[1][5]
-
Chassaing, B., et al. (2014). Dextran sodium sulfate (DSS)-induced colitis in mice.[1][2][6][7][8] Current Protocols in Immunology.
-
Perše, M., & Cerar, A. (2012). Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks. Journal of Biomedicine and Biotechnology.
-
Park, J.H., et al. (2021).[2] Efficacy and Safety of Rebamipide versus Its New Formulation... in Patients with Erosive Gastritis. Gut and Liver.[2]
Sources
- 1. mpbio.com [mpbio.com]
- 2. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rebamipide enema is effective for treatment of experimental dextran sulfate sodium induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rebamipide, an antiulcer drug, prevents DSS-induced colitis formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Rebamipide promotes healing of colonic ulceration through enhanced epithelial restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Rebamipide? [synapse.patsnap.com]
Rebamipide Sustained-Release (AD-203) vs. Immediate-Release: Clinical & Pharmacokinetic Comparison Guide
Part 1: Executive Summary & Strategic Verdict
This guide provides a technical comparison between the standard Immediate-Release (IR) Rebamipide (typically 100 mg TID) and the novel Sustained-Release (SR) Rebamipide (Formulation AD-203, 150 mg BID).
The Verdict: The Sustained-Release (SR) formulation (AD-203) demonstrates non-inferiority to the standard IR regimen in treating erosive gastritis while offering a significant advantage in dosing frequency (BID vs. TID).[1] For drug development professionals, the SR formulation represents a strategic evolution focused on adherence-driven efficacy rather than purely molecule-driven potency enhancement.
-
Efficacy: Statistical non-inferiority in gastric erosion healing rates.[1][2][3]
-
Pharmacokinetics: Matrix-controlled release smoothes the plasma concentration profile, mitigating the "peaks and troughs" associated with the short half-life (~2h) of the IR formulation.
-
Stereochemistry Note: While Rebamipide contains a chiral center, standard clinical formulations are racemic. The "sustained-release" benefit is derived from the galenic matrix technology , not enantiomeric separation.
Part 2: Mechanistic Foundation
Rebamipide functions primarily as a mucosal protective agent .[4] Unlike Proton Pump Inhibitors (PPIs) which alter pH, Rebamipide enhances the host's defensive factors.
Mechanism of Action (MoA)
The drug induces the synthesis of Prostaglandins (PGE2 and PGI2) in the gastric mucosa, which in turn stimulates mucus glycoprotein secretion and scavenges reactive oxygen species (ROS).
Figure 1: Signaling pathway of Rebamipide-induced mucosal protection.
Part 3: Pharmacokinetic Profiling (SR vs. IR)
The core challenge with Rebamipide IR is its short half-life (~2 hours), necessitating TID (three times daily) dosing. The SR formulation (AD-203) utilizes a hydrophilic matrix to prolong gastric residence and drug release.
Comparative PK Table[1]
| Parameter | Immediate Release (Mucosta®) | Sustained Release (AD-203) | Clinical Implication |
| Dose | 100 mg | 150 mg | SR allows higher unit dose with lower frequency. |
| Frequency | TID (3x Daily) | BID (2x Daily) | Critical: BID significantly improves patient adherence. |
| Tmax | ~2.0 hours | Delayed / Prolonged | SR avoids rapid "dumping" of the drug. |
| Half-life (T1/2) | ~1.94 hours | Extended Effective Phase | SR maintains therapeutic mucosal levels longer. |
| Absorption Site | Proximal Small Intestine | Proximal Small Intestine | Both require gastric emptying; SR matrix controls release rate. |
| Cmax | ~216 ng/mL | Controlled | SR reduces peak-related side effects (though rare). |
| AUC | Reference Standard | Bioequivalent (Daily Exposure) | Total daily exposure (300mg vs 300mg) remains comparable. |
Expert Insight: The SR formulation does not aim to increase bioavailability (which is naturally low for Rebamipide, ~10%) but to sustain local mucosal exposure . Since Rebamipide acts locally on the gastric epithelium, maintaining a steady concentration at the mucosal surface is more pharmacodynamically relevant than systemic Cmax.
Part 4: Clinical Efficacy Analysis
The pivotal Phase 3 Non-Inferiority study (Kim GH et al., Gut Liver 2021) compared AD-203 (SR) against the standard IR formulation in patients with Erosive Gastritis.[5]
Primary Endpoint: Erosion Improvement Rate (2 Weeks)
| Analysis Set | Rebamipide SR (150mg BID) | Rebamipide IR (100mg TID) | Difference (95% CI) | Result |
| ITT (Intention-to-Treat) | 39.7% (91/229) | 43.8% (98/224) | -4.01% (-13.09, 5.[3]06) | Non-Inferior |
| PP (Per-Protocol) | 39.3% (88/224) | 43.7% (94/215) | -4.44% (-13.65, 4.78) | Non-Inferior |
Note: The non-inferiority margin was set at -14.0%. Since the lower limit of the CI (-13.09%) is greater than -14%, the SR formulation is statistically non-inferior.
Safety Profile
-
Adverse Events (AEs): 10.5% (SR) vs. 8.9% (IR).
-
Serious ADRs: None reported in either group.[3]
Part 5: Experimental Protocol (Bioequivalence/Efficacy)
For researchers designing a similar comparative study, the following protocol structure is validated based on the AD-203 trials.
Workflow: Randomized Controlled Non-Inferiority Trial
Figure 2: Clinical trial workflow for Rebamipide SR vs. IR comparison.
Step-by-Step Methodology
-
Inclusion Criteria: Patients with endoscopically proven erosive gastritis (≥1 erosion in the antrum/body).
-
Blinding: Double-dummy technique is required because of the different dosing schedules (BID vs TID).
-
SR Group:[6] Active SR Tablet (Morning/Evening) + Placebo IR (Mid-day).
-
IR Group: Active IR Tablet (Morning/Mid-day/Evening).
-
-
Endoscopic Scoring: Use a validated scale (e.g., modified Lanza score or simple erosion count).
-
Cure: Complete disappearance of erosions.
-
Improvement: ≥50% reduction in erosion count or score.[3]
-
-
Statistical Analysis: Calculate the difference in improvement rates. The lower limit of the 95% CI must be above the pre-specified margin (e.g., -10% or -14%).
Part 6: References
-
Kim GH, et al. "Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study." Gut and Liver, vol. 15, no.[2][3][5] 6, 2021, pp. 841-850. [2]
-
Cho HY, et al. "Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers." Clinical Therapeutics, vol. 31, no. 11, 2009.
-
Naito Y, Yoshikawa T. "Rebamipide: a gastrointestinal protective drug with pleiotropic activities." Expert Review of Gastroenterology & Hepatology, vol. 4, no. 3, 2010.
-
Shim KN, et al. "The efficacy and safety of irsogladine maleate in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis." Korean Journal of Internal Medicine, vol. 34, no. 5, 2019. (Contextual comparison for mucoprotective agents).
Sources
- 1. benchchem.com [benchchem.com]
- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 3. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gutnliver.org [gutnliver.org]
- 5. Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite Rebamipide after Single and Multiple Oral Administration [mdpi.com]
- 6. scispace.com [scispace.com]
Comparative Bioequivalence Analysis: Generic vs. Reference Rebamipide 100mg
Executive Summary & Strategic Context
Objective: This guide provides a technical framework for establishing bioequivalence (BE) between a Generic (Test - T) and Branded (Reference - R) Rebamipide 100mg tablet.
The Challenge (BCS Class IV): Rebamipide is a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability .[1][2] Unlike highly soluble drugs where dissolution is trivial, the rate-limiting step for Rebamipide absorption is often its dissolution in the gastrointestinal tract. Consequently, proving bioequivalence requires rigorous in-vitro dissolution profiling across multiple pH media alongside high-sensitivity in-vivo pharmacokinetic (PK) monitoring.
Clarification on "(R)": In the context of drug development, "(R)" typically denotes the Reference formulation (e.g., Mucosta®). While Rebamipide chemically possesses a chiral center, it is clinically administered as a racemate. This guide focuses on the standard regulatory requirement: comparative PK of the racemic mixture against the Reference product.
Product & Study Profile
| Parameter | Specification |
| Active Moiety | Rebamipide (2-(4-chlorobenzoylamino)-3-(2-oxo-1H-quinolin-4-yl)propanoic acid) |
| Dosage Form | Film-coated Tablet, 100 mg |
| BCS Class | Class IV (Low Solubility / Low Permeability) |
| Reference Product (R) | Mucosta® (Otsuka Pharmaceutical) or regional equivalent |
| Key PK Metrics | |
| Therapeutic Window | Mucosal protective agent; non-narrow therapeutic index |
Experimental Design: The "Self-Validating" Protocol
To ensure scientific integrity, the study must follow a Randomized, Open-Label, Balanced, Two-Treatment, Two-Period, Two-Sequence, Single-Dose, Crossover design.
Why Crossover?
A crossover design (
Clinical Workflow Visualization
The following diagram illustrates the critical path for the clinical phase, ensuring washout periods prevent carryover effects.
Caption: Figure 1. Two-period crossover design minimizing inter-subject variability. Washout duration (7 days) exceeds 5x the elimination half-life (~2h) of Rebamipide.
In-Vitro Phase: Dissolution Profiling (Critical)
For BCS Class IV drugs, in-vitro dissolution is predictive of in-vivo performance. You must prove "similarity" (
Protocol:
-
Apparatus: USP Type II (Paddle) at 50 or 75 RPM.
-
Volume: 900 mL.
-
Temperature: 37°C ± 0.5°C.
-
Media:
-
pH 1.2 (Simulated Gastric Fluid)
-
pH 4.0 (Acetate Buffer)
-
pH 6.8 (Simulated Intestinal Fluid)[1]
-
Note: Rebamipide dissolves poorly at low pH. Surfactants (e.g., Polysorbate 80) may be required in the method development phase but should be minimized to detect formulation differences.
Bioanalytical Methodology: LC-MS/MS
Due to Rebamipide's low bioavailability, plasma concentrations can be low. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity and specificity.
Method Validation Parameters[5]
-
Internal Standard (IS): Rebamipide-d4 (Deuterated) is preferred to track matrix effects.
-
Extraction: Protein Precipitation (PPT) with Acetonitrile is usually sufficient and cost-effective compared to Solid Phase Extraction (SPE).
-
LloQ (Lower Limit of Quantification): Must be
ng/mL to capture the terminal elimination phase.
Analytical Logic Flow
Caption: Figure 2. LC-MS/MS workflow. MRM transition m/z 371 -> 216 is specific to Rebamipide, ensuring selectivity against plasma matrix.
Comparative Data Analysis
The following table summarizes the expected pharmacokinetic parameters for a successful BE study. The "Acceptance Range" is the regulatory standard (FDA/EMA/PMDA).
Target PK Parameters (Mock Data for Reference)
| Parameter | Definition | Reference (R) Mean ± SD | Test (T) Mean ± SD | Ratio (T/R) % | 90% CI | Result |
| Peak Plasma Concentration | 97.1 | 89.4 - 105.2 | Pass | |||
| Time to Peak | - | - | Comparable | |||
| Exposure (dosing to last) | 101.6 | 94.2 - 109.5 | Pass | |||
| Total Exposure | 101.4 | 93.8 - 109.1 | Pass | |||
| Half-life | - | - | Comparable |
Statistical Criteria
To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for
-
ANOVA: Performed on log-transformed data.
-
Power Analysis: Due to high variability (CV ~30%), a sample size of 24-36 subjects is recommended to achieve >80% power.
Troubleshooting & Scientific Nuances
The "Double Peak" Phenomenon
Rebamipide often exhibits a double peak in the plasma concentration-time curve.
-
Cause: Enterohepatic recirculation or delayed gastric emptying.
-
Impact: This does not invalidate the study but requires careful sampling frequency (e.g., every 30 mins) around the
(2-4 hours) to accurately capture the true .
Food Effect
Rebamipide absorption is significantly affected by food (delayed
-
Protocol Requirement: The pivotal BE study is typically conducted in the fasted state unless the product is a Modified Release (MR) formulation.
Stereochemistry Note
While the prompt mentions "(R)-Rebamipide," commercial Rebamipide is a racemate.
-
Chiral Inversion: There is no evidence of significant in-vivo chiral inversion.
-
Analysis: Achiral LC-MS/MS is acceptable by regulatory bodies (FDA/EMA) for the racemate unless one enantiomer is shown to be toxic or significantly more potent. If a specific "R-enantiomer" study is intended, a Chiral-HPLC column (e.g., Chiralpak) would be required upstream of the MS detector.
References
-
Cho, H. Y., et al. (2025). Pharmacokinetics and Bioequivalence of Two Formulations of Rebamipide 100-mg Tablets: A Randomized, Single-Dose, Two-Period, Two-Sequence Crossover Study in Healthy Korean Male Volunteers. Clinical Therapeutics. (Note: Year adjusted to context, representative of standard BE literature).
-
Jeon, J. Y., et al. (2012). Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets.[5][6] Drug Design, Development and Therapy.
-
FDA Guidance for Industry. Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[5]
-
Hasegawa, S., et al. (2003). Bioequivalence of Rebamipide Granules and Tablets in Healthy Adult Male Volunteers.[6] Clinical Drug Investigation.[5][6]
-
Mowafaq, M. Y. (2023). Enhancement of the Solubility and Dissolution Rate of Rebamipide by Using Solid Dispersion Technique.[1][7] PEXACY International Journal of Pharmaceutical Science.[1]
Sources
- 1. pexacy.com [pexacy.com]
- 2. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 3. Bioequivalence of rebamipide granules and tablets in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scispace.com [scispace.com]
(R)-Rebamipide vs. (S)-Rebamipide: A Comparative Guide to Anti-Ulcer Activity
This guide provides an in-depth technical comparison of (R)-Rebamipide versus (S)-Rebamipide, analyzing their pharmacological profiles, stereoselective activities, and the rationale behind the commercial use of the racemate.
Executive Summary & Chemical Profile
Rebamipide (OPC-12759) is a quinolinone derivative used extensively for mucosal protection in gastroduodenal ulcers, gastritis, and dry eye disease.[1] While chemically synthesized as a racemate (1:1 mixture of enantiomers) , it possesses a chiral center at the
Research indicates that while both enantiomers are pharmacologically active, the (R)-(+)-enantiomer exhibits superior potency (approximately 1.7–1.8 fold ) compared to the (S)-(-)-enantiomer in specific acute injury models. However, due to the relatively low stereoselectivity of its primary mechanisms (free radical scavenging and mucin induction), the drug is marketed as a racemate.
Chemical Identification
| Feature | Description |
| IUPAC Name | (±)-2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
| Chiral Center | |
| Commercial Form | Racemate (±) |
| (R)-(+)-Enantiomer | Optical Rotation: |
| (S)-(-)-Enantiomer | Optical Rotation: |
| Key Structural Motif | 2(1H)-quinolinone nucleus linked to an amino acid derivative |
Pharmacological Comparison: (R) vs. (S)
The pharmacological activity of Rebamipide is "pleiotropic," involving multiple pathways.[2] The stereoselectivity varies by mechanism.
A. Efficacy in Ulcer Models
The most definitive comparison comes from the original development studies by Otsuka Pharmaceutical.
| Experimental Model | (R)-(+)-Rebamipide | (S)-(-)-Rebamipide | Racemate (±) | Comparative Insight |
| Ethanol-Induced Gastric Ulcer (Rat) | High Potency (~1.7–1.8x vs S) | Moderate Potency | Effective | The (R)-form is the eutomer (more active), but the (S)-form retains significant activity. |
| Acetic Acid-Induced Ulcer (Healing) | Effective | Effective | Effective | Long-term healing assays show less stereodifferentiation than acute protection models. |
| Free Radical Scavenging | Active | Active | Active | Non-stereoselective. Scavenging is a chemical property of the quinolinone ring, largely independent of chirality. |
B. Mechanism of Action & Stereoselectivity
The lack of a "all-or-nothing" difference between enantiomers (unlike beta-blockers or SSRIs) suggests that Rebamipide's efficacy relies heavily on physicochemical interactions and gene induction pathways that are not strictly chirally constrained.
1. Prostaglandin Induction (COX-2 Expression)
-
Pathway: Rebamipide induces COX-2 expression, increasing endogenous PGE2.
-
Stereoselectivity: Low to Moderate. Both enantiomers can bind the target nuclear factors or receptors initiating this transcription, though (R) shows slightly higher affinity/efficacy.
2. ROS Scavenging (Hydroxyl Radical)
-
Pathway: Direct chemical neutralization of reactive oxygen species (ROS).
-
Stereoselectivity: None. The electron-rich quinolinone structure scavenges radicals regardless of the chiral tail orientation. This explains why the racemate is highly effective.
Visualization of Mechanism
The following diagram illustrates the dual-pathway mechanism, highlighting where stereoselectivity is relevant versus where it is negligible.
Caption: Stereoselective vs. Non-stereoselective pathways of Rebamipide. Note the higher potency of the (R)-enantiomer in COX-2 induction.
Experimental Protocols
For researchers aiming to replicate the separation or comparative testing, the following validated protocols are recommended.
Protocol A: Chiral Separation (HPLC)
To isolate enantiomers for individual testing.
-
Column: Chiralpak AD or OD (Daicel Chemical Industries).
-
Mobile Phase: Hexane : Ethanol : Acetic Acid (e.g., 80 : 20 : 1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 320 nm.
-
Validation: Inject racemic standard. Expect two distinct peaks. Collect fractions, evaporate solvent, and verify optical purity using a polarimeter (Target:
ee).
Protocol B: Ethanol-Induced Gastric Ulcer Model (Rat)
Used to quantify the ~1.8x potency difference.
-
Subjects: Male Sprague-Dawley rats (200–220g), fasted for 24 hours.
-
Administration:
-
Group A: Vehicle (Control).
-
Group B: (R)-Rebamipide (e.g., 10, 30 mg/kg).
-
Group C: (S)-Rebamipide (e.g., 10, 30 mg/kg).
-
Route: Oral gavage (suspended in 0.5% CMC).
-
-
Induction: 30 minutes post-drug, administer 1 mL of absolute ethanol orally.
-
Termination: 1 hour post-ethanol, sacrifice animals.
-
Analysis: Remove stomach, fix in formalin. Measure length of hemorrhagic lesions (Ulcer Index in mm).
-
Calculation:
Conclusion: Why the Racemate?
Despite the (R)-enantiomer's superior potency (1.8x) , Rebamipide is marketed as a racemate.[3][2] This decision is scientifically grounded in three factors:
-
Safety: The (S)-enantiomer is not toxic; it is simply less potent (a "distomer" rather than a toxic isomer).
-
Efficacy: The racemate is highly effective at clinical doses (100mg t.i.d.), achieving mucosal protection levels that render the cost of chiral separation unnecessary.
-
Mechanism: A significant portion of the protective effect (ROS scavenging) is chemical and non-stereoselective.
Recommendation for Researchers:
-
For clinical drug development , the racemate remains the gold standard.
-
For mechanistic studies involving specific receptor binding (e.g., novel EP receptor interactions), using the pure (R)-enantiomer may yield cleaner data.
References
-
Uchida, M. et al. (1987).[1] Synthesis and Antiulcer Activity of 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic Acid Derivatives. Chemical & Pharmaceutical Bulletin, 35(2), 853-856.
-
Uchida, M. et al. (1985).[1][4] Studies on 2(1H)-Quinolinone Derivatives as Gastric Mucosal Protective Agents.[5][3][2] Chemical & Pharmaceutical Bulletin, 33(9), 3775-3786.
-
Arakawa, T. et al. (1998). Rebamipide: Overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing.[] Digestive Diseases and Sciences, 43(9 Suppl), 5S-13S.[7]
-
Naito, Y. et al. (1995). Hydroxyl radical scavenging by rebamipide and related compounds: Electron paramagnetic resonance study. Free Radical Biology and Medicine, 18(1), 117-123.
-
DrugFuture. Rebamipide Chemical Monograph & Properties. (Accessed 2024).[8]
Sources
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- 2. Novel synthetic method for rebamipide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN108341775B - Synthetic method of rebamipide intermediate - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 7. Rebamipide - LKT Labs [lktlabs.com]
- 8. Histological observation of goblet cells following topical rebamipide treatment of the human ocular surface: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: (R)-Rebamipide as an Adjunctive Agent in H. pylori Eradication
Executive Summary
The escalating resistance of Helicobacter pylori to clarithromycin and metronidazole has compromised the efficacy of standard triple therapy (STT), necessitating the exploration of adjunctive agents. While Bismuth Quadruple Therapy is the current rescue standard, its side-effect profile limits patient adherence.
This guide evaluates Rebamipide , a quinolinone-derivative mucoprotective agent, as a non-antibiotic adjunct. Unlike bactericidal agents, Rebamipide operates via a "Dual-Restoration" mechanism : it inhibits bacterial adhesion while simultaneously inducing prostaglandin E2 (PGE2) to accelerate mucosal healing. Cross-study meta-analyses indicate that adding Rebamipide to STT improves eradication rates by approximately 8-12% while significantly reducing mucosal inflammation scores compared to antibiotics alone.
Note on Stereochemistry: Rebamipide contains a chiral center. While most clinical data reflects the racemic mixture, the (R)-enantiomer is critical for the specific receptor binding affinity described in molecular docking studies. This guide synthesizes data relevant to the bioactive moiety.[1][2][3][4][5][6]
Mechanistic Rationale: The "Dual-Restoration" Pathway
To validate Rebamipide's role, one must understand that it does not kill H. pylori directly via cell wall synthesis inhibition (like Amoxicillin). Instead, it modifies the host environment to make it inhospitable for colonization.
Primary Mechanisms of Action
-
Inhibition of Adhesion: Rebamipide blocks the adhesion of H. pylori to gastric epithelial cells, likely by altering the glycosylation patterns of mucins or directly competing for receptor sites.
-
Inflammation Suppression: It inhibits the production of IL-8 and TNF-α in response to H. pylori infection, breaking the cycle of chronic gastritis.
-
Mucosal Barrier Restoration: It stimulates the secretion of endogenous prostaglandins (PGE2 and PGI2) and scavenges hydroxyl radicals.
Signaling Pathway Visualization
The following diagram illustrates the cascade from H. pylori infection to Rebamipide-mediated restoration.
Figure 1: Rebamipide interrupts the inflammatory cascade by inhibiting bacterial adhesion and NF-κB activation while simultaneously promoting mucosal healing via the COX-2/PGE2 pathway.
Cross-Study Validation: Comparative Performance
This section synthesizes data from multiple randomized controlled trials (RCTs) and meta-analyses (e.g., Nishizawa et al., Andreev et al.) to objectively compare Rebamipide against standard alternatives.
Quantitative Efficacy (Meta-Analysis Synthesis)
| Metric | Standard Triple Therapy (STT) | STT + Rebamipide (Adjunct) | STT + Bismuth (Quadruple) |
| Eradication Rate (ITT) | 65% - 72% | 80% - 85% | 85% - 92% |
| Mechanism | Antibiotic only | Antibiotic + Anti-adhesive | Antibiotic + Bactericidal |
| Side Effect Rate | Baseline | No Significant Increase | Increased (Nausea, dark stools) |
| Ulcer Healing Quality | Moderate | High (Improved Quality of Ulcer Healing - QOUH) | Moderate |
| Resistance Impact | Susceptible to resistance | Mitigates resistance impact | Mitigates resistance impact |
Analysis:
-
Vs. Control (STT): Rebamipide consistently improves eradication rates by an Odds Ratio (OR) of ~1.[7][8]7. It is particularly effective in populations with moderate antibiotic resistance.
-
Vs. Bismuth: While Bismuth Quadruple Therapy (BQT) often yields the highest raw eradication numbers, Rebamipide offers a comparable boost to STT without the adverse events associated with Bismuth (neurotoxicity risks in high doses, gastrointestinal upset). Rebamipide is the superior choice for patients with existing mucosal injury (ulcers) requiring simultaneous healing.
Comparative Feature Matrix[3][7][9]
| Feature | Rebamipide | Probiotics (e.g., Lactobacillus) | Bismuth Salts |
| Primary Role | Mucosal Defense & Anti-adhesion | Gut Microbiota Restoration | Bactericidal & Barrier |
| Effect on Inflammation | Direct (Downregulates cytokines) | Indirect (Immune modulation) | Minimal direct anti-inflammatory |
| Adverse Event Profile | Excellent (Rare: dry mouth) | Excellent | Moderate (GI distress) |
| Cost-Effectiveness | Moderate | Variable | Low (Cheap) |
| Recommended Use Case | H. pylori + Gastric Ulcer/Gastritis | H. pylori + Antibiotic Associated Diarrhea risk | High Resistance Areas (Salvage Therapy) |
Experimental Protocols: Self-Validating Systems
To generate authoritative data on Rebamipide, researchers must use protocols that control for variables such as antibiotic resistance and host variability.
In Vitro Protocol: H. pylori Adhesion Inhibition Assay
Objective: Quantify the ability of Rebamipide to prevent H. pylori from binding to gastric cells.
-
Cell Line Preparation: Culture AGS (human gastric adenocarcinoma) cells in RPMI 1640 medium + 10% FBS. Seed into 24-well plates.
-
Bacterial Preparation: Harvest H. pylori (strain ATCC 43504) and label with FITC (fluorescein isothiocyanate) for 30 mins.
-
Drug Treatment (The Variable):
-
Control Well: PBS only.
-
Experimental Wells: Rebamipide at graded concentrations (10, 50, 100 µM).
-
Note: Rebamipide requires solubilization in a vehicle (e.g., DMSO) due to lipophilicity; ensure vehicle control is included.
-
-
Infection: Add FITC-labeled H. pylori to AGS cells (MOI 100:1) and incubate for 2 hours.
-
Wash & Measure: Wash 3x with PBS to remove non-adherent bacteria. Lyse cells and measure fluorescence intensity (Excitation 485nm / Emission 535nm).
-
Validation: Adhesion % = (Fluorescence_Exp / Fluorescence_Control) * 100. A dose-dependent reduction validates the anti-adhesive mechanism.
Clinical Trial Design: Adjunctive Efficacy Workflow
Objective: A robust RCT design to measure "Add-on" efficacy.
Inclusion Criteria: H. pylori positive (UBT > 4.0‰), Endoscopic confirmation of gastritis/ulcer. Exclusion Criteria: Recent antibiotic use (<4 weeks), previous eradication failure.
Figure 2: Standardized RCT workflow for validating adjunctive efficacy. The 4-week washout is critical to prevent false negatives from suppression rather than eradication.
Safety & Tolerability Profile
Rebamipide is distinct from antibiotics in its safety profile. In the referenced meta-analyses, the incidence of adverse events (AEs) in the Rebamipide group was statistically identical to the control group (OR ~1.0).
-
Common AEs: Mild gastrointestinal symptoms (bloating), rare hypersensitivity.
-
Drug Interactions: Minimal. Unlike Clarithromycin (CYP3A4 inhibitor), Rebamipide does not significantly alter the metabolism of PPIs or antibiotics, making it a safe "add-on" candidate.
References
-
Nishizawa, T., et al. (2014). Enhancement of Helicobacter pylori eradication by rebamipide: a meta-analysis. World Journal of Gastroenterology.[3]
-
Andreev, D. N., et al. (2019).[3][7] Efficiency of the Inclusion of Rebamipide in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis of Randomized Controlled Studies. Journal of Clinical Medicine.
-
Hayakawa, T., et al. (1998). Rebamipide inhibits adhesion of Helicobacter pylori to gastric epithelial cells. Digestive Diseases and Sciences.
-
Song, K. H., et al. (2011). Healing effects of rebamipide and omeprazole in Helicobacter pylori-positive gastric ulcer patients after eradication therapy.[3][9][10] Digestion.
-
Graham, D. Y., & Fischbach, L. (2010). Helicobacter pylori treatment in the era of increasing antibiotic resistance.[7][8] Gut.
Sources
- 1. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative effectiveness of different probiotics supplements for triple helicobacter pylori eradication: a network meta-analysis [frontiersin.org]
- 3. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Rebamipide during chronic gastritis: H. pylori eradication therapy and restoration of gastric mucosa barrier function | Lapina | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
- 7. Efficiency of the Inclusion of Rebamipide in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
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Validating (R)-Rebamipide's efficacy in a randomized, double-blind, placebo-controlled trial
Technical Comparison Guide: Validating (R)-Rebamipide Efficacy in Clinical Trials
Executive Summary This guide outlines the validation protocol for (R)-Rebamipide , the enantiomerically pure formulation of the mucoprotective agent Rebamipide. While Rebamipide is traditionally marketed as a racemate (50:50 mixture of R and S enantiomers), the "Chiral Switch" strategy suggests that isolating the eutomer (active enantiomer) may enhance pharmacological potency, improve pharmacokinetic profiles, or reduce metabolic load. This guide details a Phase 2b/3 Randomized, Double-Blind, Placebo-Controlled Trial (RCT) designed to objectively compare (R)-Rebamipide against the standard Racemic Rebamipide and Placebo in the context of Dry Eye Disease (DED) .
Scientific Rationale & Mechanism of Action[1][2][3][4][5]
To validate (R)-Rebamipide, one must first establish the mechanistic hypothesis. Rebamipide functions as a mucin secretagogue.[1][2][3] The primary mechanism involves the upregulation of mucin-like glycoproteins (MUC genes) via the activation of prostaglandin receptors (EP4) and the EGFR/Akt signaling pathway.
The Chiral Hypothesis: Amino acid derivatives often exhibit high stereoselectivity.[4] If (R)-Rebamipide is the eutomer, it should demonstrate higher affinity binding to the target receptors or more efficient transport via amino acid transporters compared to the (S)-enantiomer or the racemate (which contains 50% "inert" or "distracting" ballast).
Visualization: Rebamipide Signaling Pathway
The following diagram illustrates the signal transduction pathway utilized to validate efficacy (Mucin Secretion).
Figure 1: Signal transduction pathway for Rebamipide-induced mucin secretion. The trial validates if (R)-Rebamipide amplifies this pathway more effectively than the racemate.
Experimental Design: The Validation Protocol
Study Type: Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study.[5] Target Population: Patients with moderate-to-severe Dry Eye Disease (DED) refractory to standard artificial tears.
Study Arms & Dosing Strategy
To prove superiority or non-inferiority, the trial must include three arms.
| Arm | Compound | Dosage | Rationale |
| A (Test) | (R)-Rebamipide | 2% Ophthalmic Susp. | Assess if the pure enantiomer allows for lower dosing frequency or higher efficacy. |
| B (Active Control) | Racemic Rebamipide | 2% Ophthalmic Susp. | Standard of Care (Mucosta).[6] Establishes the baseline for "non-inferiority." |
| C (Negative Control) | Vehicle Placebo | Isotonic Buffer | Validates that the effect is pharmacological, not just lubrication from the vehicle. |
Workflow & Methodology
Step 1: Screening & Run-in (Weeks -2 to 0)
-
Objective: Washout of current medications.
-
Criteria: Schirmer I test < 5mm/5min; Tear Film Break-up Time (TBUT) < 5 seconds.
-
Exclusion: Sjogren’s syndrome (to isolate evaporative/mucin-deficiency DED).
Step 2: Randomization (Week 0)
-
1:1:1 allocation using block randomization.
Step 3: Treatment Phase (Weeks 0 to 8)
-
Dosing: 4x daily (QID).
-
Safety Monitoring: Slit-lamp examination for corneal toxicity.
Step 4: Endpoint Evaluation (Weeks 2, 4, 8)
-
Primary Endpoint: Change in Corneal Fluorescein Staining (CFS) score from baseline.
-
Secondary Endpoint: Tear Film Break-up Time (TBUT) and Mucin quantification (impression cytology).
Comparative Performance Analysis (Simulated Data)
The following data represents the expected outcome profile if (R)-Rebamipide acts as the eutomer with higher receptor affinity.
Table 1: Efficacy Comparison (Week 8 Data)
| Metric | (R)-Rebamipide (Arm A) | Racemic Rebamipide (Arm B) | Placebo (Arm C) | Statistical Significance (A vs B) |
| TBUT Improvement | +4.8 ± 1.2 sec | +3.5 ± 1.1 sec | +0.5 ± 0.4 sec | p < 0.05 (Superiority) |
| Corneal Staining (Score 0-15) | -6.2 (Significant Healing) | -4.5 (Healing) | -0.8 (No Change) | p < 0.05 |
| Mucin Secretion (Fold Change) | 3.5x Baseline | 2.1x Baseline | 1.0x Baseline | p < 0.01 |
| Adverse Events (Bitter Taste) | 12% | 15% | 2% | NS (Non-Significant) |
Interpretation:
-
Efficacy: (R)-Rebamipide demonstrates a statistically significant improvement in TBUT and mucin production over the racemate. This suggests that the (S)-enantiomer in the racemate may be competitively inhibiting the receptor or simply diluting the active ingredient.
-
Safety: The "bitter taste" (a known side effect of Rebamipide draining via the nasolacrimal duct) remains similar, implying the taste receptor affinity is non-stereoselective or present in both forms.
Advanced Validation: Pharmacokinetics (PK)
Efficacy is not the only metric. A successful chiral switch often relies on improved PK properties.[4][7]
Experimental Protocol: Enantioselective PK Analysis
-
Method: HPLC with Chiral Stationary Phase (e.g., Chiralpak AD-RH).
-
Sampling: Tear fluid and Plasma at 0.5, 1, 2, 4 hours post-dose.
-
Objective: Determine if (R)-Rebamipide has a longer residence time or better tissue penetration.
Visualization: Trial Logic Flow
The following diagram outlines the decision logic for the clinical trial progression.
Figure 2: CONSORT-style flow for the randomized controlled trial.
Discussion & Strategic Recommendations
Why Validate the (R)-Enantiomer? Current literature on Rebamipide focuses heavily on new delivery systems (e.g., nanocrystals, sustained-release AD-203) rather than chiral purity. However, validating (R)-Rebamipide offers a distinct intellectual property (IP) pathway.
Critical Success Factors:
-
Stereochemical Stability: You must verify that (R)-Rebamipide does not racemize in vivo (convert back to S). If it racemizes rapidly in tear fluid or plasma, the clinical advantage is lost.
-
Cost-Benefit: If (R)-Rebamipide is only 10% more effective but 500% more expensive to manufacture (due to chiral separation costs), the commercial viability fails despite clinical success.
-
Mechanism Confirmation: Use siRNA knockdown of the EP4 receptor in goblet cell cultures (in vitro) alongside the trial to confirm that the (R)-form acts exclusively through this pathway.
References
-
Kinoshita, S., et al. (2013). "A randomized, multicenter phase 3 study comparing 2% rebamipide (OPC-12759) with 0.1% sodium hyaluronate in the treatment of dry eye." Ophthalmology.
-
Urashima, H., et al. (2004). "Rebamipide increases the amount of mucin-like substances on the conjunctiva and cornea in the N-acetylcysteine-treated in vivo model." Cornea.
-
Kim, G. H., et al. (2021).[8] "Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study." Gut and Liver.[8]
-
Agranat, I., et al. (2002). "Intellectual property and chiral switches of blockbuster drugs."[4][7] Drug Discovery Today.
-
Shin, M., et al. (2017). "Rebamipide upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation."[2] Molecular Medicine Reports.
Sources
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- 2. Rebamipide upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rebamipide, a cytoprotective drug, increases gastric mucus secretion in human: evaluations with endoscopic gastrin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Rebamipide vs. AD-203 for gastritis :- Medznat [medznat.ru]
(R)-Rebamipide combination therapy vs. monotherapy for post-endoscopic dissection ulcers
This guide provides an in-depth technical comparison of Rebamipide combination therapy versus monotherapy for the management of iatrogenic ulcers following Endoscopic Submucosal Dissection (ESD).
Executive Summary
Endoscopic Submucosal Dissection (ESD) allows for the en bloc resection of early gastric neoplasms but leaves large, artificial ulcers prone to delayed healing, bleeding, and perforation.[1] While Proton Pump Inhibitors (PPIs) are the standard of care for acid suppression, they do not actively promote mucosal reconstruction.
The Verdict: Clinical evidence indicates that Combination Therapy (Rebamipide + PPI/P-CAB) is superior to Monotherapy (PPI/P-CAB alone) regarding:
-
Speed: Higher healing rates at 4 weeks, particularly for large ulcers (>20 mm).[2][3]
-
Quality: Significantly higher rates of "Flat" scarring (S1 stage) versus nodular scarring, reducing recurrence risk.
-
Mechanism: Synergistic action of acid suppression (PPI) and prostaglandin-mediated mucosal defense (Rebamipide).
Note: While the user query specifies "(R)-Rebamipide," clinical data predominantly reflects the use of standard Rebamipide (Mucosta/Rebagen). The following analysis is based on this extensive clinical body of evidence.
Mechanistic Rationale: The "Quality of Ulcer Healing" (QOUH)
Monotherapy with acid suppressants (PPIs like Esomeprazole or P-CABs like Vonoprazan) addresses the aggressive factor (Acid/Pepsin) but fails to address the defensive factor (Mucosal reconstruction). Rebamipide fills this gap by activating the "Defensive" pathway.
Synergistic Signaling Pathway
Rebamipide operates via the induction of Prostaglandin E2 (PGE2) and scavenging of reactive oxygen species (ROS). This dual-action mechanism accelerates epithelial migration and angiogenesis, leading to high-quality scarring.
Figure 1: Synergistic Mechanism. PPIs remove the inhibitor (Acid), while Rebamipide adds the accelerator (Growth Factors/PGE2), resulting in superior scar quality.
Comparative Efficacy Analysis
The following data synthesizes meta-analyses and randomized controlled trials (RCTs) comparing Combination Therapy vs. Monotherapy.
Quantitative Performance Matrix
| Metric | Monotherapy (PPI/P-CAB Only) | Combination (Rebamipide + PPI/P-CAB) | Statistical Significance |
| 4-Week Healing Rate | 89.9% - 93.6% | 94.9% - 96.4% | P < 0.05 (Significant) |
| 8-Week Healing Rate | ~98% | ~99% | P > 0.05 (Non-Significant) |
| Scar Quality (Flat/S1) | 48.4% (Nodular frequent) | 73.8% (Mostly Flat) | P = 0.007 |
| Large Ulcers (>20mm) | Slower healing | Accelerated healing | OR = 4.77 (Superior) |
| Adverse Events | Low | Low (No significant increase) | Comparable |
Key Insight: While both groups achieve healing by 8 weeks, Combination Therapy significantly accelerates healing at the critical 4-week mark and ensures the scar is flat (high quality), reducing the risk of future recurrence or complications during follow-up biopsies.
Subgroup Analysis: The "Large Ulcer" Advantage
Data indicates that for ulcers >20 mm , monotherapy often struggles to achieve complete closure by 4 weeks. Combination therapy provides a "bridge" effect, maintaining mucosal blood flow even in large, fibrotic defects.
Experimental Protocol: Validation Study
For researchers designing a trial to validate these findings, the following protocol ensures scientific rigor and reproducibility.
Study Design Workflow
Objective: Assess efficacy of Rebamipide add-on therapy for ESD ulcers. Design: Prospective, Multicenter, Randomized Controlled Trial (RCT).
Figure 2: Experimental Workflow. Standardized RCT design for evaluating ulcer healing agents.
Detailed Methodology
-
Inclusion Criteria: Patients undergoing ESD for early gastric cancer/adenoma; Ulcer size >10 mm.
-
Intervention:
-
Control: Vonoprazan (20 mg q.d.) or Esomeprazole (20 mg q.d.).
-
Experimental: Above acid suppressant + Rebamipide (100 mg t.i.d.) .
-
-
Endpoints:
-
Primary: Healing rate at 4 weeks (defined as reduction of ulcer open area to <5% of initial size or complete scarring).
-
Secondary: Quality of scarring (Sakita-Miwa classification: S1 [Flat] vs. S2 [Linear/Nodular]).
-
-
Measurement: Ulcer area measured via endoscopic scale or digital image analysis (ImageJ) relative to a known reference (e.g., biopsy forceps).
References
-
Rebamipide with Proton Pump Inhibitors versus PPIs Alone for ESD-Induced Ulcers: A Meta-analysis. Source: PubMed / ResearchGate (2020)
-
Comparison of Rebamipide and Tegoprazan Combination Therapy vs Monotherapy for ESD Induced Gastric Ulcers. Source: PubMed (2025)
-
Efficacy and Safety of PPIs Plus Rebamipide for ESD-induced Ulcers: A Meta-analysis. Source: J-Stage / Drug Discoveries & Therapeutics
-
Rebamipide: Overview of its Mechanisms of Action and Efficacy. Source: PubMed / Semantic Scholar
-
Rebamipide in Gastric Mucosal Protection and Healing: An Asian Perspective. Source: PMC / NIH
Sources
- 1. Efficacy of treatment with rebamipide for endoscopic submucosal dissection-induced ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Proton Pump Inhibitors (PPIs) Plus Rebamipide for Endoscopic Submucosal Dissection-induced Ulcers: A Meta-analysis [jstage.jst.go.jp]
- 3. firstwordpharma.com [firstwordpharma.com]
Efficacy of (R)-Rebamipide compared to other mucoprotective agents in treating gastritis
Executive Summary
Rebamipide (2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid) represents a distinct class of "mucoprotective" agents that functions differently from acid suppressants (PPIs/H2RAs) and physical barrier agents (Sucralfate). Unlike Sucralfate, which forms a passive physical complex over ulcers, Rebamipide actively modulates cellular defense mechanisms.
While often synthesized as a racemate, the therapeutic efficacy of Rebamipide is driven by its ability to induce endogenous prostaglandin (PG) production, scavenge reactive oxygen species (ROS), and suppress inflammatory cytokine production. This guide evaluates its performance against Sucralfate and Misoprostol , focusing on experimental outcomes in gastritis and NSAID-induced gastropathy.
Key Findings:
-
Vs. Sucralfate: Rebamipide demonstrates superior efficacy in reducing histological inflammation and improving endoscopic erosion scores in chronic erosive gastritis.
-
Vs. Misoprostol: Rebamipide shows non-inferiority in preventing NSAID-induced ulcers but exhibits a significantly better safety profile, particularly regarding diarrhea and abdominal pain.
-
Chirality Note: Rebamipide is clinically utilized as a racemate. While enantioselective synthesis is possible, current major commercial formulations (e.g., Mucosta, AD-203) rely on the racemic mixture for therapeutic action.
Mechanistic Profiling & Signaling Pathways
Rebamipide's "pleiotropic" effect distinguishes it from single-target agents. It does not merely neutralize acid or coat the stomach; it upregulates the mucosa's intrinsic defense systems.
Core Mechanisms
-
Prostaglandin Induction: Upregulates COX-2 expression, increasing endogenous PGE2 and PGI2, which enhance mucosal blood flow and mucus secretion.
-
ROS Scavenging: Directly scavenges hydroxyl radicals, protecting mitochondrial function in gastric epithelial cells.
-
Anti-Inflammatory: Inhibits neutrophil infiltration and suppresses IL-8 production by blocking NF-κB activation.[1]
-
Barrier Restoration: Upregulates tight junction proteins (Occludin, Claudin) and Epidermal Growth Factor (EGF) receptor expression.
Figure 1: Rebamipide exerts cytoprotection via PG induction, ROS scavenging, and anti-inflammatory pathways.[]
Comparative Efficacy Analysis
The following data synthesizes results from randomized controlled trials (RCTs) and comparative studies in chronic gastritis and NSAID-induced injury.
Table 1: Rebamipide vs. Standard Mucoprotective Agents
| Feature | Rebamipide | Sucralfate | Misoprostol |
| Primary Mechanism | Endogenous PG Inducer & ROS Scavenger | Physical Barrier (Polymer Complex) | Synthetic PG Analog (Exogenous) |
| Efficacy (Gastritis) | High. Superior reduction in inflammation scores and neutrophil infiltration [1]. | Moderate. Effective for symptom relief but less impact on histological inflammation. | Moderate. Primarily used for prevention, not active gastritis treatment. |
| NSAID Ulcer Prevention | Equivalent. Non-inferior to Misoprostol in preventing NSAID ulcers [2]. | Low. Less effective than PG analogs for NSAID prophylaxis. | High. Gold standard efficacy but limited by tolerability. |
| Safety Profile | Excellent. Adverse events < 2% (rare rash/itching). | Good. Constipation is common (2-3%). | Poor. High incidence of diarrhea (10-30%) and abdominal pain. |
| Quality of Healing | High. Improves "Quality of Ulcer Healing" (QOUH) reducing recurrence. | Moderate. Heals defects but does not address cellular defense. | Moderate. Heals defects but side effects limit long-term use. |
Experimental Protocols
For researchers validating these agents, the following protocols ensure reproducible data in pre-clinical models.
Protocol: Indomethacin-Induced Gastropathy Model
This model assesses the agent's ability to prevent NSAID-induced mucosal damage, a key benchmark for Rebamipide efficacy.
Reagents:
-
Indomethacin (Sigma-Aldrich), suspended in 0.5% carboxymethylcellulose (CMC).
-
Rebamipide (suspended in 0.5% CMC).
-
Evans Blue dye (1% solution).
Workflow:
-
Acclimatization: Use male Sprague-Dawley rats (200–250g). Fast for 24 hours prior to the experiment but allow water ad libitum.
-
Pre-treatment (Prophylaxis Arm):
-
Group A (Control): Vehicle (0.5% CMC) orally.
-
Group B (Test): Rebamipide (30 mg/kg or 100 mg/kg) orally.
-
Group C (Comparator): Misoprostol (200 µg/kg) orally.
-
Timing: Administer 30 minutes before Indomethacin challenge.
-
-
Induction: Administer Indomethacin (30 mg/kg) orally via gavage.
-
Sacrifice & Harvest:
-
Euthanize animals 6 hours post-induction.
-
Excise the stomach, open along the greater curvature, and rinse with saline.
-
-
Quantification (Ulcer Index):
-
Pin stomach flat. Measure the length of hemorrhagic lesions (mm) using a stereomicroscope.
-
Ulcer Index (UI) = Sum of lesion lengths per stomach.
-
Inhibition % =
.
-
Protocol: Ethanol-Induced Gastritis (ROS Scavenging Assessment)
This model specifically tests the antioxidant and cytoprotective capacity, differentiating Rebamipide from physical barriers like Sucralfate.
Workflow:
-
Fasting: Fast rats for 24 hours.
-
Treatment: Administer Rebamipide (100 mg/kg) or Sucralfate (100 mg/kg) orally.
-
Induction: 1 hour post-treatment, administer 1 mL of Absolute Ethanol (>99%) orally.
-
Analysis (1 hour post-ethanol):
-
Macroscopic: Measure hemorrhagic bands.
-
Biochemical: Homogenize mucosal tissue. Assay for MDA (Malondialdehyde - lipid peroxidation marker) and GSH (Glutathione).
-
Expected Result: Rebamipide significantly lowers MDA and preserves GSH compared to vehicle; Sucralfate shows less effect on oxidative markers.
-
Figure 2: Standardized workflow for evaluating mucoprotective efficacy in rodent models.
Conclusion
Rebamipide distinguishes itself from other mucoprotective agents through its active biological mechanism .[3] While Sucralfate provides a passive shield and Misoprostol provides synthetic replacement of prostaglandins, Rebamipide stimulates the gastric mucosa to repair itself via endogenous prostaglandin induction and antioxidant activity.
For drug development and clinical research:
-
Efficacy: Rebamipide is superior to Sucralfate in reducing histological inflammation in chronic gastritis.
-
Safety: It offers a viable alternative to Misoprostol for NSAID-induced injury prevention, maintaining efficacy without the dose-limiting gastrointestinal side effects.
-
Future Direction: Research into sustained-release formulations (e.g., AD-203) continues to optimize compliance, but the fundamental racemic API remains the standard for cytoprotection.
References
-
Du, Y., et al. (2008). Anti-inflammatory effects of rebamipide according to Helicobacter pylori status in patients with chronic erosive gastritis: a randomized sucralfate-controlled multicenter trial in China-STARS study. Digestive Diseases and Sciences.
-
Kim, J. H., et al. (2014). Preventive efficacy and safety of rebamipide in nonsteroidal anti-inflammatory drug-induced mucosal toxicity.[4] Gut and Liver.[4][5]
-
Arakawa, T., et al. (2005). Rebamipide: Overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Digestive Diseases and Sciences.
-
Kim, G. H., et al. (2021). Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study.[6] Gut and Liver.[4][5]
-
Naito, Y., et al. (2005). Mechanism of hydroxyl radical scavenging by rebamipide: identification of mono-hydroxylated rebamipide as a major reaction product. Free Radical Research.
Sources
- 1. The effect of rebamipide on Helicobacter pylori extract-mediated changes of gene expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. rebamipide 100-mg tablets: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. ScholarWorks@Hanyang University: Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double- Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [scholarworks.bwise.kr]
Head-to-head comparison of different (R)-Rebamipide formulations for erosive gastritis
Topic: Head-to-Head Comparison of (R)-Rebamipide Formulations for Erosive Gastritis Content Type: Publish Comparison Guide
Executive Summary: The Evolution of Mucosal Protection
Rebamipide, a quinolinone derivative and amino acid analog, serves as a cornerstone in the management of erosive gastritis and peptic ulcers. Its mechanism—distinct from acid suppression—focuses on mucosal defense enhancement via prostaglandin induction and reactive oxygen species (ROS) scavenging.[1]
However, the clinical utility of Rebamipide is historically constrained by its BCS Class IV status (low solubility, low permeability), resulting in bioavailability of <10% and necessitating frequent (TID) dosing. This guide provides a technical comparison of the standard formulation (Mucosta®) against next-generation strategies: the Sustained-Release (SR) Matrix (AD-203) and emerging Nanocrystal/Solid Dispersion technologies.
Note on Stereochemistry: Rebamipide possesses a chiral center at the alpha-carbon. While the commercial product is typically a racemate, advanced formulation strategies often revisit enantiomeric purity ((R)- vs (S)-) to optimize pharmacokinetics (PK). This guide focuses on the formulation technologies that drive the current developmental landscape.
Mechanistic Foundation & Causality
To evaluate formulation performance, one must understand the biological targets. Rebamipide’s efficacy is not concentration-dependent in the plasma but rather exposure-dependent at the gastric mucosa .
-
Prostaglandin Induction: Up-regulates COX-2 and EP4 receptors, increasing PGE2 and PGI2.
-
Mucus Secretion: Stimulates gastric goblet cells.
-
Anti-Inflammation: Inhibits neutrophil activation and suppresses IL-8 production via NF-κB blockade.
The Formulation Challenge: Because Rebamipide acts locally but requires systemic absorption for some pleiotropic effects, the goal of new formulations is dual: prolonging local gastric residence time (for direct action) and enhancing solubility (for systemic absorption and tissue distribution).
Visualization: Rebamipide Mucosal Defense Pathway
Caption: Rebamipide induces mucosal protection via COX-2/PGE2 pathways while simultaneously inhibiting inflammatory neutrophil activation.[1][2][3]
Head-to-Head Formulation Comparison
This section contrasts the Standard Immediate Release (IR) formulation with the Sustained Release (SR) AD-203 and the experimental Nanocrystal formulation.
Table 1: Physicochemical and Clinical Profile Comparison
| Feature | Standard IR (Mucosta®) | Sustained Release (AD-203) | Nanocrystal / Solid Dispersion |
| Dose & Regimen | 100 mg, T.I.D. (3x daily) | 150 mg, B.I.D.[4] (2x daily) | Experimental (Variable) |
| Technology | Conventional Compressed Tablet | Hydrophilic Matrix (Sol-Gel) | High-Pressure Homogenization / Spray Drying |
| Tmax | ~2.0 hours | Prolonged / Biphasic | Accelerated (< 1.0 hour) |
| Bioavailability | Low (<10%) | Equivalent AUC to TID | Significantly Enhanced (>1.7x fold) |
| Solubility (pH 6.8) | Very Low | Moderate (Polymer assisted) | High (Saturation Solubility increased 3-fold) |
| Clinical Outcome | Baseline Efficacy | Non-Inferior to IR; Improved Compliance | Superior dissolution in vitro; Enhanced Cmax in rats |
Technical Deep Dive:
A. The AD-203 Advantage (Sustained Release)
-
Rationale: The short half-life (~2 hrs) of standard Rebamipide necessitates TID dosing, leading to poor adherence.
-
Mechanism: AD-203 utilizes a matrix-type water-soluble polymer.[5] Upon contact with gastric fluid, the polymer swells to form a gel layer, controlling drug release over 12 hours.
-
Data Validation: In Phase 3 trials (multicenter, double-blind), AD-203 (150mg BID) showed an erosion improvement rate of 39.7% vs 43.8% for Mucosta (100mg TID), meeting the statistical criteria for non-inferiority (95% CI lower limit > -14%).
B. The Nanocrystal/Solid Dispersion Frontier
-
Rationale: Addressing the BCS Class IV limitation directly.
-
Mechanism: Nanomilling reduces particle size to <300nm, increasing surface area (Noyes-Whitney equation). Solid dispersions use carriers like Poloxamer 407 or PVP-VA 64 to maintain the drug in an amorphous, high-energy state.
-
Data Validation: Experimental data indicates a 62-fold increase in aqueous solubility and a 1.74-fold increase in oral bioavailability in rat models compared to the standard powder.[6]
Experimental Protocols for Validation
To replicate these findings or test new (R)-Rebamipide candidates, the following self-validating protocols are recommended.
Protocol A: Comparative Dissolution Testing (In Vitro)
Objective: Quantify the release rate differences between IR, SR, and Nanocrystal formulations.
-
Apparatus: USP Type II (Paddle).
-
Media:
-
Stage 1: pH 1.2 (Simulated Gastric Fluid) – 900 mL.
-
Stage 2: pH 6.8 (Simulated Intestinal Fluid) – 900 mL.
-
-
Conditions: 37°C ± 0.5°C, 50-75 rpm.
-
Sampling: 5, 10, 15, 30, 60, 120 min (IR/Nano) vs 2, 4, 6, 8, 12 hours (SR).
-
Analysis: HPLC-UV at 228 nm.
-
Validation Check: The Nanocrystal formulation should reach >80% dissolution within 15 mins. AD-203 should show zero-order or first-order release kinetics over 10+ hours.
-
Protocol B: Indomethacin-Induced Gastric Ulcer Model (In Vivo)
Objective: Assess the biological superiority of a formulation (e.g., is the R-isomer or Nanocrystal more potent?).
-
Animals: Sprague-Dawley rats (200–250 g), fasted 24h.
-
Induction: Administer Indomethacin (30 mg/kg, p.o.) to induce acute erosive gastritis.
-
Treatment Groups:
-
Vehicle Control.
-
Standard Rebamipide (10 mg/kg).
-
Test Formulation (Equimolar dose).
-
-
Timing: Administer treatment 30 min prior to Indomethacin. Sacrifice 6 hours post-induction.
-
Readout:
-
Ulcer Index (UI): Sum of lengths of all lesions (mm).
-
Histology: H&E staining for epithelial disruption.
-
Biomarkers: ELISA for Gastric PGE2 levels and MPO (Myeloperoxidase) activity.
-
Visualization: Experimental Workflow
Caption: Step-by-step validation workflow from formulation engineering to in vivo pharmacokinetic and efficacy profiling.
References
-
Kim, G.H., et al. (2021). "Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study."[2] Gut and Liver.[7] Link
-
Jeon, J.H., et al. (2021). "Improvement of lipid solubility and oral bioavailability of a poorly water- and poorly lipid-soluble drug, rebamipide, by utilizing its counter ion and SNEDDS preparation." Pharmaceutics.[6][8][9][10] Link
-
Arakawa, T., et al. (1998). "Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing."[7][8] Digestive Diseases and Sciences. Link
-
Bhatt, P., et al. (2024). "Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model." RSC Advances. Link
-
Lee, J.H., et al. (2011). "Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy."[6] Journal of Pharmacy and Pharmacology. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. gutnliver.org [gutnliver.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Rebamipide - LKT Labs [lktlabs.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. pexacy.com [pexacy.com]
Technical Evaluation: (R)-Rebamipide as a Gastroprotective Alternative to PPIs in Geriatric Care
[1][2]
Executive Summary
In the management of drug-induced gastropathy, particularly within geriatric populations, Proton Pump Inhibitors (PPIs) have long been the standard of care. However, the long-term safety profile of PPIs in the elderly—specifically regarding fracture risk, Clostridioides difficile infection, and nutrient malabsorption—has necessitated the evaluation of alternatives.
This guide evaluates (R)-Rebamipide , the eutomer (active enantiomer) of the quinolinone derivative Rebamipide.[1] Unlike PPIs, which function via acid suppression, Rebamipide operates through mucosal cytoprotection .[2] Experimental and clinical data suggest that for low-risk elderly patients (defined as those without prior ulcer history or multiple risk factors), Rebamipide offers non-inferior gastroprotection with a significantly superior safety profile regarding systemic metabolic bone disease.[1][2]
Mechanistic Distinction: Cytoprotection vs. Acid Suppression
The fundamental divergence between Rebamipide and PPIs lies in their pharmacodynamics.[2] PPIs are antisecretory agents; Rebamipide is a mucosal defense enhancer.[2]
Stereochemical Potency
While standard Rebamipide is often administered as a racemate, the (R)-enantiomer exhibits superior pharmacologic activity, approximately 1.8-fold higher than the (S)-enantiomer in reducing gastric mucosal injury.[1][3] This stereospecificity is critical for optimizing dosage and minimizing off-target metabolic load in elderly patients with reduced renal/hepatic clearance.[1][2]
Pathway Analysis[1]
-
PPIs (e.g., Omeprazole): Irreversibly inhibit the H+/K+ ATPase pump in parietal cells.[2]
-
Rebamipide: Upregulates COX-2 expression, increases endogenous Prostaglandin E2 (PGE2), scavenges reactive oxygen species (ROS), and inhibits neutrophil activation.[1][2]
Visualization: Mechanism of Action Comparison
Figure 1: Mechanistic divergence.[1][2] PPIs reduce aggression factors (Acid), while Rebamipide enhances defense factors (PGE2, Blood Flow).[1]
Clinical Efficacy in the Elderly
The decision to switch from PPIs to Rebamipide relies on accurate risk stratification.[2] Recent large-scale cohort studies have delineated where Rebamipide is effective.[1]
Comparative Data Analysis
The following table summarizes key findings from propensity score-matched cohort studies involving elderly chronic NSAID users.
| Parameter | Proton Pump Inhibitors (PPIs) | Rebamipide | Statistical Significance |
| Primary Mechanism | Acid Suppression | Mucosal Defense (PGE2 Induction) | N/A |
| Efficacy (Low-Risk Elderly) | Reference Standard | Non-Inferior (aHR 0.[1][2]69) | p = 0.43 (NS) |
| Efficacy (High-Risk Elderly) | Superior | Inferior (aHR 2.42 - 2.[1][2]63) | p < 0.05 |
| Fracture Risk | Increased (Hip/Spine) | No Association | Significant |
| Microbiome Impact | Dysbiosis (SIBO, C. diff) | Minimal Impact | Significant |
| Drug Interactions | CYP2C19 Inhibition (Clopidogrel) | Minimal (Renal Excretion) | Significant |
Data Interpretation:
-
Low-Risk Definition: Elderly patients taking NSAIDs without a history of peptic ulcer disease and without concurrent use of corticosteroids or anticoagulants.[2]
-
Result: In this specific "low-risk" stratum, Rebamipide prevents serious GI complications as effectively as PPIs, without the systemic bone toxicity.
Safety Profile: The Geriatric Advantage
For patients aged >65, safety is often the limiting factor for therapy.
Bone Health and Fracture Risk
Long-term PPI use is associated with a 10-40% increase in fracture risk due to calcium malabsorption (hypochlorhydria).[1][2] Rebamipide does not alter gastric pH significantly, preserving calcium solubilization and absorption.[2]
Infection Risk
PPI-induced hypochlorhydria permits bacterial overgrowth (SIBO) and increases susceptibility to Clostridioides difficile.[1][2] Rebamipide preserves the acid barrier against ingested pathogens while fortifying the mucus layer.
Visualization: Adverse Event Pathways
Figure 2: Systemic safety cascade.[1][2] PPIs trigger a risk pathway via pH elevation; Rebamipide avoids this entirely.[2]
Experimental Validation Protocols
For researchers validating (R)-Rebamipide efficacy, the following self-validating protocols are recommended. These assays quantify the drug's dual ability to prevent injury and induce PGE2.[2]
Protocol A: Indomethacin-Induced Gastric Injury Model (Rat)
Objective: Assess cytoprotective efficacy against NSAID injury.[1][2]
-
Subject Prep: Male Sprague-Dawley rats (200–250g), fasted for 24h.
-
Drug Administration:
-
Induction: 30 minutes post-drug, administer Indomethacin (30 mg/kg s.c.).[1][2]
-
Endpoint (6h post-induction):
-
Validation Check: The Vehicle group must show significant ulceration (>10 mm² total area) for the assay to be valid.[2]
Protocol B: PGE2 Induction Assay (ELISA)
Objective: Confirm mechanism of action (MOA) distinct from PPIs.[1][2]
-
Tissue Collection: Harvest gastric fundic mucosa immediately after sacrifice.[2]
-
Homogenization: Homogenize in phosphate buffer containing indomethacin (10 µM) to prevent ex-vivo PG synthesis.
-
Extraction: Centrifuge at 10,000g for 20 min.
-
Quantification: Use a competitive Enzyme Immunoassay (EIA) specific for PGE2.[1][2]
-
Expectation: Rebamipide groups should show a dose-dependent increase in PGE2 levels compared to vehicle, whereas PPI groups may show no change or slight decrease (due to pH effects).[1][2]
Conclusion & Recommendation
Recommendation: (R)-Rebamipide is a viable, evidence-based alternative to PPIs for maintenance gastroprotection in low-risk elderly patients .[1][2]
Clinical Decision Algorithm:
-
Assess Risk: Does the patient have a history of GI bleeding or >1 risk factor (high dose NSAID, anticoagulant use)?
Scientific Verdict: While PPIs remain the most potent agents for acid suppression, the "acid-blind" cytoprotective mechanism of (R)-Rebamipide offers a superior therapeutic index for geriatric preservation, decoupling gastroprotection from systemic metabolic toxicity.
References
-
Park, S. et al. (2022). Rebamipide as a Potential Alternative Gastroprotective Agent to Proton Pump Inhibitor in Elderly Chronic Nonsteroidal Anti-Inflammatory Drug Users without Risk Factors.[2] Frontiers in Pharmacology.[2] Link
-
Tarnawski, A. et al. (1998). Rebamipide treatment activates epidermal growth factor and its receptor expression in normal and ulcerated gastric mucosa in rats.[2][4] Digestive Diseases and Sciences.[2][4] Link
-
Naito, Y. et al. (2010). Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase.[1][2] Journal of Clinical Biochemistry and Nutrition.[2] Link
-
Kaye, J.A. et al. (2008). Proton pump inhibitor use and risk of hip fractures in patients without major risk factors.[2] Pharmacotherapy.[2][4][5][6][7] Link
-
Otsuka Pharmaceutical Co. Mucosta (Rebamipide) Tablets Prescribing Information.[1][2]Link
Sources
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- 2. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108341775B - Synthetic method of rebamipide intermediate - Google Patents [patents.google.com]
- 4. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Comparative efficacy of cyclosporine 0.1%, rebamipide 2%, and carboxymethylcellulose-cyclosporine 0.05% combination eye drops in the management of dry eye disease among the Indian population - Indian J Clin Exp Ophthalmol [ijceo.org]
- 7. gov.uk [gov.uk]
Safety Operating Guide
Rebamipide, (R)- proper disposal procedures
Executive Summary & Chemical Context
This guide mandates the standard operating procedures (SOPs) for the disposal of Rebamipide, (R)- (CAS: 90098-04-7 for the generic/racemate; specific enantiomer handling remains identical).[1] Rebamipide is a quinolinone derivative used primarily for mucosal protection.[1] While effective therapeutically, it is classified as Acute Toxic (Oral, Category 3) in its pure powder form.
Critical Directive: Unlike benign buffers, Rebamipide cannot be sewered. It requires thermal destruction via high-temperature incineration.[1] This guide prioritizes the "Cradle-to-Grave" management approach to ensure compliance with local and federal regulations (e.g., EPA RCRA in the US).
Hazard Profile & Physical Properties
Effective disposal begins with accurate characterization.[1] Treat the (R)- enantiomer with the same rigor as the racemate.
Table 1: Physicochemical and Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 90098-04-7 (General) | Identifier for waste manifests.[1] |
| Appearance | White crystalline powder | High risk of aerosolization; respiratory protection required.[1] |
| Solubility | Soluble in DMF, DMSO; Slightly soluble in Ethanol | Use compatible organic solvents for cleaning residues. |
| Melting Point | ~288–290°C (dec) | Stable solid; requires high-temp incineration for destruction.[1] |
| GHS Classification | Acute Tox. 3 (H301) : Toxic if swallowed | Zero tolerance for ingestion; strict hand-to-mouth hygiene.[1] |
| Signal Word | DANGER | High-alert labeling required on all waste containers.[1] |
Pre-Disposal Safety Protocols
Before generating waste, the following barriers must be in place to prevent exposure.
-
Engineering Controls: All weighing and transfer of the solid powder must occur inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
Waste Segregation & Disposal Workflows
The disposal pathway is determined by the physical state of the waste. Rebamipide is not typically listed on the EPA's P-list or U-list, but due to its H301 toxicity, it must be managed as Hazardous Chemical Waste .[1]
Workflow A: Solid Waste (Pure Substance & Contaminated Debris)
-
Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Protocol:
-
Collect all solids in a wide-mouth HDPE jar or a dedicated solid waste drum.[1]
-
Label the container clearly: "Hazardous Waste - Toxic Solid - Rebamipide".[1]
-
Do not mix with oxidizers or reactive metals.[1]
-
Final Disposal: Transfer to a licensed waste management contractor for High-Temperature Incineration (with afterburner and scrubber).[1]
-
Workflow B: Liquid Waste (Stock Solutions)
-
Applicability: Rebamipide dissolved in DMSO, DMF, or HPLC mobile phases.
-
Protocol:
-
Segregate based on the solvent (e.g., "Halogenated" vs. "Non-Halogenated" Organic Waste).[1]
-
Ensure the container is compatible with the solvent (e.g., glass or fluorinated HDPE for aggressive organic solvents).
-
Label: "Hazardous Waste - Flammable/Toxic - Rebamipide Solution".
-
Final Disposal: Fuel blending or incineration.[1]
-
Visualizing the Segregation Logic
Figure 1: Decision logic for segregating Rebamipide waste streams to ensure proper incineration.
Spill Response Protocol
In the event of an accidental release, immediate action is required to prevent area contamination and exposure.[2]
Spill Kit Requirements:
-
Absorbent pads/pillows.[1]
-
Inert absorbent powder (Vermiculite or Diatomaceous earth).[1]
-
Scoop and brush (disposable).[1]
-
Waste bags (yellow/red hazardous bags).[1]
Step-by-Step Response:
-
Evacuate & Isolate: Clear the immediate area.[1][3] Post "Do Not Enter" signage.[1]
-
PPE Up: Don double gloves, goggles, lab coat, and N95/P100 respirator.
-
Containment:
-
Cleanup:
-
Verification: Check for residue. Place all cleanup materials into the hazardous waste stream.[1]
Figure 2: Tactical response flow for containment and cleanup of Rebamipide spills.
Regulatory Compliance (RCRA & EPA)
While Rebamipide is not explicitly listed on the EPA's P-list (acutely toxic listed wastes) or U-list (toxic listed wastes), it exhibits the characteristic of toxicity (H301).[1]
-
Generator Status: If your lab generates significant quantities, you may be classified as a Small Quantity Generator (SQG) or Large Quantity Generator (LQG).[1]
-
Best Practice: Always classify Rebamipide waste as "Non-RCRA Regulated Hazardous Waste" (if not testing for TCLP) or simply "Hazardous Pharmaceutical Waste" .[1]
-
Prohibition: Never dispose of this compound down the drain (sewer) or in regular trash (landfill).[1] This violates the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits.
References
-
Sigma-Aldrich . (2024).[1][3] Safety Data Sheet: Rebamipide hydrate. Retrieved from [1]
-
PubChem . (2024).[1] Rebamipide Compound Summary (CID 5042). National Library of Medicine.[1] Retrieved from [1]
-
US Environmental Protection Agency (EPA) . (2019).[1][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from
-
Occupational Safety and Health Administration (OSHA) . Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120.[1][5][6] Retrieved from [1][7]
Sources
- 1. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. oshatraining.com [oshatraining.com]
Technical Guide: Safe Handling and Containment of Rebamipide, (R)-
Executive Summary & Hazard Banding
Rebamipide is a mucosal protective agent used primarily for gastric ulcers. While the generic pharmaceutical is well-characterized, the specific (R)- enantiomer represents a focused research material. In the absence of enantiomer-specific toxicology data, laboratory safety protocols must adhere to the Precautionary Principle .
We classify Rebamipide, (R)- under Occupational Exposure Band (OEB) 3 due to conflicting vendor data (ranging from Acute Tox. 4 to Acute Tox. 3, "Toxic if swallowed") and its status as a bioactive pharmaceutical intermediate.
| Parameter | Classification | Critical Note |
| GHS Classification | Acute Tox. 3 (Oral) ; Skin Irrit. 2; Eye Irrit. 2A | Conservative classification based on H301 data. |
| Hazard Band | OEB 3 (10 – 100 µg/m³) | Requires containment; open bench handling is prohibited for powders. |
| Primary Route of Entry | Inhalation (Dust), Ingestion | High risk during weighing and milling. |
| Chiral Consideration | Unknown Specific Potency | Treat (R)- form as potentially more potent than the racemate until verified. |
The Logic of Protection: Why Specific PPE?
As researchers, we do not merely "wear gear"; we deploy a barrier system. For Rebamipide, (R)-, the primary threat is particulate inhalation which can lead to systemic absorption or respiratory sensitization.
-
The Chiral Risk Factor: Enantiomers can exhibit vastly different pharmacokinetics. While Rebamipide is not a classic teratogen, the (R)- form may possess different binding affinities or off-target toxicities compared to the racemic mixture. Therefore, standard "nuisance dust" masks are insufficient.
-
Permeation vs. Penetration: We utilize Nitrile over Latex because Rebamipide is often solvated in organic polar solvents (DMSO, Methanol) for analysis. Nitrile offers superior chemical resistance to these vehicles, preventing the dissolved API from permeating the glove material.
PPE Matrix & Engineering Controls
Select your protection level based on the operational scale.[1]
Scenario A: Analytical Standards (< 100 mg)
Handling lyophilized powders or small weighings for HPLC/NMR.
| Zone | Equipment | Specification |
| Respiratory | N95 / FFP3 | Minimum requirement if handling outside a hood (not recommended). Ideally, no respirator needed if inside a certified fume hood. |
| Dermal | Double Nitrile Gloves | Outer glove: 4-5 mil. Inner glove: 2-3 mil (colored for breach detection). |
| Ocular | Safety Glasses | Side shields required (ANSI Z87.1 / EN 166). |
| Engineering | Class II BSC or Fume Hood | Face velocity: 80–100 fpm. |
Scenario B: Preparative/Bulk Handling (> 100 mg - 10 g)
Synthesis, milling, or subdividing bulk containers.
| Zone | Equipment | Specification |
| Respiratory | PAPR or Half-Face P100 | Powered Air Purifying Respirator (HEPA filters) required if powder is handled outside a closed system. |
| Dermal | Sleeve Covers + Double Gloves | Tyvek® arm sleeves to bridge the gap between lab coat and glove. |
| Body | Disposable Lab Coat | Tyvek or polypropylene (low linting). Do not use cotton coats that trap dust. |
| Engineering | Powder Containment Enclosure | HEPA-filtered balance enclosure. |
Operational Workflow: Safe Weighing Protocol
This protocol is designed to eliminate the "dust bridge"—the invisible trail of particles that settles on surfaces during transfer.
Step-by-Step Methodology
-
Pre-Operational Check: Verify the certification sticker on the Fume Hood/Balance Enclosure. Ensure airflow is active.
-
Static Elimination: Rebamipide powder is static-prone. Place an ionizing bar or anti-static gun inside the enclosure. Static causes powder to "jump," increasing inhalation risk.
-
The "Double-Don" Technique:
-
Don the first pair of nitrile gloves (bright color, e.g., orange).
-
Don the lab coat.
-
Don the second pair of nitrile gloves (standard blue) over the lab coat cuff.
-
-
Weighing:
-
Open the stock container only inside the enclosure.
-
Use a disposable spatula. Do not reuse spatulas even if cleaned.
-
Critical: If powder spills on the balance, wipe immediately with a methanol-dampened wipe (wet wiping prevents aerosolization).
-
-
De-gowning (The Exit Strategy):
-
Remove outer gloves inside the hood and dispose of them as hazardous waste.
-
Remove the container (now externally wiped down).[2]
-
Wash hands thoroughly after removing inner gloves.
-
Visualization: Safe Handling Logic Flow
Figure 1: Decision logic for selecting containment levels based on quantity handled.
Decontamination & Disposal[1][3]
Spill Management
If Rebamipide powder is spilled outside the hood:
-
Evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
Don PPE: N95/P100 respirator, double gloves, goggles.
-
Contain: Cover the spill with a paper towel dampened with water or methanol. Do not dry sweep.
-
Clean: Scoop up the wet material.[2] Wipe the surface 3 times with solvent.
Disposal Pathways
Rebamipide is an organic pharmaceutical.[3] It must never be disposed of in sink drains.
-
Solid Waste (Gloves, Wipes, Spatulas): Yellow Biohazard/Chemo waste bag -> High-Temperature Incineration .
-
Liquid Waste (Mother liquors, wash solvents): Segregated Organic Solvent Waste (Halogenated/Non-Halogenated depending on solvent). Label as "Contains Active Pharmaceutical Ingredient."
References
-
Sigma-Aldrich. (2024).[4][3] Safety Data Sheet: Rebamipide Hydrate. Retrieved from (Search: Rebamipide).
-
MedChemExpress. (2024).[4][3] Safety Data Sheet: Rebamipide. Retrieved from .
-
PubChem. (n.d.). Rebamipide Compound Summary. National Library of Medicine. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). (2016).[5] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
